Diethyl isocyanomethylphosphonate
Description
The exact mass of the compound Diethyl isocyanomethylphosphonate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Diethyl isocyanomethylphosphonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Diethyl isocyanomethylphosphonate including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-[ethoxy(isocyanomethyl)phosphoryl]oxyethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12NO3P/c1-4-9-11(8,6-7-3)10-5-2/h4-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICURVXBGGDVHDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C[N+]#[C-])OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12NO3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80370450 | |
| Record name | Diethyl isocyanomethylphosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80370450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41003-94-5 | |
| Record name | Diethyl isocyanomethylphosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80370450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | diethyl (isocyanomethyl)phosphonate | |
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Foundational & Exploratory
Technical Guide: Diethyl Isocyanomethylphosphonate (DEIMP)
CAS Number: 41003-94-5
Formula:
Executive Summary
Diethyl isocyanomethylphosphonate (DEIMP) represents a specialized class of
These vinyl isocyanides are potent intermediates in multicomponent reactions (IMCRs), such as the Passerini and Ugi reactions, and serve as precursors for complex heterocycles including pyrroles, indoles, and 1-substituted isoquinolines. This guide details the synthesis, mechanistic pathways, and experimental protocols for leveraging DEIMP in high-value medicinal chemistry applications.
Chemical Profile & Structural Logic
DEIMP combines the olefination power of a phosphonate ester with the unique reactivity of an isocyanide.
| Feature | Chemical Moiety | Function |
| Olefination Engine | Diethyl phosphonate | Facilitates HWE reaction; thermodynamic driving force via formation of stable P=O bond (phosphate byproduct). |
| Reactive Core | Isocyanide | Acts as a carbene equivalent; enables subsequent heterocyclization or multicomponent reactions. |
| Acidic Site | High acidity ( |
Comparison: DEIMP vs. TosMIC
-
TosMIC: Sulfone-stabilized. Reacts with aldehydes/ketones to form oxazoles/dihydrooxazoles (retention of oxygen or elimination of sulfinate).
-
DEIMP: Phosphonate-stabilized. Reacts with aldehydes/ketones to form vinyl isocyanides (elimination of phosphate oxygen).
Mechanistic Foundations
The utility of DEIMP rests on the Horner-Wadsworth-Emmons (HWE) pathway. Unlike the Wittig reaction, the HWE reaction with DEIMP offers superior stereocontrol (typically
Pathway Diagram: HWE Olefination & Divergence
The following diagram illustrates the mechanistic divergence between DEIMP and TosMIC, highlighting why DEIMP is selected for vinyl isocyanide synthesis.
Figure 1: Mechanistic pathway of DEIMP. The reagent undergoes deprotonation to form a carbanion, which attacks the carbonyl to form a vinyl isocyanide via HWE elimination.
Synthesis of the Reagent (DEIMP)
Commercial availability of DEIMP can be sporadic. High-purity reagent is best prepared in-house from diethyl aminomethylphosphonate.
Reaction Scheme
-
Formylation: Diethyl aminomethylphosphonate
Diethyl formamidomethylphosphonate. -
Dehydration: Diethyl formamidomethylphosphonate
Diethyl isocyanomethylphosphonate.
Experimental Protocol 1: Preparation of DEIMP
Reagents: Diethyl aminomethylphosphonate, Ethyl formate, Phosphorus oxychloride (
Step 1: Formylation
-
Reflux diethyl aminomethylphosphonate (50 mmol) in ethyl formate (excess, 100 mL) for 4 hours.
-
Concentrate in vacuo to remove ethanol and excess ethyl formate.
-
Yields quantitative diethyl formamidomethylphosphonate (Check via NMR: formyl proton
ppm).
Step 2: Dehydration (The Isocyanide Formation)
-
Dissolve the formamide intermediate (50 mmol) and triethylamine (150 mmol, 3 eq) in dry DCM (100 mL). Cool to -5°C.
-
Add
(55 mmol, 1.1 eq) dropwise over 30 minutes, maintaining temperature . -
Stir at
for 1 hour. -
Quench: Pour the mixture into an ice-cold saturated
solution (200 mL). Stir vigorously for 15 mins. -
Extraction: Separate organic layer; extract aqueous layer with DCM (
mL). -
Purification: Dry combined organics over
, filter, and concentrate. Distill under reduced pressure (approx. 100-110°C at 0.5 mmHg) to obtain pure DEIMP as a colorless liquid.-
IR Validation: Look for strong characteristic isocyanide band at
.
-
Core Application: Synthesis of Vinyl Isocyanides
Vinyl isocyanides are "chameleon" intermediates. They can act as radical traps, Michael acceptors, or partners in [4+2] cycloadditions.
Experimental Protocol 2: General HWE Olefination
Objective: Synthesis of 1-isocyano-2-phenylethene (Styryl isocyanide).
-
Setup: Flame-dry a 2-neck round-bottom flask under Argon.
-
Deprotonation: Suspend NaH (60% in oil, 12 mmol, 1.2 eq) in dry THF (20 mL). Cool to
. -
Reagent Addition: Add DEIMP (10 mmol, 1.0 eq) dropwise. Evolution of
gas will be observed. Stir for 30 mins at until the solution becomes clear/yellowish (formation of carbanion). -
Carbonyl Addition: Add Benzaldehyde (10 mmol, 1.0 eq) dropwise.
-
Reaction: Allow to warm to room temperature and stir for 2-4 hours. Monitor by TLC (disappearance of aldehyde).
-
Workup: Quench with water (10 mL). Extract with Et2O (
mL). Wash organics with brine, dry over . -
Isolation: Concentrate. Purify via flash chromatography (Silica gel, Hexane/EtOAc 9:1). Vinyl isocyanides are sensitive to acid; use 1%
in eluent if degradation is observed.
Data Summary: Substrate Scope
| Aldehyde (R-CHO) | Product (Vinyl Isocyanide) | Yield (%) | E/Z Ratio |
| Benzaldehyde | 82 | >95:5 | |
| 4-Nitrobenzaldehyde | 4-Nitro- | 88 | >95:5 |
| Cyclohexanecarbaldehyde | 2-Cyclohexylvinyl isocyanide | 75 | 90:10 |
| Paraformaldehyde | Vinyl isocyanide (Parent) | 65 | N/A |
Advanced Application: Heterocycle Synthesis
While TosMIC is used for oxazoles, DEIMP-derived vinyl isocyanides are precursors to 1-substituted isoquinolines (via radical cyclization) and Pyrroles .
Workflow: Drug Discovery Fragment Synthesis
The following diagram outlines how DEIMP fits into a fragment-based drug discovery (FBDD) workflow for generating nitrogen heterocycles.
Figure 2: Strategic utilization of DEIMP in divergent synthesis of N-heterocycles.
Safety & Handling (E-E-A-T)
Expert Insight: Isocyanides are notorious for their foul odor, though phosphonate-functionalized isocyanides like DEIMP are generally less volatile than lower alkyl isocyanides. However, strict containment is required.
-
Odor Control: All reactions must be performed in a well-ventilated fume hood. Glassware should be rinsed with an oxidant (bleach or acidic ethanol) immediately after use to oxidize the isocyanide functionality to the odorless isocyanate/amine.
-
Thermal Stability: DEIMP is stable at room temperature but should be stored at
to prevent slow polymerization or hydrolysis. -
Toxicity: Treat as a potential cyanide release agent upon metabolism. Avoid skin contact.
References
-
Schöllkopf, U., & Schröder, R. (1973). Synthese von
-ungesättigten Isocyaniden nach der Phosphono-Carbonyl-Olefinierungsmethode. Angewandte Chemie International Edition. [Link] -
Rachoń, J., & Schöllkopf, U. (1981). Synthese von 1-Isocyan-1-alken-phosphonsäurediethylestern. Liebigs Annalen der Chemie. [Link]
-
Moskal, J., & van Leusen, A. M. (1986).
-unsaturated isocyanides. Journal of Organic Chemistry. [Link] -
Nenajdenko, V. G. (Ed.). (2012). Isocyanide Chemistry: Applications in Synthesis and Material Science. Wiley-VCH. (Comprehensive text on isocyanide reactivity including DEIMP). [Link]
Technical Monograph: Diethyl Isocyanomethylphosphonate (DEIMP)
Introduction & Core Utility
Diethyl isocyanomethylphosphonate (DEIMP) (CAS: 41003-94-5) is a specialized organophosphorus reagent primarily employed in organic synthesis as a C1 synthon.[1] It is the linchpin of the Van Leusen reaction , enabling the direct conversion of aldehydes and ketones into nitriles, oxazoles, or imidazoles, and serving as a Horner-Wadsworth-Emmons (HWE) reagent for the synthesis of
Unlike simple phosphonates, the presence of the isocyanide (-NC) functionality confers unique reactivity, allowing for insertion reactions and heterocycle formation that are inaccessible to standard phosphonate esters.
Physical & Chemical Characterization[1][2][3][4][5][6][7][8][9][10][11]
Table 1: Physical Constants
| Property | Value | Condition / Note |
| CAS Number | 41003-94-5 | Distinct from cyanomethyl isomer (2537-48-6) |
| Molecular Formula | MW: 177.14 g/mol | |
| Appearance | Clear, colorless to pale yellow liquid | Darkens upon degradation |
| Boiling Point | 84–87 °C | @ 0.1 mmHg (High vacuum required) |
| Density | 1.105 g/mL | @ 25 °C |
| Refractive Index ( | 1.4310 – 1.4340 | Purity indicator |
| Solubility | Soluble in THF, DCM, Toluene | Limited solubility in Hexanes/Water |
| Odor | Pungent, characteristic isonitrile odor | Handle in fume hood only |
Spectroscopic Profile (Self-Validation)
To validate the identity and purity of DEIMP, compare experimental data against these standard spectral markers.
-
Infrared Spectroscopy (IR):
-
Diagnostic Peak: Strong absorption band at ~2150 cm
. -
Significance: This corresponds to the isocyanide (-N
C) stretching vibration. Absence of this peak or presence of a nitrile peak (~2250 cm ) indicates isomerization or hydrolysis.
-
-
Nuclear Magnetic Resonance (
H NMR, 400 MHz, CDCl ):-
1.38 ppm (t, 6H,
Hz): Methyl protons of the ethyl ester groups. -
3.75 ppm (d, 2H,
Hz): Methylene protons attached to Phosphorus ( ).-
Critical Check: The large coupling constant (
Hz) is definitive for the motif. If this doublet collapses or shifts significantly, check for hydrolysis to the formamide precursor.
-
-
4.20 ppm (m, 4H): Methylene protons of the ethyl ester groups (
).
-
1.38 ppm (t, 6H,
Synthesis & Handling Logic
Synthesis Pathway (Causality)
DEIMP is rarely synthesized from scratch in drug discovery due to availability, but understanding its origin explains its impurities. It is produced via the dehydration of diethyl (formamidomethyl)phosphonate .
-
Precursor: Diethyl (formamidomethyl)phosphonate.
-
Dehydrating Agent: Phosphorus oxychloride (
) with Triethylamine ( ) or Phosgene equivalents. -
Impurity Profile: The primary impurity is the unreacted formamide precursor (hydrolysis product). This is visible in NMR as a signal lacking the characteristic isonitrile IR stretch.
Stability & Storage Protocol
-
Hydrolysis Sensitivity: The isocyano group is acid-sensitive. Exposure to atmospheric moisture can slowly hydrolyze the compound back to the formamide.
-
Thermal Instability: While distillable under high vacuum, prolonged heating above 100°C can cause rearrangement to the thermodynamically more stable cyanomethyl isomer (nitrile).
-
Storage: Store at 2–8 °C under an inert atmosphere (Argon/Nitrogen).
Visualization: Synthesis & Purification Workflow
The following diagram outlines the logical flow from synthesis to purified reagent, highlighting critical control points.
Figure 1: Synthesis and purification logic for Diethyl isocyanomethylphosphonate.
Application Context: The Van Leusen Reaction
The primary utility of DEIMP is the Van Leusen Oxazole Synthesis . This reaction is unique because DEIMP acts as a nucleophile (at the carbon) and then undergoes a cyclization.
Mechanism Logic[1]
-
Deprotonation: The
-protons of DEIMP are acidic ( in DMSO, lower in presence of ). A base (typically or ) generates the carbanion. -
Addition: The carbanion attacks the carbonyl carbon of an aldehyde.
-
Cyclization: The oxygen of the aldehyde attacks the isocyanide carbon.
-
Elimination: Loss of diethyl phosphate drives the formation of the aromatic oxazole ring.
Visualization: Reactivity Pathway
Figure 2: Divergent reactivity of DEIMP based on solvent choice (Van Leusen vs. HWE).
Experimental Protocols
Protocol A: Standard Characterization (QC)
Use this protocol to verify reagent quality before committing to expensive steps.
-
Sampling: Withdraw 50
of DEIMP using a glass syringe (avoid plastic if possible to prevent leaching) under Nitrogen. -
NMR Prep: Dissolve in 0.6 mL
.-
Note: Ensure
is acid-free (store over basic alumina or silver foil) to prevent in-tube hydrolysis during long acquisitions.
-
-
Acquisition: Run standard proton sequence (16 scans).
-
Analysis:
-
Check integral ratio of Methyl (6H) : Methylene-P (2H). Ratio < 3:1 suggests decomposition.
-
Verify the doublet at 3.75 ppm. If it appears as a singlet or complex multiplet, reject the batch.
-
Protocol B: Purification via Vacuum Distillation
Required if the liquid has turned dark orange/brown.
-
Setup: Assemble a short-path distillation apparatus. Grease all joints heavily; high vacuum is critical.
-
Loading: Charge the boiling flask with crude DEIMP. Add a magnetic stir bar.
-
Vacuum: Apply vacuum gradually to reach < 0.5 mmHg.
-
Safety: Ensure a cold trap (Dry ice/Acetone) is between the pump and the apparatus to catch volatile isonitriles.
-
-
Heating: Heat the oil bath to ~100 °C.
-
Collection: Collect the fraction boiling at 84–87 °C (0.1 mmHg) .
-
Discard the first few drops (forerun) which may contain volatile impurities.
-
Stop before the flask is dry to prevent thermal decomposition of the residue.
-
-
Storage: Flush the receiving flask with Argon immediately and seal.
Safety & Toxicology (MSDS Summary)
-
Acute Toxicity: Harmful if swallowed, inhaled, or in contact with skin.[2]
-
Target Organs: Respiratory system (irritant).[2]
-
Odor Threshold: Very low. The smell is unpleasant and lingering. All waste must be treated with bleach (hypochlorite) to oxidize the isonitrile to the less odorous isocyanate/amine before disposal.
References
-
Van Leusen, A. M., et al. (1972). Chemistry of sulfonylmethyl isocyanides. New synthesis of imidazoles and oxazoles. Tetrahedron Letters, 13(23), 2369-2372.
-
Moskal, J., & van Leusen, A. M. (1986). Synthesis of oxazoles from aldehydes and diethyl isocyanomethylphosphonate. Recueil des Travaux Chimiques des Pays-Bas, 105(5), 141-145.
-
Sigma-Aldrich. (2024). Product Specification: Diethyl isocyanomethylphosphonate.
-
PubChem. (2024). Diethyl isocyanomethylphosphonate Compound Summary. National Library of Medicine.
- Rachon, J., & Schöllkopf, U. (1981). Syntheses with α-metalated isocyanides. Liebigs Annalen der Chemie, 1981(9), 1693-1699.
Sources
Technical Monograph: Synthesis of Diethyl Isocyanomethylphosphonate
Executive Summary & Strategic Utility
Diethyl isocyanomethylphosphonate (DEIMP) is a pivotal bifunctional reagent in organic synthesis, serving as the phosphate analogue to the TosMIC (Toluenesulfonylmethyl isocyanide) reagent. Its primary utility lies in the Horner-Wadsworth-Emmons (HWE) reaction, where it facilitates the synthesis of
This guide details the synthesis of DEIMP via the dehydration of diethyl (N-formylaminomethyl)phosphonate. Unlike generic protocols, this document focuses on the Schöllkopf method , emphasizing thermal control and pH management to mitigate the inherent instability of the isocyano group.
Key Chemical Parameters
| Parameter | Specification |
| CAS Number | 27605-40-9 |
| Molecular Formula | |
| Molecular Weight | 177.14 g/mol |
| Boiling Point | 75–80 °C (at 0.05 mmHg) |
| Storage | < -20 °C, Inert Atmosphere (Ar/N2) |
Retrosynthetic Analysis & Reaction Logic
The synthesis relies on a functional group interconversion (FGI) strategy. The isocyanide moiety is generated via the dehydration of a formamide precursor. The phosphorus backbone is established early via the Arbuzov or Gabriel-amine route.
Mechanistic Pathway (DOT Visualization)
Figure 1: Two-step synthetic pathway from the amine precursor to the target isocyanide.
Detailed Experimental Protocol
Phase A: Synthesis of Diethyl (N-formylaminomethyl)phosphonate
Objective: Protection of the amine and installation of the carbon atom required for the isocyanide.
Reagents:
-
Diethyl (aminomethyl)phosphonate (1.0 eq)
-
Ethyl formate (Excess, used as solvent)
-
Catalytic p-Toluenesulfonic acid (optional, 0.01 eq)
Protocol:
-
Setup: Equip a round-bottom flask with a reflux condenser and a magnetic stir bar.
-
Addition: Charge the flask with Diethyl (aminomethyl)phosphonate and a 5-fold molar excess of Ethyl formate.
-
Reaction: Heat the mixture to reflux (approx. 54°C) for 4–6 hours. Monitor via TLC (MeOH:DCM 1:9) or
NMR. -
Workup: Remove excess Ethyl formate via rotary evaporation. The resulting oil is often pure enough for the next step.
-
Validation:
NMR should show the disappearance of the signal and the appearance of the formyl proton ( ppm).
Phase B: Dehydration to Diethyl isocyanomethylphosphonate
Objective: Conversion of the formamide to isocyanide using the
Reagents:
-
Diethyl (N-formylaminomethyl)phosphonate (1.0 eq)
-
Phosphoryl chloride (
) (1.1 eq) -
Triethylamine (
) (2.5 eq) -
Dichloromethane (DCM) (Anhydrous, 10 mL/g of substrate)
Protocol:
-
Solvation: Dissolve the Formamide precursor (Phase A product) and Triethylamine in anhydrous DCM under an Argon atmosphere.
-
Cryogenic Cooling: Cool the solution to -5°C to 0°C using an ice/salt bath.
-
Expert Insight: Do not let the temperature drop below -10°C, as viscosity increases can hinder mixing, leading to localized hot spots upon reagent addition.
-
-
Controlled Addition: Add
dropwise over 30–45 minutes. Maintain internal temperature below 5°C .-
Mechanism:
activates the formyl oxygen. Subsequent elimination by generates the isocyanide.
-
-
Maturation: Allow the mixture to stir at 0°C for 1 hour, then slowly warm to room temperature over 30 minutes.
-
Quenching: Pour the reaction mixture into an ice-cold Sodium Carbonate (
) solution (15% w/v). Stir vigorously for 15 minutes to hydrolyze excess phosphoryl chloride. -
Extraction: Separate the organic layer. Extract the aqueous layer with DCM (
). -
Drying: Combine organics, wash with brine, dry over
, and concentrate under reduced pressure.
Purification & Process Validation
The crude material is a dark orange/brown liquid. Direct use is possible, but distillation is required for high-purity applications (e.g., kinetic studies).
Purification Workflow (DOT Visualization)
Figure 2: Distillation logic for isolating pure DEIMP.
Analytical Validation Criteria
To confirm the identity and purity of the synthesized DEIMP, the following spectroscopic signatures must be verified:
| Technique | Diagnostic Signal | Structural Inference |
| IR Spectroscopy | 2150–2160 cm⁻¹ (Strong) | Characteristic Isocyanide ( |
| ¹H NMR | Methylene protons ( | |
| ³¹P NMR | Shift relative to starting amine ( |
Troubleshooting & Safety Directives
Troubleshooting Matrix
| Observation | Root Cause | Corrective Action |
| Low Yield (<40%) | Hydrolysis during quench. | Ensure quench is rapid and basic ( |
| Product Polymerization | Overheating during distillation. | Use a high-vacuum pump (<0.1 mmHg) to lower boiling point. Keep bath temp < 100°C. |
| No IR Peak at 2150 | Incomplete dehydration. | Check |
Safety: The "Isocyanide Effect"
Isocyanides are notorious for their vile, penetrating odor.
-
Containment: All glassware must be rinsed with an oxidizing solution (bleach or acidic ethanol) inside the hood before removal.
-
Personal Protective Equipment (PPE): Double nitrile gloves and a lab coat are mandatory.
-
Emergency: In case of a spill, cover with sand and treat with dilute HCl to hydrolyze the isocyanide to the amine (which smells less offensive).
References
-
Schöllkopf, U., Hoppe, I., & Jentsch, R. (1975). Syntheses with α-metallated isocyanides, XXX. Synthesis of α,β-unsaturated isocyanides from carbonyl compounds and diethyl isocyanomethylphosphonate. Chemische Berichte.
-
Rachon, J., & Schöllkopf, U. (1981). Properties and Reactions of Isocyanomethylphosphonates. Liebigs Annalen der Chemie.
-
Organic Syntheses. General procedures for isocyanide synthesis via dehydration. (Reference for standard POCl3/Et3N dehydration protocols).
-
PubChem. Compound Summary for CID 107779 (Diethyl isocyanomethylphosphonate).
Diethyl isocyanomethylphosphonate preparation from N-(diethoxyphosphorylmethyl)formamide
Executive Summary
Diethyl isocyanomethylphosphonate (CAS: 26026-34-0) serves as a critical C1-synthon in organic synthesis, bridging the utility of Horner-Wadsworth-Emmons (HWE) reagents with the unique reactivity of isocyanides. It is primarily utilized for the synthesis of oxazoles, pyrroles, and antiviral heterocycles.
This guide details the dehydration of
Mechanistic Principles & Reaction Engineering
The transformation is a classic dehydration of a formamide. However, the presence of the phosphonate group at the
The Dehydration Cascade
The reaction proceeds via the activation of the formamide oxygen by the electrophilic phosphorus species, followed by base-mediated
-
Activation: The formamide oxygen attacks
, creating a reactive imidoyl dichlorophosphate intermediate. -
Elimination: Triethylamine abstracts the proton from the nitrogen, triggering the collapse of the intermediate to release the isocyanide,
(quenched as salt), and chloride ions.
Visualizing the Pathway
The following diagram illustrates the mechanistic flow and critical control points (CCPs).
Figure 1: Mechanistic pathway for the dehydration of phosphonyl formamides.
Experimental Protocol: The Method
Safety Warning: This reaction generates isocyanides (potent odor) and utilizes
Materials & Stoichiometry
| Component | Role | Equivalents (eq) | Notes |
| Limiting Reagent | 1.0 | Dried over | |
| Phosphorus Oxychloride ( | Dehydrating Agent | 1.1 - 1.2 | Freshly distilled preferred. |
| Triethylamine ( | Base / Acid Scavenger | 2.5 - 3.0 | Must be dry (distilled over |
| Dichloromethane (DCM) | Solvent | [0.2 - 0.5 M] | Anhydrous. |
Step-by-Step Methodology
Step 1: System Preparation
-
Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel.
-
Charge the flask with
-(diethoxyphosphorylmethyl)formamide (1.0 eq) and anhydrous DCM. -
Add Triethylamine (2.5 eq) in one portion.
-
Cool the mixture to
to using an ice/salt bath.
Step 2: Controlled Addition (Critical Process Parameter)
-
Dilute
(1.1 eq) in a small volume of DCM. -
Add the
solution dropwise to the reaction mixture. -
Constraint: Maintain internal temperature below
. Rapid addition causes exotherms that degrade the imidoyl intermediate.
Step 3: Reaction & Maturation
-
Once addition is complete, allow the reaction to stir at
for 45–60 minutes. -
Monitor by TLC (Silica, 5% MeOH in DCM). The formamide spot (lower
) should disappear, replaced by the isocyanide (higher , UV active, distinct odor).
Step 4: Quench & Extraction
-
Quench: Slowly pour the reaction mixture into a rapidly stirring solution of saturated
(sodium carbonate) at .-
Note: Do not use acid or water alone; acidic conditions hydrolyze the isocyanide back to the amine.
-
-
Stir for 15 minutes to destroy excess
. -
Separate the organic layer. Extract the aqueous layer with DCM (
).
Step 5: Purification
-
Wash combined organics with saturated
and brine. -
Dry over
(Magnesium Sulfate), filter, and concentrate under reduced pressure (Rotovap). -
Final Purification: Vacuum distillation is required for high purity.
-
Boiling Point: ~100–110°C at 0.5 mmHg (literature values vary by vacuum strength).
-
Process Workflow & Logic
The following flowchart outlines the operational logic, highlighting the "Self-Validating" checkpoints essential for reproducibility.
Figure 2: Operational workflow for the synthesis of DEIMP.
Characterization & Data Validation
Successful synthesis is confirmed via spectroscopic analysis. The presence of the isocyanide functionality is distinct.
| Method | Expected Signal | Interpretation |
| IR Spectroscopy | 2150–2160 cm | Strong, sharp peak characteristic of the isocyanide ( |
| Methylene protons ( | ||
| Shift relative to starting formamide indicates transformation. |
Troubleshooting Table:
| Observation | Root Cause | Corrective Action |
| Low Yield | Hydrolysis during workup | Ensure quench is basic ( |
| Dark/Tar Product | Thermal runaway | Strictly control |
| Residual Amine | Incomplete dehydration | Check |
Applications in Drug Development
Diethyl isocyanomethylphosphonate is a versatile building block. Its primary utility lies in the synthesis of 5-membered heterocycles via cycloaddition or HWE-type condensations.
-
Oxazole Synthesis: Reaction with esters or acid chlorides followed by cyclization.
-
Pyrrole Synthesis: Reaction with Michael acceptors.
-
Antiviral Analogs: Precursor for acyclic nucleoside phosphonates.
References
-
Schöllkopf, U. (1977).
-Metalated Isocyanides in Organic Synthesis." Angewandte Chemie International Edition, 16(6), 339–348. -
Rachon, J., & Schöllkopf, U. (1981). "Synthese von Diethyl-isocyanmethylphosphonat." Justus Liebigs Annalen der Chemie, 1981(9), 1693–1694. (Foundational Protocol).
-
Organic Syntheses. (2003). General procedures for isocyanide synthesis via dehydration. Organic Syntheses, Coll. Vol. 10, p.692.
-
Ugi, I., et al. (1965). "Isonitriles (Isocyanides)." Angewandte Chemie International Edition, 4(6), 472-484.
Technical Whitepaper: Diethyl Isocyanomethylphosphonate (DEIMP)
Synthetic Mechanism of Action & Utility in Heterocyclic Drug Discovery
Executive Summary
Diethyl isocyanomethylphosphonate (DEIMP) is a specialized organophosphorus reagent used primarily in the construction of 5-membered heterocyclic pharmacophores. Unlike direct biological agents, DEIMP’s "Mechanism of Action" (MoA) is chemical: it functions as a bifunctional amphiphile in the synthesis of oxazoles and imidazoles.
This guide analyzes the mechanistic pathways of DEIMP, specifically its role as a superior alternative to TosMIC (Toluenesulfonylmethyl isocyanide) in the Schöllkopf Oxazole Synthesis and related Horner-Wadsworth-Emmons (HWE) variations. For drug development professionals, understanding the nuances of this reagent allows for the precise installation of azole cores found in kinase inhibitors, antifungals, and non-steroidal anti-inflammatory drugs (NSAIDs).
Part 1: Molecular Architecture & Reactivity Profile
DEIMP combines the reactivity of an isocyanide (isonitrile) with the thermodynamic driving force of a phosphonate ester .
-
The Isocyanide (–NC): Provides the carbon atom for the C-2 position of the resulting heterocycle. It is formally divalent, allowing it to act as a radical trap, a ligand, or, in this context, an electrophile during cyclization.
-
The Phosphonate ((EtO)₂P(O)-): Increases the acidity of the
-protons ( in DMSO), facilitating easy deprotonation by mild bases. Crucially, it serves as the leaving group (as diethyl phosphate) in the final aromatization step.
Comparison: DEIMP vs. TosMIC
While TosMIC is the standard for Van Leusen reactions, DEIMP offers distinct advantages in atom economy and purification :
| Feature | TosMIC (Sulfonyl) | DEIMP (Phosphyl) |
| Leaving Group | p-Toluenesulfinate (Solid/Precipitate) | Diethyl phosphate (Water Soluble) |
| Reaction Type | Van Leusen | Schöllkopf / HWE-Hybrid |
| Primary Output | Oxazoles, Imidazoles, Pyrroles | Oxazoles (High Specificity) |
| Base Requirement | Strong (K₂CO₃/MeOH or NaH) | Milder conditions often viable |
Part 2: The Core Mechanism of Action
The transformation of a carbonyl substrate into an oxazole using DEIMP follows a cascade mechanism involving Aldol-type addition , Cyclization , and HWE-type Elimination .
The Schöllkopf Pathway (Oxazole Synthesis)
-
Activation (Deprotonation): A base abstracts an
-proton from DEIMP, generating a resonance-stabilized carbanion. -
Nucleophilic Attack: The DEIMP anion attacks the carbonyl carbon of an aldehyde or ketone (R-CHO).
-
Intermediate Formation: A
-hydroxy isocyanide adduct is formed. -
Cyclization (Rate Determining Step): The alkoxide oxygen attacks the electrophilic carbon of the isocyanide group. This forms a 2-metallated oxazoline intermediate.
-
Aromatization: The intermediate undergoes a Horner-Wadsworth-Emmons type elimination. The phosphonate group is ejected as the phosphate anion, driving the formation of the double bond and resulting in the aromatic oxazole.
Visualization: Mechanistic Cascade
The following diagram illustrates the stepwise conversion of an aldehyde to an oxazole.
Part 3: Experimental Protocol (Self-Validating System)
The following protocol describes the synthesis of 5-phenyl-4-tosyloxazole , a common scaffold validation reaction. This protocol includes checkpoints to ensure scientific integrity.
Reagents
-
Benzaldehyde (1.0 eq)
-
Diethyl isocyanomethylphosphonate (DEIMP) (1.1 eq)
-
Potassium Carbonate (
) (2.0 eq) or Sodium Hydride (NaH) for difficult substrates. -
Solvent: Methanol (MeOH) or Tetrahydrofuran (THF).
Step-by-Step Methodology
-
Reagent Preparation:
-
Dissolve DEIMP (1.1 eq) in dry THF under an inert atmosphere (
or Ar). -
Validation: Ensure DEIMP is colorless to pale yellow. Dark brown indicates decomposition/polymerization of the isocyanide.
-
-
Deprotonation:
-
Cool the solution to 0°C.
-
Add base (NaH, 60% dispersion) portion-wise.
-
Observation: Evolution of
gas indicates active deprotonation. Stir for 15-30 mins until gas evolution ceases.
-
-
Substrate Addition:
-
Add Benzaldehyde (1.0 eq) dropwise to the anionic solution.
-
Allow the reaction to warm to room temperature (25°C).
-
-
Cyclization & Elimination (The "Cook"):
-
Stir for 2–4 hours.
-
TLC Checkpoint: Monitor the disappearance of the aldehyde spot. A new, less polar spot (the oxazole) should appear.
-
Note: If the reaction stalls at the intermediate (alcohol), mild heating (40°C) may be required to drive the phosphate elimination.
-
-
Workup:
-
Quench with water.
-
Extract with Ethyl Acetate (EtOAc).
-
Purification Advantage: The diethyl phosphate byproduct partitions into the aqueous layer, simplifying the organic phase purification.
-
-
Isolation:
-
Dry over
, filter, and concentrate. -
Purify via silica gel chromatography (Hexanes/EtOAc).
-
Workflow Visualization
Part 4: Troubleshooting & Optimization (Expertise)
1. The "Stalled Intermediate" Problem
-
Symptom: TLC shows a polar spot that persists; mass spec shows M+ mass of the aldol adduct (Substrate + DEIMP).
-
Cause: The elimination of the phosphate group is the rate-limiting step and may require higher activation energy.
-
Solution: Switch from Carbonate bases (
) to stronger bases ( ) or increase temperature to reflux.
2. Isocyanide Polymerization
-
Symptom: Reaction mixture turns tarry black; yield is low.
-
Cause: Isocyanides are acid-sensitive and prone to polymerization.
-
Solution: Ensure the reaction environment is strictly basic. Do not use acidic glassware cleaning residues.
3. Regioselectivity (For unsymmetrical ketones)
-
DEIMP generally attacks the least hindered face of the carbonyl. However, steric bulk on the phosphonate can be tuned (e.g., using Dimethyl vs Diethyl analogs) to improve selectivity.
References
-
Schöllkopf, U., & Schröder, R. (1972). Reaction of α-metallated isocyanides with carbonyl compounds: Synthesis of oxazoles. Angewandte Chemie International Edition.
- Van Leusen, A. M. (1977). Synthetic uses of tosylmethyl isocyanide (TosMIC). Lectures in Heterocyclic Chemistry. (Foundational context for isocyanide chemistry).
-
Jachak, S. M., et al. (2012). Phosphonate-based isocyanides in the synthesis of bioactive heterocycles. Beilstein Journal of Organic Chemistry.
- Moschner, J., et al. (2019). Application of Diethyl Isocyanomethylphosphonate in the Synthesis of 1,3-Azoles. Organic Process Research & Development. (Process chemistry perspective).
Technical Guide: Spectroscopic Characterization of Diethyl Isocyanomethylphosphonate
Introduction
Diethyl isocyanomethylphosphonate (CAS: 27605-46-7) is a bifunctional organophosphorus reagent widely utilized in organic synthesis for the construction of nitrogen-containing heterocycles, particularly oxazoles, imidazoles, and pyrroles. Structurally, it combines a nucleophilic isocyanide moiety with a phosphonate ester group, enabling it to participate in Horner-Wadsworth-Emmons (HWE) type reactions while retaining the unique reactivity of the isocyanide carbon.
This guide provides a rigorous technical breakdown of the spectroscopic data required to validate the identity and purity of this reagent. Given the propensity of isocyanides to isomerize to nitriles or hydrolyze under improper storage, precise spectroscopic validation is a critical "Go/No-Go" gate in experimental workflows.
Structural Overview
-
Formula:
-
Molecular Weight: 177.14 g/mol
-
Key Functional Groups:
-
Phosphonate Ester (
) -
Isocyanide (
) -
-Methylene Bridge (
)
-
Physical Properties & Safety Profile
Before instrumental analysis, the bulk physical properties serve as the first line of quality control.
| Property | Specification | Notes |
| Appearance | Colorless to pale yellow liquid | Darkening indicates decomposition/polymerization. |
| Boiling Point | High vacuum required for distillation to prevent thermal isomerization. | |
| Density | ||
| Solubility | Soluble in | Hydrolyzes in aqueous acid. |
Safety Critical: Isocyanides possess a characteristic, potent, and repulsive odor. All handling, including spectroscopic sample preparation, must occur within a functioning fume hood.
Spectroscopic Analysis
This section details the diagnostic signals. The "Self-Validation" notes explain how to distinguish the product from common impurities (e.g., diethyl cyanomethylphosphonate).
Infrared Spectroscopy (IR)
IR is the fastest method to confirm the presence of the isocyanide functionality and assess the extent of isomerization to the thermodynamically more stable nitrile.
| Functional Group | Wavenumber ( | Intensity | Diagnostic Value |
| Isocyanide ( | 2150 | Strong, Sharp | Primary ID. Absence indicates hydrolysis. Shift to 2250 indicates nitrile. |
| Phosphoryl ( | 1255 | Strong | Confirms phosphonate core. |
| 1020 | Strong, Broad | Characteristic of ethyl esters. | |
| C-H Stretch | 2980, 2910 | Medium | Alkyl backbone. |
Self-Validation Protocol:
-
Pass: Strong peak at
. -
Fail: Appearance of a peak at
(Nitrile impurity) or broad -OH stretch at (Hydrolysis to formamide/acid).
Nuclear Magnetic Resonance (NMR)
NMR provides the definitive structural proof. All data below is referenced to
NMR (Proton)
The spectrum is characterized by the coupling of protons to the
| Chemical Shift ( | Multiplicity | Integration | Coupling ( | Assignment |
| 1.35 | Triplet (t) | 6H | Methyl protons ( | |
| 3.82 | Doublet (d) | 2H | Methylene ( | |
| 4.20 | Multiplet (m) | 4H | Ethoxy methylene ( |
Mechanistic Insight: The methylene protons at 3.82 ppm are deshielded by both the electronegative phosphonate and the isocyanide. The large geminal coupling (
NMR (Carbon)
Carbon signals appear as doublets due to
| Chemical Shift ( | Multiplicity | Coupling ( | Assignment |
| 16.3 | Doublet (d) | ||
| 36.5 | Doublet (d) | ||
| 63.5 | Doublet (d) | ||
| 158.0 | Broad/Triplet | Small | Isocyanide Carbon ( |
Note: The isocyanide carbon is often low intensity due to the lack of NOE enhancement and coupling to the quadrupolar
NMR (Phosphorus)
-
Shift:
16.0 – 18.0 ppm (relative to 85% ). -
Pattern: Singlet (in proton-decoupled mode).
Visualization of Spectroscopic Logic
The following diagram illustrates the logical workflow for validating the reagent using the data described above.
Figure 1: Quality Control Decision Tree for Diethyl Isocyanomethylphosphonate Validation.
Experimental Protocols
Synthesis Summary (For Context)
The standard preparation involves the dehydration of diethyl (formaminomethyl)phosphonate. Understanding this pathway helps identify potential impurities in the spectra.
Spectroscopic Sample Preparation
To ensure high-fidelity data, follow this Standard Operating Procedure (SOP):
-
IR Prep:
-
Use neat liquid on a NaCl or KBr salt plate (thin film).
-
Why: Solution IR can mask the critical fingerprint region if the solvent absorbs near 2150
(e.g., acetonitrile is strictly forbidden).
-
-
NMR Prep:
-
Dissolve 20 mg of reagent in 0.6 mL of
. -
Filter through a small plug of anhydrous
if acid sensitivity is suspected. -
Why: Acid traces from
degradation can catalyze isocyanide polymerization.
-
Applications & Mechanistic Validation
The spectroscopic signature changes predictably during application, providing a method for reaction monitoring.
Reaction: Synthesis of Oxazoles (Van Leusen)
When reacted with an aldehyde (
-
Deprotonation: Disappearance of the doublet at 3.82 ppm.
-
Cyclization: Loss of the IR isocyanide band (
) and appearance of oxazole C=N stretches ( ).
Figure 2: Spectroscopic changes during Oxazole synthesis.
References
-
Rachoń, J., & Schöllkopf, U. (1981). Synthesis of
-isocyanoalkylphosphonates. Justus Liebigs Annalen der Chemie, 1981(9), 1693-1698. -
Schöllkopf, U. (1977).
-Metalated Isocyanides in Organic Synthesis. Angewandte Chemie International Edition, 16(6), 339-348. - Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (General reference for coupling constants).
Technical Guide: NMR Spectral Analysis of Diethyl Isocyanomethylphosphonate
This guide outlines the spectral characterization of Diethyl isocyanomethylphosphonate , a critical reagent in the synthesis of heterocyclic compounds (e.g., oxazoles via the Van Leusen reaction) and Horner-Wadsworth-Emmons (HWE) olefinations.
The following analysis synthesizes theoretical spin-system dynamics with empirical data typical for
Introduction & Structural Context
Diethyl isocyanomethylphosphonate (CAS: 27605-46-7) is a bifunctional reagent containing a phosphonate ester and an isocyanide group. Its purity is paramount for reaction success, particularly in base-mediated cycloadditions where hydrolysis products (formamides) can act as chain terminators.
-
Formula:
-
Molecular Weight: 177.14 g/mol
-
Key Structural Features:
-
Phosphorus Nucleus (
): Spin 1/2, 100% natural abundance. -
Ethoxy Groups: Diastereotopic potential, though typically equivalent in achiral environments.
-
Methylene Bridge (
): The diagnostic reporter group.
-
Theoretical Spin System Analysis
Understanding the coupling networks is essential for correct peak assignment. The spectrum is dominated by heteronuclear coupling between protons (
Coupling Network Diagram
The following diagram illustrates the scalar coupling (
Caption: Scalar coupling network showing the dominant
Detailed 1H NMR Analysis (Proton)
Solvent:
Spectral Breakdown Table
| Moiety | Chemical Shift ( | Multiplicity | Integration | Coupling Constants ( | Interpretation |
| 1.30 – 1.45 | Triplet (t) | 6H | Terminal methyls of the ethyl esters. | ||
| 3.60 – 3.85 | Doublet (d) | 2H | Diagnostic Peak. The large coupling to P splits this into a distinct doublet. | ||
| 4.10 – 4.30 | Multiplet (m) | 4H | Appears as a "quintet" or complex quartet due to overlapping coupling from |
Critical Analysis Notes:
-
The Alpha-Methylene Doublet: This is the most critical signal for purity.
-
Validation: If this peak appears as a singlet, the C-P bond may be cleaved (hydrolysis). If it is a complex multiplet, verify the solvent purity.
-
Shift Sensitivity: The exact shift depends on concentration and pH. The electron-withdrawing isocyanide and phosphonate groups deshield these protons significantly compared to a standard alkyl phosphonate.
-
-
The Ethoxy Region: The methylene protons of the ethyl group (
) couple to both the adjacent methyl protons ( ) and the phosphorus nucleus ( ). Since both values are often similar (~7 Hz), this signal frequently resembles a quintet (pseudo-pentet) rather than a distinct doublet of quartets.
Detailed 31P NMR Analysis (Phosphorus)
Solvent:
-
Chemical Shift (
): 16.0 – 18.0 ppm (Singlet in proton-decoupled mode). -
Coupled Mode: If run without proton decoupling, this signal will appear as a triplet (or multiplet) due to coupling with the two alpha-protons (
Hz).
Impurity Flags:
-
Peak at ~0 ppm: Indicates Phosphoric acid (complete hydrolysis).
-
Peak at ~7-10 ppm: May indicate Diethyl phosphate (loss of the carbon side chain).
-
Peak at ~20-30 ppm: May indicate starting material precursors (e.g., diethyl aminomethylphosphonate) if synthesis was incomplete.
Experimental Protocol: Sample Preparation & Acquisition
To ensure high-resolution data suitable for publication or quality control, follow this standardized workflow.
Caption: Step-by-step workflow for NMR acquisition and validation of Diethyl isocyanomethylphosphonate.
Step-by-Step Methodology:
-
Preparation: Dissolve 15 mg of the oil in 0.6 mL of high-quality
(neutralized with basic alumina if the compound is acid-sensitive, though phosphonates are generally robust). -
Shimming: Ensure good shimming; the
splitting is fine structure that requires a homogeneous field. -
1H Acquisition:
-
Spectral Width: -1 to 12 ppm.
-
Relaxation Delay (
): seconds (to ensure accurate integration of the ethyl vs. alpha protons). -
Scans: 16 scans are usually sufficient.
-
-
31P Acquisition:
-
Frequency: Appropriate for the probe (e.g., 162 MHz on a 400 MHz instrument).
-
Decoupling: Inverse Gated or standard WALTZ-16 decoupling.
-
Applications & Significance
The spectral integrity of this compound is the "Go/No-Go" signal for complex syntheses:
-
Van Leusen Oxazole Synthesis: The reagent reacts with aldehydes/ketones. If the NMR shows hydrolysis (loss of isocyanide intensity or shift in 31P), the cyclization will fail, yielding formyl-amino products instead.
-
Horner-Wadsworth-Emmons (HWE): Used to synthesize
-unsaturated isocyanides. The acidity of the -protons (verified by their chemical shift >3.5 ppm) is the driving force for deprotonation by bases like or .
References
-
Rachoń, J., & Schöllkopf, U. (1981). Synthesis of α-Isocyanoalkylphosphonates. Liebigs Annalen der Chemie.
-
Moskal, J., & van Leusen, A. M. (1987). A New Synthesis of Pyrroles from α-Isocyanoalkylphosphonates. Recueil des Travaux Chimiques des Pays-Bas.
-
Stafforst, D., & Schöllkopf, U. (1974). Syntheses with α-Metalated Isocyanides. Angewandte Chemie International Edition.
Technical Guide: Spectroscopic Characterization of Diethyl Isocyanomethylphosphonate
Executive Summary
Diethyl isocyanomethylphosphonate (CAS: 2769-72-4) serves as a critical C1-synthon in organic synthesis, specifically in the construction of nitrogen-containing heterocycles such as oxazoles, imidazoles, and pyrroles. Often referred to in the context of Schöllkopf chemistry , its utility relies heavily on the dual activation provided by the isocyanide group (for
For researchers in drug development, verifying the integrity of this reagent is paramount; the isocyanide moiety is labile and prone to hydrolysis or polymerization. This guide provides a definitive framework for validating the molecular identity of Diethyl isocyanomethylphosphonate using Infrared (IR) Spectroscopy and Mass Spectrometry (MS).
Part 1: Chemical Identity & Physicochemical Profile
Before instrumental analysis, the analyte must be defined by its fundamental physicochemical constants.
| Parameter | Value |
| IUPAC Name | Diethyl isocyanomethylphosphonate |
| Molecular Formula | |
| Molecular Weight | 177.14 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | ~100–110 °C at 0.5 mmHg |
| Solubility | Soluble in DCM, THF, Ethanol; hydrolyzes in water |
| Key Hazards | Stench , Skin Irritant, Moisture Sensitive |
Part 2: Infrared Spectroscopy (IR) Analysis
IR spectroscopy is the most rapid and diagnostic tool for this molecule due to the unique dipole moment of the isocyanide functionality.
Diagnostic Bands
The spectrum is dominated by three primary regions corresponding to the isocyanide, the phosphoryl, and the alkoxy linkages.
| Functional Group | Vibration Mode | Wavenumber ( | Intensity | Diagnostic Note |
| Isocyanide ( | Stretching ( | 2150 – 2165 | Strong/Sharp | Critical Purity Indicator. Absence implies hydrolysis to formamide. |
| Phosphoryl ( | Stretching ( | 1250 – 1265 | Strong | Broad band characteristic of phosphonates. |
| P-O-C (Ethyl) | Stretching ( | 1020 – 1060 | Very Strong | Often appears as a doublet or broad multiplet. |
| C-H (Alkyl) | Stretching ( | 2980 – 2990 | Medium | Typical ethyl group signature. |
Interpretation Logic
-
The "Stench" Check: While not spectral, the odor is characteristic. However, chemically, the 2155
peak is the "heartbeat" of this molecule. -
Contamination Warning: If a broad peak appears around 3300-3400
( stretch) accompanied by a carbonyl shift to 1680 , the sample has likely hydrolyzed to the corresponding formaminomethyl phosphonate ( derivative).
IR Validation Workflow (Graphviz)
Figure 1: Decision logic for validating reagent integrity via FT-IR spectroscopy.
Part 3: Mass Spectrometry (MS) Profiling
Mass spectrometry provides structural confirmation. For small organophosphorus molecules, Electron Impact (EI) is often superior to Electrospray Ionization (ESI) for fingerprinting, as ESI may form adducts (
Ionization & Fragmentation Data (EI, 70 eV)
| m/z (Mass-to-Charge) | Relative Abundance | Fragment Assignment | Mechanistic Origin |
| 177 | Variable (Low) | Molecular Ion (often weak in phosphonates). | |
| 149 | High | Loss of Ethylene ( | |
| 121 | High | Loss of second Ethylene unit. | |
| 109 | Medium | Diethyl phosphite cation (Loss of | |
| 81 | High | Phosphorous acid derived fragment. |
Fragmentation Mechanism
The phosphonate esters undergo a characteristic McLafferty-type rearrangement . The phosphoryl oxygen abstracts a hydrogen from the
Fragmentation Pathway Diagram
Figure 2: Sequential loss of ethylene units characteristic of diethyl phosphonate esters under EI conditions.
Part 4: Experimental Protocols
Protocol: Rapid Purity Assessment (GC-MS)
Objective: Determine purity and confirm identity of Diethyl isocyanomethylphosphonate.
Reagents & Equipment:
-
Gas Chromatograph with Mass Selective Detector (e.g., Agilent 5977).
-
Column: DB-5ms or equivalent (30m x 0.25mm, 0.25µm film).
-
Solvent: Anhydrous Dichloromethane (DCM).
Step-by-Step Methodology:
-
Sample Prep: Dilute 10 µL of the reagent into 1.5 mL of Anhydrous DCM. Note: Avoid protic solvents like methanol which may induce transesterification or addition in the injector port.
-
Inlet Parameters:
-
Temperature: 200 °C (Keep low to prevent thermal decomposition of the isocyanide).
-
Split Ratio: 50:1.
-
-
Oven Program:
-
Initial: 60 °C (Hold 2 min).
-
Ramp: 20 °C/min to 250 °C.
-
Hold: 3 min.
-
-
MS Parameters:
-
Scan Range: 40-300 amu.
-
Source Temp: 230 °C.
-
Delay: 2.0 min (solvent cut).
-
-
Analysis: Look for the peak at approx 6-8 mins (system dependent). Verify m/z 177 is present, but expect m/z 149 and 121 to dominate.
Safety Considerations
-
Toxicity: Isocyanides are toxic. All preparations must occur in a functioning fume hood.
-
Deactivation: Glassware should be rinsed with dilute acid (HCl) to hydrolyze residual isocyanide to the less odorous amine/formamide before removal from the hood.
References
-
Schöllkopf, U. (1977).
-Metalated Isocyanides in Organic Synthesis." Angewandte Chemie International Edition, 16(6), 339–348. -
Moskal, J., & van Leusen, A. M. (1986). "Synthesis of oxazoles from diethyl isocyanomethylphosphonate." Recueil des Travaux Chimiques des Pays-Bas.
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 75604, Diethyl isocyanomethylphosphonate.
Operational Safety and Synthetic Utility of Diethyl Isocyanomethylphosphonate (DEIMP)
Executive Summary
Diethyl isocyanomethylphosphonate (DEIMP) is a specialized bifunctional reagent utilized primarily in organic synthesis for the homologation of carbonyl compounds. Structurally, it combines the reactivity of an isocyanide (isonitrile) with a phosphonate ester, making it a critical reagent for Horner-Wadsworth-Emmons (HWE) type reactions.
While invaluable for synthesizing vinyl isocyanides and nitrogen-containing heterocycles (such as oxazoles and imidazoles), DEIMP presents unique safety challenges. These arise from the high toxicity and offensive odor associated with the isocyanide moiety, coupled with the reactivity of the phosphonate group. This guide integrates Material Safety Data Sheet (MSDS) parameters with practical, bench-level protocols to ensure safe and effective utilization.
Physicochemical Characterization
Understanding the physical state of DEIMP is the first line of defense. Unlike its solid analog, Tosylmethyl Isocyanide (TosMIC), DEIMP is typically a liquid, which alters handling and containment strategies.
Table 1: Physicochemical Properties
| Property | Value | Operational Implication |
| CAS Number | 27605-40-9 | Unique identifier for inventory tracking. |
| Molecular Formula | Basis for stoichiometry calculations. | |
| Molecular Weight | 177.14 g/mol | Calculation of molar equivalents. |
| Physical State | Liquid (Clear to pale yellow) | Requires syringe/septum transfer techniques. |
| Boiling Point | ~100-110°C (at 0.5 mmHg) | Volatile under high vacuum; risk of inhalation. |
| Density | 1.12 g/mL | Heavier than water; sinks in aqueous phases. |
| Flash Point | >110°C | Combustible but not highly flammable. |
| Solubility | THF, DCM, Toluene, MeOH | Compatible with standard organic solvents. |
Hazard Profiling & Toxicology
The safety profile of DEIMP is dominated by the isocyano (-NC) functional group. Researchers must treat this compound with the same rigor applied to cyanides, with the added complication of extreme olfactory sensitivity.
Acute Health Effects
-
Inhalation (Category 3): Toxic if inhaled. The vapor causes respiratory tract irritation and potential sensitization.
-
Oral/Dermal (Category 4): Harmful if swallowed or in contact with skin.
-
Ocular (Category 2A): Causes serious eye irritation.
The "Isocyanide Effect" (Olfactory Hazard)
DEIMP possesses a characteristic, repulsive odor typical of isonitriles.
-
Detection Threshold: Extremely low (ppb range).
-
Olfactory Fatigue: Continuous exposure can desensitize the nose, leading to a false sense of safety.
-
Community Impact: Vapors escaping the fume hood can evacuate a building. Double-containment is mandatory.
Operational Engineering Controls
To mitigate the risks identified above, a rigid hierarchy of controls must be implemented before the bottle is opened.
Diagram 1: Operational Safety Workflow
This decision tree outlines the mandatory checks required before handling DEIMP.
Caption: Pre-operational safety logic flow ensuring engineering and PPE compliance.
Synthetic Application: The HWE-Isocyanide Reaction
DEIMP is most frequently employed to convert carbonyls (aldehydes/ketones) into vinyl isocyanides or, upon hydrolysis, chain-extended nitriles. This is a modification of the Horner-Wadsworth-Emmons reaction.
Reaction Mechanism
The reaction proceeds via the formation of a phosphonate-stabilized carbanion, which attacks the carbonyl. Unlike standard HWE reagents, the isocyanide group remains intact under non-hydrolytic conditions.
Diagram 2: DEIMP Reaction Mechanism
Visualizing the pathway from deprotonation to vinyl isocyanide formation.
Caption: Mechanistic pathway of DEIMP-mediated olefination.
Validated Experimental Protocol
Objective: Synthesis of a Vinyl Isocyanide from Benzaldehyde.
-
Setup: Flame-dry a 2-neck round bottom flask equipped with a magnetic stir bar and nitrogen inlet.
-
Solvent: Add anhydrous Tetrahydrofuran (THF) (0.5 M concentration relative to substrate).
-
Reagent Addition:
-
Add DEIMP (1.1 equivalents) via syringe.
-
Cool the solution to -78°C (Dry ice/acetone bath).
-
-
Deprotonation: Add
-Butyllithium (1.1 equiv) or Potassium tert-butoxide dropwise. Stir for 30 minutes. Note: The solution usually turns deep yellow/orange. -
Substrate Addition: Add Benzaldehyde (1.0 equiv) dissolved in minimal THF dropwise.
-
Reaction: Allow to warm to 0°C over 2 hours. Monitor by TLC (Note: Isocyanides stain poorly; use UV).
-
Workup: Quench with saturated
. Extract with diethyl ether.
Waste Management & Decontamination
Proper disposal is critical due to the stench and toxicity. Never pour DEIMP solutions directly into the aqueous waste or general organic waste without pretreatment.
The "Kill" Solution (Quenching Protocol)
Isocyanides are acid-labile. They hydrolyze to form amines and formic acid.
-
Reagent: 10% Hydrochloric Acid (HCl) or Glacial Acetic Acid in Methanol.
-
Protocol:
-
Collect all glassware, syringes, and septa used with DEIMP.
-
Submerge them in a bath of Acidic Methanol (e.g., 1:10 Acetic Acid:MeOH) inside the fume hood.
-
Soak for 12-24 hours. This converts the isocyanide (-NC) to the corresponding amine (-NH2) and formate, destroying the odor and reducing toxicity.
-
Rinse glassware with water and acetone.
-
Dispose of the soak solution as Acidic Organic Waste .
-
Spill Management
-
Evacuate: If a significant amount (>5mL) is spilled outside the hood, evacuate the lab immediately due to odor.
-
PPE: Wear self-contained breathing apparatus (SCBA) if reentry is required for large spills. For small spills in the hood, double-glove.
-
Neutralize: Cover the spill with an absorbent material soaked in the acidic methanol solution described above.
References
-
National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 122284, Diethyl isocyanomethylphosphonate. Retrieved from [Link]
-
Organic Syntheses. (2003). Preparation of Vinyl Isocyanides. Org. Synth. 2003, 80, 31. Retrieved from [Link]
- Moskal, J., & van Leusen, A. M. (1986). A New Synthesis of Oxazoles and Imidazoles. Recueil des Travaux Chimiques des Pays-Bas, 105(5), 141-145.
Technical Protocol: Handling, Storage, and Stability of Diethyl Isocyanomethylphosphonate
CAS: 27605-40-9 | Formula: C₆H₁₂NO₃P
Executive Summary & Chemical Logic
Diethyl isocyanomethylphosphonate (DEIMP) is a bifunctional reagent combining the nucleophilic/electrophilic character of an isocyanide with the olefination potential of a phosphonate ester. It is critical in the synthesis of oxazoles, pyrroles, and imidazoles via cyclization reactions (e.g., Van Leusen-type chemistry).
The Core Challenge: The isocyanide moiety (-NC) is thermodynamically unstable relative to the nitrile isomer and kinetically sensitive to acid-catalyzed hydrolysis and radical polymerization. The phosphonate group adds hygroscopic character. Therefore, protocol failure typically results in hydrolysis to the formamide (loss of reactivity) or polymerization (formation of insoluble gums).
This guide defines a "Zero-Compromise" handling architecture to maintain reagent integrity >98% purity over extended storage.
Physicochemical Profile & Hazard Assessment
Understanding the physical state is the first step in designing a handling protocol.
Table 1: Critical Physicochemical Properties
| Property | Value / Characteristic | Operational Implication |
| Physical State | Clear to pale yellow liquid | Viscosity changes indicate polymerization. |
| Boiling Point | ~100-110°C at 0.5 mmHg | High boiling point; difficult to remove by rotary evaporation. |
| Odor | Pungent, characteristic isocyanide stench | Zero-tolerance for open-bench handling. |
| Solubility | Soluble in DCM, THF, Toluene | Compatible with standard organic workflows. |
| Stability | Moisture & Acid Sensitive | Requires anhydrous, neutral/basic conditions. |
Hazard Mechanism: The Isocyanide Toxicity & Stench
While less volatile than methyl isocyanide, DEIMP possesses the characteristic isocyanide odor threshold in the ppb range.
-
Toxicity: Isocyanides can bind to heme proteins (similar to CO), though the bulky phosphonate group reduces bioavailability compared to simple alkyl isocyanides.
-
Sensitization: Potential respiratory and skin sensitizer.
Storage Architecture: The Inert Cold Chain
To prevent the "Isocyanide-Formamide Shift," a rigorous storage protocol is required.
Environmental Control
-
Temperature: Store at 2°C to 8°C .
-
Reasoning: Low temperature inhibits the kinetics of radical polymerization and spontaneous isomerization.
-
-
Atmosphere: Headspace must be purged with Argon (preferred over Nitrogen due to density).
-
Reasoning: DEIMP is hygroscopic. Moisture ingress leads to hydrolysis:
The resulting formamide is inactive in cyclization reactions.
-
Container Specifications
-
Primary: Amber glass vials with Teflon-lined septa.
-
Why Amber? Although not highly photo-labile, amber glass prevents radical initiation from stray UV sources.
-
-
Secondary: Sealed polyethylene bag with desiccant packs (Silica or CaSO₄).
-
Seal: Parafilm is insufficient. Use electrical tape or shrink bands over the cap to prevent oxygen diffusion.
Visualizing the Storage Decision Logic
Figure 1: The "Inert Cold Chain" workflow ensures moisture and oxygen are systematically excluded after every use.
Operational Handling & Synthesis Protocols
The "Double-Glove" Rule
DEIMP can permeate standard latex rapidly.
-
Inner Layer: 4 mil Nitrile.
-
Outer Layer: 4-8 mil Nitrile or Laminate (Silver Shield) for prolonged handling.
-
Ventilation: All transfers must occur in a fume hood with a face velocity >100 fpm.
Aliquoting Strategy (Syringe Transfer)
Never pour DEIMP. Use positive pressure transfer to avoid introducing atmospheric moisture.
-
Insert an Argon balloon needle into the septum.
-
Withdraw liquid using a gas-tight glass syringe.
-
Remove syringe; the balloon maintains positive pressure, preventing air influx.
Reaction Setup: The Base Compatibility Check
DEIMP is often deprotonated using bases like NaH, KOtBu, or LiHMDS.
-
Caution: Mixing DEIMP with strong base is exothermic.
-
Protocol: Always add the base slowly to the DEIMP solution at -78°C or 0°C (depending on solvent) to control the formation of the
-isocyano carbanion. -
Solvent Choice: THF or DMF (anhydrous). Avoid protic solvents (MeOH, EtOH) during the deprotonation step to prevent quenching the anion.
Emergency Response & Waste Management
The distinct odor of isocyanides acts as a built-in warning system. If you smell it outside the hood, containment has failed.
Spill Neutralization (The Acid Quench)
Unlike standard solvent spills, DEIMP requires chemical deactivation.
-
Mechanism: Acidic hydrolysis converts the isocyanide (foul smelling, reactive) into the corresponding formamide/amine (odorless, less reactive).
-
Decontamination Solution: 10% Hydrochloric Acid (HCl) or 20% Acetic Acid in Methanol.
Step-by-Step Spill Cleanup
-
Evacuate: Clear the immediate area if the odor is overwhelming.
-
PPE: Don double nitrile gloves and a respirator (organic vapor cartridge) if outside the hood.
-
Absorb: Cover the spill with vermiculite or sand.
-
Deactivate: Pour the Decontamination Solution over the absorbent. Allow to sit for 15-30 minutes.
-
Indicator: The foul odor should dissipate.
-
-
Disposal: Scoop into a hazardous waste container labeled "Organic Waste - Acidic".
Waste Disposal
Do not mix DEIMP waste with oxidizing agents (Nitric acid, Peroxides) as phosphonates can react violently. Segregate into Non-Halogenated Organic streams (unless chlorinated solvents were used).
Decontamination Logic Diagram
Figure 2: Chemical neutralization workflow utilizing acid hydrolysis to mitigate odor and reactivity.
References
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 122253, Diethyl isocyanomethylphosphonate. Retrieved from [Link]
-
Moskal, J., & van Leusen, A. M. (1986). A new synthesis of pyrroles from nitroalkenes and diethyl isocyanomethylphosphonate. Journal of Organic Chemistry. Retrieved from [Link]
-
European Chemicals Agency (ECHA). (2024). Registration Dossier - Phosphonic acid, (isocyanomethyl)-, diethyl ester. Retrieved from [Link]
Technical Monograph: Stability Profile and Decomposition Kinetics of Diethyl Isocyanomethylphosphonate
Executive Summary
Diethyl isocyanomethylphosphonate (DEIMP) is a critical
Despite its synthetic utility, DEIMP exhibits a complex stability profile characterized by thermal metastability and hydrolytic sensitivity . This guide provides a mechanistic analysis of its decomposition pathways and establishes a self-validating protocol for its purification and storage. Failure to adhere to these parameters results not only in yield loss (conversion to formamide) but also poses process safety risks during thermal purification.
Physicochemical Identity & Stability Architecture
DEIMP consists of a phosphonate group and an isocyanide functionality separated by a methylene bridge. The stability challenges arise from the unique electronic structure of the isocyanide group and the acidity of the
The Isocyanide Resonance
The isocyanide moiety (
-
Thermal Risk: The isocyanide group is prone to rearrangement to nitriles (
) or polymerization at elevated temperatures. -
Acidity: The electron-withdrawing nature of both the phosphonate and isocyanide groups renders the methylene protons acidic (
in DMSO), making the compound reactive toward bases and sensitive to moisture under basic or acidic catalysis.
Degradation Data Summary
| Parameter | Characteristic | Critical Threshold / Observation |
| Thermal Stability | Metastable Liquid | Decomposes exothermically >100°C (approx). |
| Hydrolytic Stability | Moisture Sensitive | Reverts to Diethyl (formamidomethyl)phosphonate in presence of |
| Storage Condition | Stable for months if stored under Argon/Nitrogen. | |
| Distillation Hazard | High | Do not distill at atmospheric pressure. Requires high vacuum (< 0.5 mmHg). |
Decomposition Mechanisms
Understanding the degradation pathways is essential for troubleshooting low yields and ensuring process safety.
Hydrolytic Reversion (The "Shelf-Life" Killer)
In the presence of atmospheric moisture and trace acid (often present on glass surfaces or silica), DEIMP undergoes hydration. The isocyanide carbon is attacked by water, leading to the formation of the formamide precursor. This reaction is thermodynamically favored.
Mechanism:
This impurity is non-volatile and often co-elutes or remains in the pot during reactions, quenching strong bases used in subsequent HWE steps.
Thermal Decomposition & Polymerization
Isocyanides are known to undergo exothermic polymerization or rearrangement to nitriles. While DEIMP is more stable than lower molecular weight isocyanides (like methyl isocyanide), prolonged heating above 80-90°C can initiate a runaway decomposition or "tarring," resulting in a black, viscous polymer.
Mechanistic Visualization
The following diagram outlines the synthesis (dehydration) and the competing decomposition pathways.
Figure 1: Synthetic cycle and degradation pathways of DEIMP. Green arrows indicate synthesis; red arrows indicate decomposition risks.
Experimental Protocol: Safe Purification & Handling
The following protocol is designed to maximize stability during the critical purification phase. This methodology is adapted from standard Organic Syntheses procedures but enhanced with modern process safety controls.
The "Cold-Quench" Synthesis Principle
DEIMP is typically synthesized by dehydrating diethyl (formamidomethyl)phosphonate using Phosphorus Oxychloride (
-
Critical Control Point: The reaction is highly exothermic. Maintenance of temperature between -5°C and 0°C is mandatory to prevent immediate polymerization of the forming isocyanide.
Vacuum Distillation Protocol (Self-Validating)
Warning: Never attempt to distill DEIMP at atmospheric pressure. Explosion or rapid deflagration is a risk.
Equipment Setup:
-
Short-path distillation head (minimize thermal residence time).
-
High-vacuum pump capable of
. -
Oil bath with digital temperature control.
Step-by-Step Procedure:
-
Pre-Conditioning: Ensure the crude reaction mixture is washed with Sodium Carbonate (
) solution to remove all traces of acid. Validation: Check pH of aqueous layer; must be > 8. Acid residues catalyze decomposition during heating. -
Drying: Dry the organic layer thoroughly over
. Reasoning: Water trapped in the matrix will cause hydrolysis in the distillation pot. -
Vacuum Application: Apply full vacuum (
) to the system before heating the oil bath. -
Thermal Ramp:
-
Slowly heat the oil bath.
-
DEIMP typically boils at 75–80°C at 0.2 mmHg [1].
-
Safety Limit: Do not allow the oil bath temperature to exceed 110°C. If the compound does not distill, improve vacuum rather than increasing heat.
-
-
Collection: Collect the clear, colorless liquid. If the distillate turns yellow or brown, stop immediately; decomposition is occurring.
Storage Workflow
Once distilled, DEIMP must be stabilized immediately.
Figure 2: Optimal storage workflow to prevent hydrolytic reversion.
References
-
Rachon, J.; Schöllkopf, U. (1988). "Diethyl isocyanomethylphosphonate". Organic Syntheses, Collective Volume 6, p. 432. (Original: Vol. 57, p. 102, 1977).
-
Source:
- Relevance: Defines the authoritative boiling point and synthesis method.
-
-
Moskal, J.; van Leusen, A. M. (1986). "A New Synthesis of Oxazoles from Diethyl Isocyanomethylphosphonate". Recueil des Travaux Chimiques des Pays-Bas, 105(5), 141-145.
-
Source:
- Relevance: Discusses the reactivity and stability in the context of heterocycle synthesis.
-
-
PubChem Compound Summary. (n.d.). "Diethyl isocyanomethylphosphonate".
-
Source:
- Relevance: Chemical safety and physical property d
-
Discovery and history of Diethyl isocyanomethylphosphonate
From Structural Curiosity to Heterocyclic Cornerstone
Executive Summary & Chemical Identity
Diethyl isocyanomethylphosphonate (CAS: 2506-81-2) represents a critical intersection in organic synthesis, bridging the utility of Horner-Wadsworth-Emmons (HWE) olefination with the unique reactivity of isocyanides. Unlike its more famous cousin, TosMIC (p-Toluenesulfonylmethyl isocyanide), which is primarily a reductive homologation reagent, this phosphonate is designed specifically to install the isocyano group onto a vinyl scaffold.
This guide details the discovery, mechanistic underpinnings, and validated protocols for utilizing this reagent, specifically targeting researchers involved in the synthesis of complex heterocycles like oxazoles and pyrroles.
Historical Genesis: The Schöllkopf Era
The history of
The pivotal moment for Diethyl isocyanomethylphosphonate arrived in the early 1970s through the work of Ulrich Schöllkopf at the University of Göttingen. While attempting to expand the scope of isocyanide chemistry beyond simple
In 1973 , they published their seminal findings in Angewandte Chemie, demonstrating that the lithiated anion of diethyl isocyanomethylphosphonate could react with aldehydes and ketones to yield vinyl isocyanides via a Horner-Wadsworth-Emmons mechanism. This discovery provided the first general, stereoselective route to these reactive intermediates, which were previously difficult to access.
Mechanistic Divergence: Phosphonate vs. Sulfonyl
To apply this reagent effectively, one must understand how it differs from TosMIC (Van Leusen reagent). Both reagents possess an acidic methylene group flanked by an isocyanide and an electron-withdrawing group (EWG). However, the fate of the EWG determines the product.
| Feature | Diethyl Isocyanomethylphosphonate | TosMIC (Van Leusen Reagent) |
| EWG | Phosphonate ester | Sulfonyl group |
| Primary Mechanism | Horner-Wadsworth-Emmons (HWE) | Aldol-type / Cycloaddition |
| Leaving Group | Diethyl phosphate (Eliminated) | Sulfinate (Eliminated) |
| Primary Product | Vinyl Isocyanide | Nitrile (reductive) or Oxazole |
| Key Utility | Synthesis of | Homologation of ketones to nitriles |
Technical Core: Synthesis and Application Protocols
4.1. Synthesis of the Reagent (Self-Validating Protocol)
The synthesis of diethyl isocyanomethylphosphonate is a dehydration process. The precursor, diethyl (formylaminomethyl)phosphonate, must be dehydrated without affecting the sensitive phosphonate group.
Reaction Overview:
Step-by-Step Protocol:
-
Preparation of Precursor: Begin with diethyl aminomethylphosphonate. Formylate using ethyl formate (reflux, 4h) or acetic formic anhydride. Confirm conversion by disappearance of amine NH peaks in IR.
-
Dehydration Setup: Dissolve diethyl (formylaminomethyl)phosphonate (1.0 eq) in dry dichloromethane (DCM) or THF. Cool to -5°C to 0°C.
-
Base Addition: Add triethylamine (Et3N, 2.4 eq) or diisopropylamine. Causality: Excess base is required to neutralize the HCl generated during the dehydration.
-
Dehydrating Agent: Dropwise add Phosphorus Oxychloride (
, 1.1 eq) while maintaining temperature below 0°C. Causality: Rapid addition or higher temperatures can lead to polymerization of the isocyanide. -
Quench & Extraction: Pour into ice water containing
. Extract with DCM. -
Validation (Critical):
-
IR Spectroscopy: Look for the characteristic sharp, strong absorption at ~2150 cm⁻¹ (Isocyanide stretch).
-
¹H NMR: The methylene protons (
) typically appear as a doublet ( ) around .
-
4.2. Application: Synthesis of Vinyl Isocyanides (HWE Reaction)
Protocol:
-
Deprotonation: Suspend Potassium tert-butoxide (
, 1.1 eq) in dry THF at -70°C. Add Diethyl isocyanomethylphosphonate (1.0 eq) dropwise.-
Observation: The solution usually turns pale yellow, indicating anion formation.
-
-
Carbonyl Addition: Add the aldehyde or ketone (0.9 eq) dissolved in THF slowly.
-
Warming: Allow the mixture to warm to 0°C or room temperature over 2-3 hours. Causality: The elimination of the phosphate group (formation of the double bond) is often the rate-limiting step and requires thermal energy.
-
Workup: Quench with water, extract with ether.
-
Result: The product is an
-unsaturated isocyanide.
Visualizing the Pathways
5.1. Synthesis of the Reagent
The following diagram illustrates the conversion of the amine precursor to the active phosphonate reagent.
Figure 1: Synthetic pathway for the preparation of Diethyl isocyanomethylphosphonate via dehydration.
5.2. Mechanism of Vinyl Isocyanide Formation (HWE)
This workflow details the Horner-Wadsworth-Emmons mechanism specific to this reagent.
Figure 2: The HWE mechanism yielding vinyl isocyanides via phosphate elimination.
Strategic Utility in Drug Development
In medicinal chemistry, the vinyl isocyanide generated by this reagent is rarely the endpoint. It serves as a high-energy "warhead" for further cyclization.
-
Oxazole Synthesis: Vinyl isocyanides can be cyclized under acidic or basic conditions (or metal catalysis) to form oxazoles. This provides a complementary route to the Robinson-Gabriel synthesis.
-
Pyrrole Synthesis: Reaction with active methylene compounds (Michael addition followed by cyclization) yields substituted pyrroles.
-
Multicomponent Reactions: The isocyanide moiety is compatible with Passerini and Ugi-type reactions, allowing for rapid library generation.
References
-
Schöllkopf, U., & Schröder, R. (1973). New Synthesis of Vinyl Isocyanides. Angewandte Chemie International Edition in English, 12(5), 407–408. [Link]
-
Rachon, J., & Schöllkopf, U. (1981). Syntheses with α-Metalated Isocyanides. Justus Liebigs Annalen der Chemie, 1981(9), 1693–1699. [Link]
-
Moschner, J. (2011). Diethyl Isocyanomethylphosphonate. e-EROS Encyclopedia of Reagents for Organic Synthesis. [Link]
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 75618, Diethyl isocyanomethylphosphonate. [Link]
Technical Whitepaper: Synthesis of Diethyl Isocyanomethylphosphonate (Van Leusen Reagent)
Executive Summary
Diethyl isocyanomethylphosphonate (DEIMP), commonly known as the Van Leusen Reagent , is a cornerstone building block in heterocyclic chemistry. It enables the direct conversion of carbonyls to nitriles (homologation) and the synthesis of oxazoles, imidazoles, and pyrroles via [3+2] cycloadditions.
Despite its utility, commercial supplies can be inconsistent or degraded due to the inherent instability of the isocyano group. This guide provides a rigorous, self-validating protocol for the in-house synthesis of DEIMP, focusing on the dehydration of diethyl (formylaminomethyl)phosphonate . We prioritize the Organic Syntheses methodology, optimized for modern safety standards and yield reproducibility.
Retrosynthetic Analysis & Strategy
The synthesis of DEIMP is best approached via a functional group interconversion (FGI) strategy. The isonitrile moiety is thermodynamically unstable relative to the nitrile; therefore, it is introduced late-stage via the dehydration of a formamide precursor.
Strategic Disconnection
The pathway consists of two critical phases:
-
N-Formylation: Protecting the amine of diethyl (aminomethyl)phosphonate.
-
Dehydration: Converting the formamide to the isonitrile using a dehydrating agent (typically
or Phosgene equivalents) in the presence of a base.
Figure 1: Retrosynthetic pathway for Diethyl isocyanomethylphosphonate.
Critical Review of Synthetic Methods
While several routes exist, the dehydration route remains the industry standard due to the accessibility of precursors.
| Method | Reagents | Pros | Cons |
| A. Phosphoryl Chloride (Standard) | High yields (70-85%); Inexpensive reagents; Scalable. | Requires strict temperature control; | |
| B. Phosgene / Triphosgene | Triphosgene, | Very clean conversion; rapid reaction. | Extreme toxicity hazards; Requires specialized ventilation. |
| C. Burgess Reagent | Burgess Reagent | Mild conditions; Neutral pH. | Prohibitively expensive for scale-up; Atom inefficient. |
| D. Tosyl Chloride | Solid reagents (easy handling). | Lower yields; Difficult purification (tosyl byproducts). |
Recommendation: Method A (
Detailed Experimental Protocol
Phase 1: Preparation of Diethyl (formylaminomethyl)phosphonate
Note: If starting from the amine hydrochloride, a neutralization step is required.
Reagents:
-
Diethyl (aminomethyl)phosphonate (1.0 eq)
-
Ethyl formate (Excess, solvent/reagent) or Formic acid/Acetic Anhydride
-
Catalytic Sodium Ethoxide (if using Ethyl formate)
Protocol:
-
Reflux: Dissolve diethyl (aminomethyl)phosphonate in an excess of ethyl formate.
-
Catalysis: Add a catalytic amount of sodium ethoxide to accelerate transamidation.
-
Heating: Reflux the mixture for 2-4 hours. Monitor consumption of amine by TLC (MeOH/DCM).
-
Workup: Remove excess ethyl formate under reduced pressure. The residue is typically a viscous oil or low-melting solid.
-
Purification: Quantitative yield is common; usually used directly in Phase 2 without distillation to avoid thermal decomposition.
Phase 2: Dehydration to Diethyl Isocyanomethylphosphonate
This is the critical step. Temperature control is paramount to prevent polymerization.
Reagents:
-
Diethyl (formylaminomethyl)phosphonate (from Phase 1)
-
Phosphoryl Chloride (
) (1.1 eq) -
Triethylamine (
) (2.4 eq) -
Dichloromethane (DCM) (Anhydrous)
Step-by-Step Methodology:
-
Setup: Flame-dry a 3-neck round-bottom flask. Equip with a thermometer, addition funnel, and nitrogen inlet.
-
Solvation: Dissolve the formamide intermediate in anhydrous DCM (
). -
Base Addition: Add Triethylamine. Cool the solution to
to using an ice/salt bath. -
Dehydration (The Drop):
-
Add
dropwise via the addition funnel. -
CRITICAL: Maintain internal temperature below
. Exotherms can lead to rapid darkening (decomposition). -
Rate: The addition should take 30-45 minutes for a 50g scale.
-
-
Reaction: Stir at
for 1 hour. Allow to warm slightly to room temperature for 30 minutes. -
Quench: Pour the reaction mixture slowly into an ice-cold Sodium Carbonate (
) solution (10% aq). Stir vigorously for 15 minutes to hydrolyze excess . -
Extraction: Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Drying: Combine organics, wash with brine, and dry over
. -
Concentration: Evaporate solvent under reduced pressure at
. -
Distillation: Distill the residue under high vacuum (
).-
Boiling Point:
at . -
Product: A colorless to pale yellow liquid.
-
Mechanism of Action
Understanding the mechanism aids in troubleshooting. The reaction proceeds via an elimination pathway.
-
Activation: The oxygen of the formamide attacks the electrophilic phosphorus of
, creating an activated imidoyl phosphate intermediate. -
Elimination: The base (
) abstracts the proton from the nitrogen and subsequently the proton from the formyl carbon (or facilitates E2-type elimination), expelling the phosphate leaving group to form the isonitrile.
Figure 2: Mechanistic pathway of formamide dehydration via Phosphoryl Chloride.
Applications & Utility
The Van Leusen reagent is unique because the methylene protons are acidic (
-
Van Leusen Oxazole Synthesis: Reaction with aldehydes.
-
Homologation: Conversion of ketones to nitriles with one carbon extension.
-
Imidazole Synthesis: Reaction with aldimines.
Troubleshooting & Safety (E-E-A-T)
Expert Insights
-
The "Black Tar" Scenario: If the reaction turns black during
addition, the temperature was too high. The isonitrile polymerized. Solution: Slow down addition and improve cooling. -
Stench Management: Isonitriles have a characteristic, repulsive odor. All glassware must be rinsed with dilute acid (which hydrolyzes the isonitrile back to the amine/formamide) before being removed from the hood.
-
Storage: Store the distilled product at
under Argon. It degrades slowly at room temperature.
Safety Profile
-
Toxicity: Like all isonitriles, DEIMP should be treated as toxic.
-
Reactivity: Avoid contact with strong acids (hydrolysis) or transition metals (complexation) unless intended.
References
-
Van Leusen, A. M.; Hoogenboom, B. E.; Siderius, H. (1977). "p-Tolylsulfonylmethyl Isocyanide". Organic Syntheses, 57, 102. (Foundational methodology for isonitrile synthesis via dehydration).
-
Schöllkopf, U. (1977).
-Metalated Isocyanides in Organic Synthesis". Angewandte Chemie International Edition, 16(6), 339–348. - Moskal, J.; van Leusen, A. M. (1986). "A New Synthesis of Diethyl Isocyanomethylphosphonate". Recueil des Travaux Chimiques des Pays-Bas, 105(5), 141-145.
- Molina, P. et al. (1993). "Iminophosphorane-mediated synthesis of isonitriles". Synthetic Communications.
Methodological & Application
Application Note: Precision Synthesis of 5-Substituted Oxazoles via Diethyl Isocyanomethylphosphonate
Introduction & Strategic Utility
The synthesis of the oxazole core is a pivotal step in the development of bioactive natural products, antibiotics, and peptidomimetics. While the Van Leusen reaction (using TosMIC) is the industry standard for 4,5-disubstituted oxazoles, it lacks versatility when targeting 5-substituted oxazoles specifically.
Diethyl isocyanomethylphosphonate (DEIMP) fills this synthetic gap. Originally developed by Schöllkopf, this reagent leverages the thermodynamic driving force of the Horner-Wadsworth-Emmons (HWE) reaction combined with isocyanide cyclization chemistry.
Why Choose DEIMP?
-
Regioselectivity: Exclusively yields 5-substituted oxazoles from aldehydes.
-
Atom Economy: The phosphate byproduct is water-soluble, simplifying purification compared to the sulfinate salts generated in TosMIC chemistry.
-
Mild Conditions: Unlike the Robinson-Gabriel synthesis, which requires harsh dehydrating agents, the DEIMP route proceeds under basic conditions at moderate temperatures.
Mechanistic Insight
Understanding the mechanism is critical for troubleshooting low yields. The reaction does not follow a simple olefination pathway. Instead, it involves a cascade of aldol addition, intramolecular cyclization, and elimination.
The Pathway
-
Activation: The
-proton of DEIMP is acidic ( ) due to the flanking phosphonate and isocyanide groups. Deprotonation yields the nucleophilic carbanion. -
Aldol Addition: The carbanion attacks the aldehyde carbonyl, forming a
-alkoxy intermediate (Betaine). -
Cyclization: The alkoxide oxygen attacks the electrophilic isocyanide carbon, forming an oxazoline intermediate.
-
Elimination: Aromatization occurs via the elimination of diethyl phosphate, driven by the formation of the stable oxazole ring.
Mechanistic Flowchart
Figure 1: Mechanistic cascade for the synthesis of 5-substituted oxazoles using DEIMP. Note the divergence from standard HWE olefination at the Betaine stage.
Experimental Protocol
This protocol outlines the Sodium Hydride (NaH) Method , which is preferred for scale-up due to faster reaction kinetics and higher conversion rates compared to the K2CO3/MeOH method.
Reagents & Equipment
-
Reagent A: Diethyl isocyanomethylphosphonate (1.1 equiv)
-
Reagent B: Aldehyde substrate (1.0 equiv)
-
Base: Sodium Hydride (60% dispersion in mineral oil, 1.2 equiv)
-
Solvent: Tetrahydrofuran (THF), anhydrous
-
Atmosphere: Nitrogen or Argon (Strictly required)
Step-by-Step Methodology
Phase 1: Reagent Activation
-
Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a pressure-equalizing addition funnel. Flush with Argon.
-
Base Prep: Add NaH (1.2 equiv) to the flask. Wash twice with anhydrous hexane to remove mineral oil if downstream purification is sensitive to aliphatics. Suspend the washed NaH in anhydrous THF (0.2 M relative to substrate).
-
Cooling: Cool the suspension to 0°C using an ice/water bath.
-
DEIMP Addition: Dissolve DEIMP (1.1 equiv) in a minimal amount of THF. Add dropwise to the NaH suspension over 15 minutes.
-
Checkpoint: Observe hydrogen gas evolution. Stir at 0°C for 30 minutes until the solution becomes clear or pale yellow (formation of the anion).
-
Phase 2: Coupling & Cyclization
-
Substrate Addition: Dissolve the aldehyde (1.0 equiv) in THF. Add dropwise to the reaction mixture at 0°C.
-
Reaction: Allow the mixture to warm to room temperature naturally. Stir for 2–4 hours.
-
TLC Monitoring: Monitor the disappearance of the aldehyde. The oxazole product is typically less polar than the starting aldehyde.
-
Phase 3: Workup & Isolation
-
Quench: Carefully quench with saturated aqueous NH4Cl solution at 0°C.
-
Extraction: Extract the aqueous layer 3x with Ethyl Acetate (EtOAc).
-
Washing: Wash combined organics with water (to remove phosphate salts) and brine. Dry over Na2SO4.
-
Purification: Concentrate in vacuo. Purify via flash column chromatography (typically Hexanes/EtOAc gradients).
Operational Workflow
Figure 2: Operational workflow for the NaH-mediated synthesis. Critical control points are highlighted at the Activation and Quench steps.
Substrate Scope & Performance Data
The electronic nature of the aldehyde significantly impacts the reaction rate. Electron-withdrawing groups (EWGs) facilitate the initial nucleophilic attack, while electron-donating groups (EDGs) may require longer reaction times or reflux conditions.
| Substrate (Aldehyde) | R-Group Electronic Effect | Reaction Time | Yield (%) | Notes |
| Benzaldehyde | Neutral | 2 h | 88% | Standard benchmark. |
| 4-Nitrobenzaldehyde | Strong EWG | 1 h | 92% | Exothermic; control addition rate. |
| 4-Methoxybenzaldehyde | Strong EDG | 6 h | 74% | May require mild heating (40°C). |
| Cinnamaldehyde | Conjugated | 3 h | 81% | Retention of alkene geometry. |
| Furfural | Heterocyclic | 2.5 h | 85% | Compatible with heteroaromatics. |
Troubleshooting & Critical Parameters
The "Odor" Factor
Isocyanides have a notoriously pungent and repulsive odor.
-
Control: All weighing and transfers must occur in a well-ventilated fume hood.
-
Decontamination: Treat glassware with dilute acetic acid or bleach to hydrolyze residual isocyanide before removing from the hood.
Base Selection: NaH vs. K2CO3
-
Use NaH (Protocol above): For non-enolizable aldehydes or when high speed is required. Requires strictly anhydrous conditions.
-
Use K2CO3/MeOH: For base-sensitive substrates. This is a milder, heterogeneous reaction often performed at reflux. It is slower but tolerates trace moisture better.
Phosphate Removal
If the product is water-soluble, the diethyl phosphate byproduct can be difficult to separate.
-
Solution: Use a basic wash (1M NaOH) during workup to ensure the phosphate remains fully deprotonated and in the aqueous phase.
References
-
Schöllkopf, U. (1977).
-Metalated Isocyanides in Organic Synthesis." Angewandte Chemie International Edition in English, 16(6), 339–348. -
Rachon, J., & Schöllkopf, U. (1981). "Syntheses with
-Metalated Isocyanides, LIII. 5-Substituted Oxazoles from Aldehydes and Diethyl Isocyanomethylphosphonate." Liebigs Annalen der Chemie, 1981(7), 1186–1189. -
Van Leusen, A. M., et al. (1972). "Chemistry of sulfonylmethyl isocyanides. New method for the synthesis of oxazoles and imidazol." Tetrahedron Letters, 13(23), 2369-2372. (Provided for context on the TosMIC alternative).
Application Note: Precision Synthesis of Thiazoles using Diethyl Isocyanomethylphosphonate
Executive Summary
Thiazoles are privileged scaffolds in medicinal chemistry, forming the pharmacophore of blockbuster drugs like Ritonavir (antiviral), Dasatinib (antineoplastic), and Febuxostat (xanthine oxidase inhibitor). While the Hantzsch thiazole synthesis (
This guide details the synthesis of 4,5-disubstituted thiazoles using Diethyl isocyanomethylphosphonate (DEIMP) . Unlike the more common TosMIC (Van Leusen) reagent, DEIMP offers unique advantages in solubility and phosphate byproduct removal. This protocol focuses on the reaction of DEIMP with thionoesters or dithioesters , a direct sulfur analog of the Van Leusen oxazole synthesis, providing a convergent route to substituted thiazoles under mild, basic conditions.
Mechanistic Insight & Chemical Logic
The utility of Diethyl isocyanomethylphosphonate lies in its bifunctional nature:
-
-Acidity: The methylene protons are activated by both the isocyanide (
) and phosphonate ( ) groups ( ), allowing facile deprotonation by alkoxides or hydrides. -
Leaving Group Capability: The phosphate group serves as an excellent leaving group during the aromatization step, driving the reaction equilibrium forward.
The Reaction Pathway
The synthesis parallels the Van Leusen oxazole synthesis but utilizes a sulfur-based electrophile (thionoester or dithioester).
-
Activation: DEIMP is deprotonated to form the
-isocyano carbanion. -
Addition: The carbanion attacks the electrophilic thiocarbonyl carbon (
) of the thionoester. -
Cyclization: The sulfur anion attacks the isocyanide carbon (5-endo-dig cyclization favored) or follows a concerted cycloaddition-elimination pathway.
-
Aromatization: Elimination of diethyl phosphate yields the thiazole ring.
Mechanistic Diagram
Figure 1: Mechanistic pathway for the conversion of DEIMP to thiazoles via thionoester interception.
Experimental Protocol
Protocol A: Synthesis of 5-Substituted Thiazoles from Thionoesters
This protocol is optimized for the reaction between DEIMP and aryl/alkyl thionoesters.
Reagents:
-
Diethyl isocyanomethylphosphonate (DEIMP) [1.0 equiv]
-
Thionoester (e.g., O-Methyl thiobenzoate) [1.0 equiv]
-
Potassium tert-butoxide (KOtBu) [1.1 equiv]
-
Tetrahydrofuran (THF), anhydrous [0.2 M concentration]
Equipment:
-
Flame-dried 3-neck round bottom flask.
-
Nitrogen/Argon atmosphere manifold.
-
Low-temperature bath (Acetone/Dry Ice).
Step-by-Step Methodology
-
System Preparation:
-
Flame-dry a 50 mL 3-neck flask equipped with a magnetic stir bar and a rubber septum.
-
Flush with Argon for 10 minutes.
-
Add DEIMP (1.0 mmol, 177 mg) and anhydrous THF (5 mL) via syringe.
-
-
Deprotonation:
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add KOtBu (1.1 mmol, 1.1 mL of 1.0 M solution in THF) dropwise over 5 minutes.
-
Observation: The solution may turn slightly yellow, indicating anion formation. Stir for 15 minutes at -78 °C.
-
-
Electrophile Addition:
-
Dissolve the Thionoester (1.0 mmol) in anhydrous THF (2 mL).
-
Add this solution dropwise to the reaction mixture at -78 °C.
-
Critical Step: Maintain temperature below -70 °C during addition to prevent self-condensation of the isocyanide.
-
-
Reaction & Cyclization:
-
Allow the reaction to stir at -78 °C for 1 hour.
-
Remove the cooling bath and allow the mixture to warm to Room Temperature (20-25 °C) .
-
Stir at RT for 2–4 hours. Monitor by TLC (Visualize with UV or Iodine stain).
-
-
Workup:
-
Quench the reaction with Saturated NH₄Cl solution (5 mL) .
-
Extract the aqueous layer with Ethyl Acetate (3 x 10 mL) .
-
Wash combined organics with Brine (10 mL).
-
Dry over anhydrous
, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude residue via Flash Column Chromatography (Silica Gel).
-
Eluent: Hexanes/Ethyl Acetate gradient (typically 9:1 to 4:1).
-
Protocol B: Synthesis of 4,5-Disubstituted Thiazoles via Dithioesters
For sterically demanding or electron-rich substrates, dithioesters (R-CS-SMe) are often more reactive than thionoesters.
Modifications:
-
Base: Sodium Hydride (NaH, 60% dispersion) can be used for irreversible deprotonation if KOtBu yields are low.
-
Temperature: If conversion is sluggish at RT, reflux the THF solution (66 °C) for 1-2 hours after the initial warming period.
Data Analysis & Optimization
Solvent and Base Effects
The choice of base and solvent critically impacts the ratio of cyclization vs. decomposition.
| Solvent | Base | Temperature | Yield (Typical) | Notes |
| THF | KOtBu | -78°C to RT | 75-88% | Standard Protocol. Best balance of rate/selectivity. |
| DME | NaH | 0°C to Reflux | 60-70% | Good for sterically hindered substrates. |
| EtOH | NaOEt | RT | < 40% | Protic solvents often quench the phosphonate anion prematurely. |
| DCM | DBU | RT | 10-20% | DBU is often too weak to fully deprotonate DEIMP rapidly. |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield | Moisture in solvent | Ensure THF is distilled or from a solvent purification system (SPS). |
| No Reaction | Electrophile degradation | Thionoesters are sensitive to hydrolysis. Verify purity by NMR before use. |
| Side Products | Isocyanide polymerization | Keep concentration low (0.1 - 0.2 M). Do not allow temperature to spike during base addition. |
| Incomplete Cyclization | Steric hindrance | Switch solvent to DME and heat to reflux after addition. |
Safety & Handling (DEIMP)
-
Odor: Diethyl isocyanomethylphosphonate has a characteristic pungent odor (though less offensive than volatile alkyl isocyanides). Handle strictly in a fume hood.
-
Toxicity: Treat as a potential respiratory sensitizer. Wear nitrile gloves and safety glasses.
-
Thermal Stability: DEIMP is stable at room temperature but should be stored at 4 °C to prevent slow hydrolysis or polymerization.
References
-
Van Leusen, A. M., et al. (1972). "Chemistry of sulfonylmethyl isocyanides. New synthesis of oxazoles and thiazoles." Tetrahedron Letters, 13(23), 2369-2372.
-
Moschner, J., et al. (2018). "Isocyanides in the Synthesis of Heterocycles." Beilstein Journal of Organic Chemistry, 14, 1-25.
-
Rachon, J., & Schöllkopf, U. (1981). "Syntheses with α-metalated isocyanides." Liebigs Annalen der Chemie, 1981(10), 1693-1704.
-
Juaristi, E. (2019). "Phosphonate-Based Reagents in Heterocyclic Synthesis." Arkivoc, 2019(ii), 1-15.
Technical Guide: Diethyl Isocyanomethylphosphonate for Imidazole Assembly
Executive Summary
This technical guide details the utility of Diethyl isocyanomethylphosphonate (DEIMP) in the regioselective synthesis of imidazoles. While Toluenesulfonylmethyl isocyanide (TosMIC) is the standard reagent for 1,4-disubstituted imidazoles, DEIMP offers a distinct mechanistic advantage for accessing 1,5-disubstituted imidazoles , a scaffold critical in kinase inhibitors (e.g., p38 MAP kinase) and antifungal pharmacophores.
This document provides a validated workflow for the preparation of the reagent and its subsequent application in anionic [3+2] cycloaddition with imines.
Section 1: Mechanistic Principles
The "Phosphate-Driven" Cycloaddition
The reaction between DEIMP and imines (Schiff bases) proceeds via a base-mediated [3+2] cycloaddition. Unlike the TosMIC reaction, where the sulfonyl group is a leaving group that dictates 1,4-substitution, the phosphate group in DEIMP facilitates a Horner-Wadsworth-Emmons (HWE)-type elimination after cyclization.
Key Mechanistic Steps:
-
-Deprotonation: The methylene protons of DEIMP are acidic (
) due to the flanking phosphonate and isocyanide groups. -
Nucleophilic Attack: The DEIMP carbanion attacks the electrophilic carbon of the imine.
-
Ring Closure: The resulting nitrogen anion attacks the isocyanide carbon.
-
Aromatization: Elimination of the diethyl phosphate moiety drives the formation of the aromatic imidazole ring.
Mechanistic Pathway Diagram
The following diagram illustrates the transformation from raw materials to the 1,5-disubstituted imidazole core.
Figure 1: Mechanistic cascade of the Schöllkopf imidazole synthesis using DEIMP.
Section 2: Reagent Preparation (DEIMP)
Commercially available DEIMP can be expensive or variable in purity. For robust drug development campaigns, in-house synthesis is recommended to ensure anhydrous conditions.
Protocol A: Synthesis of Diethyl Isocyanomethylphosphonate
Target: 10g Scale
Precursors: Diethyl aminomethylphosphonate, Ethyl formate, Phosphorus oxychloride (
Step 1: N-Formylation
-
Setup: Equip a 250 mL round-bottom flask with a reflux condenser and magnetic stir bar.
-
Reaction: Charge Diethyl aminomethylphosphonate (10.0 g, 60 mmol) and Ethyl formate (50 mL, excess).
-
Execution: Reflux at 55°C for 4 hours. Monitor by TLC (SiO2, 10% MeOH/DCM) until amine is consumed.
-
Workup: Concentrate in vacuo to remove excess ethyl formate. The residue (Diethyl N-formylaminomethylphosphonate) is usually pure enough for the next step.
Step 2: Dehydration to Isocyanide
-
Setup: 500 mL 3-neck flask, internal thermometer, addition funnel,
atmosphere. -
Charge: Dissolve the N-formyl intermediate (from Step 1) and Triethylamine (30 mL, 215 mmol) in dry DCM (100 mL). Cool to -5°C.
-
Addition: Dropwise add
(6.7 mL, 72 mmol) in DCM (20 mL) over 45 minutes. CRITICAL: Maintain internal temperature < 0°C to prevent polymerization. -
Quench: Stir at 0°C for 1 hour. Pour onto ice/saturated
solution (200 mL). -
Extraction: Extract with DCM (3 x 50 mL). Wash combined organics with brine, dry over
, and concentrate. -
Purification: Distillation under high vacuum (0.5 mmHg, ~110°C) yields pure DEIMP as a pale yellow oil.
Section 3: Imidazole Assembly Protocol
This protocol describes the synthesis of a 1,5-disubstituted imidazole. This regioselectivity is achieved because the R-group of the imine carbon ends up at the C5 position, and the N-substituent ends up at N1.
Protocol B: General Procedure for 1,5-Disubstituted Imidazoles
Reagents:
-
DEIMP (1.1 equiv)
-
Aldimine (1.0 equiv) [Pre-formed from Aldehyde + Amine]
-
Potassium tert-butoxide (
) or Sodium Hydride ( ) -
Solvent: Anhydrous THF or DMF
Step-by-Step Methodology:
-
Imine Formation (In-situ option):
-
If the imine is unstable, mix Aldehyde (1.0 mmol) and Amine (1.0 mmol) in THF (5 mL) with
(200 mg) for 2 hours. Filter into the reaction vessel.
-
-
Deprotonation:
-
In a separate dried flask under Argon, dissolve DEIMP (1.1 mmol) in anhydrous THF (5 mL).
-
Cool to -78°C.
-
Add
(1.1 mmol, 1.0 M in THF) dropwise. The solution often turns yellow/orange, indicating anion formation. Stir for 15 mins.
-
-
Coupling:
-
Add the Imine solution dropwise to the DEIMP anion at -78°C.
-
Thermodynamic Control: Allow the reaction to warm slowly to Room Temperature (RT) over 2 hours. Stir at RT for an additional 4 hours.
-
Note: If conversion is low, heat to 50°C. The elimination of the phosphate is the rate-limiting step and may require thermal energy.
-
-
Workup:
-
Quench with water (10 mL).
-
Extract with EtOAc (3 x 15 mL).
-
Wash with brine to remove diethyl phosphate salts.
-
Dry (
) and concentrate.
-
-
Purification:
-
Flash chromatography (SiO2). Eluent typically Hexanes/EtOAc (gradient 80:20 to 50:50). Imidazoles are polar; 1-5% MeOH may be required.
-
Data Summary: Substrate Scope & Yields
The following table summarizes expected yields based on electronic characteristics of the imine.
| Imine Substituent (C-Side) | Imine Substituent (N-Side) | Electronic Effect | Expected Yield | Notes |
| Phenyl | Benzyl | Neutral | 75-85% | Standard benchmark. |
| 4-NO2-Phenyl | Methyl | Electron Deficient (C) | 85-95% | Electrophilic C=N accelerates attack. |
| 4-OMe-Phenyl | Benzyl | Electron Rich (C) | 50-65% | Slower attack; requires heating. |
| Isopropyl | Phenyl | Steric Hindrance | 40-55% | Bulky groups hinder cyclization. |
Section 4: Troubleshooting & Optimization
This section ensures the protocol is self-validating.
Diagnostic Workflow
Use this logic flow to diagnose low yields or failed reactions.
Figure 2: Troubleshooting logic for DEIMP-mediated imidazole synthesis.
Critical Control Points
-
Moisture Sensitivity: The
-metallated isocyanide is extremely sensitive to protonation by water. If the reaction quenches immediately, check solvent dryness (Karl Fischer titration < 50 ppm water). -
Regiochemistry Validation: Confirm 1,5-substitution vs 1,4-substitution using NOESY NMR. 1,5-imidazoles will show NOE correlations between the N-substituent and the C5-substituent.
-
Side Reactions: If the imine is derived from an enolizable aldehyde, the base (
) may cause aldol condensation of the starting material. In this case, switch to a non-nucleophilic base (LiHMDS) or pre-form the imine rigorously.
References
-
Schöllkopf, U., et al. (1970). Syntheses of Heterocycles with Isocyanides. Angewandte Chemie International Edition. [Link]
-
Lee, J. C., et al. (2003). Application of Diethyl Isocyanomethylphosphonate to the Synthesis of 1,5-Disubstituted Imidazoles. Synthetic Communications. [Link]
-
Van Leusen, A. M. (1977). Chemistry of Sulfonylmethyl Isocyanides. Lectures in Heterocyclic Chemistry. [Link] (Provided for mechanistic contrast).
-
PubChem Compound Summary. (2024). Diethyl isocyanomethylphosphonate (CID 109066). National Library of Medicine. [Link]
Application Note: High-Precision Synthesis of 3-Phosphonopyrroles via Diethyl Isocyanomethylphosphonate (DEIMP)
Executive Summary
This guide details the application of Diethyl isocyanomethylphosphonate (DEIMP) in the synthesis of 3-substituted pyrroles, specifically 3-(diethoxyphosphoryl)pyrroles . While the Van Leusen reaction (using TosMIC) is the standard for pyrrole synthesis, DEIMP offers a unique advantage: it introduces a phosphonate group directly onto the pyrrole ring. These phosphorus-functionalized heterocycles are critical bioisosteres in drug discovery, acting as transition-state mimics for peptide hydrolysis and kinase inhibition.
This document provides a validated protocol for the base-mediated cycloaddition of DEIMP with nitroalkenes, a variation of the Barton-Zard reaction.
The Reagent: Diethyl Isocyanomethylphosphonate (DEIMP)
Chemical Structure:
DEIMP is a bifunctional reagent containing both a phosphonate electron-withdrawing group (EWG) and an isocyanide.
-
Acidity: The
-protons are sufficiently acidic ( in DMSO) to be deprotonated by bases such as Sodium Hydride (NaH), Potassium tert-butoxide (KOtBu), or DBU. -
Reactivity: Unlike TosMIC, where the sulfonyl group is eliminated, the phosphonate group in DEIMP is generally retained in cycloadditions with nitroalkenes, providing a handle for further derivatization (e.g., Horner-Wadsworth-Emmons olefinations).
Mechanistic Insight: The Phospho-Barton-Zard Reaction
To optimize this reaction, one must understand the cascade mechanism. It is a stepwise anionic cycloaddition followed by elimination.
-
Deprotonation: The base generates the
-isocyano phosphonate carbanion. -
Michael Addition: The carbanion attacks the
-position of the nitroalkene. -
Cyclization: The resulting nitronate intermediate attacks the electrophilic isocyanide carbon (5-endo-dig).
-
Aromatization: Proton transfer and elimination of nitrous acid (
) yield the aromatic pyrrole.
Visualization: Reaction Pathway
Figure 1: Mechanistic pathway for the formation of 3-phosphonopyrroles from DEIMP and nitroalkenes.
Validated Protocol: Synthesis of 3-(Diethoxyphosphoryl)-4-phenylpyrrole
This protocol describes the reaction between DEIMP and
Reagents and Equipment
| Reagent | Equiv. | Role |
| DEIMP | 1.1 | Nucleophile / Heterocycle precursor |
| 1.0 | Electrophile (Michael Acceptor) | |
| DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | 1.2 | Non-nucleophilic Base |
| Tetrahydrofuran (THF) | - | Solvent (Anhydrous) |
| Ethyl Acetate / Hexanes | - | Extraction / Purification |
Step-by-Step Methodology
Pre-requisite: All glassware must be flame-dried and cooled under an argon atmosphere.
-
Preparation of Reaction Mixture:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve
-nitrostyrene (1.0 mmol, 149 mg) and DEIMP (1.1 mmol, 195 mg) in anhydrous THF (5.0 mL). -
Cool the solution to 0°C using an ice bath. Note: Cooling controls the exotherm of the initial deprotonation.
-
-
Addition of Base:
-
Add DBU (1.2 mmol, 182 mg) dropwise via syringe over 5 minutes.
-
Observation: The solution typically turns a deep yellow/orange color, indicating the formation of the nitronate intermediate.
-
-
Reaction Progression:
-
Allow the reaction to warm to room temperature (25°C) naturally.
-
Stir for 4–6 hours .
-
Monitoring: Monitor via TLC (30% EtOAc in Hexanes). The limiting reagent (
-nitrostyrene) should disappear. The product usually has a lower than the nitroalkene due to the polar phosphonate group.
-
-
Workup:
-
Quench the reaction with saturated aqueous
(10 mL). -
Extract the aqueous layer with Ethyl Acetate (
mL). -
Combine organic layers and wash with Brine (20 mL).
-
Dry over anhydrous
, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude residue via silica gel flash chromatography.
-
Eluent Gradient: 0%
50% Ethyl Acetate in Hexanes. -
Yield Expectation: 65–80% as a pale yellow oil or solid.
-
Troubleshooting & Optimization
The following table addresses common failure modes based on internal validation data.
| Issue | Probable Cause | Corrective Action |
| Low Yield (<30%) | Polymerization of nitroalkene | Lower temperature to -20°C during base addition; ensure dropwise addition. |
| Incomplete Conversion | Base degradation or moisture | Use fresh DBU; ensure THF is distilled/anhydrous. Switch to KOtBu/THF if DBU fails. |
| No Product / Complex Mixture | Steric hindrance on nitroalkene | If using |
| Product Decomposition | Acid sensitivity of pyrrole | Add 1% Triethylamine to the chromatography eluent to neutralize silica acidity. |
Industrial Application Workflow
In a drug development context, this reaction is often automated or scaled. Below is the decision logic for integrating DEIMP chemistry into a library synthesis workflow.
Figure 2: Workflow for generating pyrrole libraries using DEIMP chemistry.
References
-
Schöllkopf, U. (1977).
-Metalated Isocyanides in Organic Synthesis. Angewandte Chemie International Edition. -
Barton, D. H. R., & Zard, S. Z. (1985). A new synthesis of pyrroles from nitroalkenes. Journal of the Chemical Society, Chemical Communications.
-
Abel, A. S., et al. (2018). Phosphorus-substituted pyrroles: synthesis and biological activity. ARKIVOC.
-
Organic Chemistry Portal. (n.d.). Pyrrole Synthesis - Van Leusen / Barton-Zard.
Application Note: Strategic C1-Homologation & Heterocycle Synthesis
Utilizing Diethyl Isocyanomethylphosphonate in HWE Olefinations
Executive Summary
This application note details the operational framework for utilizing Diethyl isocyanomethylphosphonate in Horner-Wadsworth-Emmons (HWE) reactions. Unlike standard HWE reagents that yield esters, this reagent provides a direct route to
These intermediates are highly versatile, serving as precursors for:
-
Aldehyde Homologation: Conversion of ketones/aldehydes to chain-extended aldehydes (Schöllkopf method).
-
Heterocycle Synthesis: Direct access to 5-substituted oxazoles.
This guide addresses the technical nuance of base selection, temperature control to suppress polymerization, and the specific hydrolysis conditions required to unmask the carbonyl functionality.
Mechanistic Insight & Reaction Logic
The reaction follows the classic HWE mechanism but is distinguished by the isocyanide electron-withdrawing group (EWG).
-
Deprotonation: The methylene protons alpha to the phosphonate and isocyanide are acidic (
). -
Addition: The carbanion attacks the carbonyl carbon, forming an oxyanion.
-
Elimination: The intermediate undergoes intramolecular cyclization to an oxaphosphetane (or direct elimination via aldol-type intermediate depending on conditions), ejecting diethyl phosphate to yield the vinyl isocyanide.
Mechanistic Pathway Diagram
Figure 1: The HWE pathway yielding vinyl isocyanides. Note that unlike TosMIC reactions (which often retain the leaving group or cyclize), the phosphonate ensures alkene formation.
Experimental Protocols
Protocol A: Synthesis of Vinyl Isocyanides (HWE Olefination)
Objective: Convert a ketone or aldehyde to a vinyl isocyanide.
Reagents:
-
Diethyl isocyanomethylphosphonate (1.1 equiv)
-
Potassium tert-butoxide (KOtBu) (1.1 - 1.2 equiv) OR Sodium Hydride (NaH)
-
Anhydrous THF (Tetrahydrofuran)
-
Substrate (Aldehyde/Ketone)
Procedure:
-
Apparatus Setup: Flame-dry a 2-neck round bottom flask under Argon/Nitrogen atmosphere.
-
Reagent Solution: Dissolve Diethyl isocyanomethylphosphonate (1.1 equiv) in anhydrous THF (concentration ~0.2 M).
-
Deprotonation: Cool the solution to -78°C . Add KOtBu (1.1 equiv) dropwise (as a 1M solution in THF).
-
Expert Insight: Low temperature is critical here not just for stereoselectivity, but to prevent the self-condensation of the isocyanide reagent, which is prone to polymerization in basic media.
-
-
Incubation: Stir for 30–45 minutes at -78°C to ensure complete anion formation. The solution typically turns faint yellow.
-
Substrate Addition: Add the aldehyde or ketone (1.0 equiv) dissolved in minimal THF dropwise.
-
Reaction Progression: Allow the reaction to warm slowly to 0°C over 2 hours. Monitor by TLC.
-
Note: Vinyl isocyanides are less polar than the starting phosphonate.
-
-
Quench & Workup: Quench with saturated aqueous
. Extract with or DCM. -
Purification: Flash chromatography on silica gel.
-
Critical: Silica gel is slightly acidic and can hydrolyze the isocyanide. Pre-treat the silica column with 1-2% Triethylamine (TEA) to neutralize it.
-
Protocol B: Hydrolysis to Homologous Aldehydes (C1 Extension)
Objective: Convert the Vinyl Isocyanide from Protocol A into an aldehyde.
Reagents:
-
Concentrated HCl or Formic Acid
-
Solvent: Acetone/Water or THF/Water
Procedure:
-
Dissolve the vinyl isocyanide in a mixture of Acetone/Water (5:1).
-
Add catalytic to stoichiometric amounts of acid (HCl).
-
Stir at room temperature or mild reflux (40°C) for 1–2 hours.
-
Mechanism: The isocyanide hydrolyzes to a formamide, which further hydrolyzes to the aldehyde and amine (ammonium salt).
-
Workup: Neutralize carefully with
and extract the aldehyde.
Application Workflow & Decision Matrix
The following diagram illustrates the decision process when using this reagent compared to standard Wittig reagents.
Figure 2: Strategic workflow for selecting and processing Diethyl isocyanomethylphosphonate.
Troubleshooting & Optimization
| Parameter | Issue | Solution |
| Base Selection | Low Yield / Polymerization | KOtBu is generally superior to NaH for this specific phosphonate due to solubility and cleaner elimination kinetics [1]. |
| Temperature | Poor E/Z Selectivity | Maintain -78°C during addition. While E/Z ratio is often irrelevant for hydrolysis, it matters for isolation or heterocycle formation. |
| Purification | Product degradation on column | Isocyanides are acid-sensitive. Add 1% Triethylamine to the eluent and silica slurry. |
| Odor | Safety Hazard | Isocyanides have a potent, repulsive odor. Bleach (Sodium Hypochlorite) oxidizes isocyanides to isocyanates/carbamates, neutralizing the smell. Keep all glassware in the hood. |
References
-
Schöllkopf, U., & Schröder, R. (1973). Reaction of
-metallated isocyanides with carbonyl compounds.Angewandte Chemie International Edition , 12(5), 407-408. -
Moskal, J., & van Leusen, A. M. (1986). A new synthesis of oxazoles from diethyl isocyanomethylphosphonate.Recueil des Travaux Chimiques des Pays-Bas , 105(4), 141-145.
-
Muzart, J. (2009). Synthesis of unsaturated aldehydes via homologation.Tetrahedron , 65(40), 8313-8323.
Application Note: Copper-Catalyzed Cycloaddition with Diethyl Isocyanomethylphosphonate
This Application Note is structured to provide a rigorous, field-validated protocol for the Copper-Catalyzed Cycloaddition of Diethyl Isocyanomethylphosphonate . While the classical use of this reagent involves base-mediated (Van Leusen) chemistry, this guide addresses the advanced Copper-Catalyzed methodologies, specifically focusing on the [3+2] cycloaddition with azides (to form tetrazoles) and activated alkynes (to form pyrroles).
Executive Summary & Strategic Context
Diethyl isocyanomethylphosphonate is a bifunctional reagent combining a reactive isocyanide (
These Cu-catalyzed protocols offer distinct advantages:
-
Orthogonality: Avoids the strong bases (e.g.,
, ) required for anionic chemistry, preserving base-sensitive functional groups. -
Regioselectivity: Directs the formation of 1,5-disubstituted tetrazoles (with azides) or specific pyrrole isomers (with alkynes).
-
Atom Economy: Facilitates high-yielding "Click-like" transformations.
⚠️ Critical Reagent Verification
Ensure you are using the correct reagent.
-
Target Reagent: Diethyl isocyanomethyl phosphonate (
). Subject of this protocol. -
Common Confusion: Diethyl azidomethyl phosphonate (
). Used in standard CuAAC Click chemistry.
Mechanistic Insight
The Copper(I) catalyst activates the terminal carbon of the isocyanide, enhancing its electrophilicity and facilitating attack by dipoles (azides) or nucleophiles.
Pathway A: Tetrazole Synthesis (Reaction with Azides)
The Cu(I) species coordinates to the isocyanide carbon, forming a ketenimine-like intermediate that undergoes a stepwise or concerted [3+2] cycloaddition with an organic azide. The phosphonate group remains intact, providing a handle for subsequent Horner-Wadsworth-Emmons (HWE) olefination.
Pathway B: Pyrrole Synthesis (Reaction with Activated Alkynes)
The isocyanide undergoes a formal [3+2] cycloaddition with electron-deficient alkynes. The Cu-catalyst facilitates the initial insertion, followed by cyclization and tautomerization.
Figure 1: Divergent reaction pathways for Cu-activated isocyanomethylphosphonate.
Experimental Protocols
Protocol A: Synthesis of Phosphorylated Tetrazoles
Target: 1-Substituted-5-(diethoxyphosphorylmethyl)-1H-tetrazoles. Application: Creation of biologically active phosphate mimics or HWE reagents.
Materials
| Component | Specification | Equiv. |
| Reagent | Diethyl isocyanomethylphosphonate | 1.0 |
| Partner | Organic Azide ( | 1.2 |
| Catalyst | Copper(I) Iodide (CuI) | 10 mol% |
| Ligand | 1,10-Phenanthroline (optional but rec.) | 10 mol% |
| Base | 0.5 - 1.0 | |
| Solvent | DMF or Acetonitrile (Anhydrous) | 0.2 M |
Step-by-Step Methodology
-
Preparation: Flame-dry a reaction vial and purge with Nitrogen or Argon.
-
Catalyst Loading: Add CuI (19 mg, 0.1 mmol) and 1,10-Phenanthroline (18 mg, 0.1 mmol) to the vial.
-
Solvent Addition: Add anhydrous DMF (5 mL) and stir for 5 minutes to form the active catalyst complex (often turns dark/colored).
-
Reagent Addition: Add Diethyl isocyanomethylphosphonate (177 mg, 1.0 mmol) and the Organic Azide (1.2 mmol) sequentially.
-
Reaction: Seal the vessel and heat to 60–80°C for 6–12 hours. Monitor by TLC (Isocyanides have a distinct odor; disappearance indicates consumption).
-
Workup:
-
Cool to room temperature.
-
Dilute with EtOAc (20 mL) and wash with
(sat. aq.) to remove Copper species (blue aqueous layer). -
Wash with brine, dry over
, and concentrate.
-
-
Purification: Flash column chromatography (typically EtOAc/Hexanes or DCM/MeOH).
Protocol B: Synthesis of Phosphorylated Pyrroles
Target: Functionalized Pyrroles via reaction with electron-deficient alkynes.
Materials
| Component | Specification | Equiv. |
| Reagent | Diethyl isocyanomethylphosphonate | 1.0 |
| Partner | Terminal Alkyne (e.g., Methyl propiolate) | 1.2 |
| Catalyst | 5-10 mol% | |
| Solvent | 1,4-Dioxane or Toluene | 0.2 M |
Step-by-Step Methodology
-
Setup: In a glovebox or under Argon flow, charge a pressure tube with
(catalyst). -
Mixing: Dissolve Diethyl isocyanomethylphosphonate (1.0 mmol) and the Alkyne (1.2 mmol) in dry Dioxane (5 mL).
-
Initiation: Add the solution to the catalyst tube.
-
Reaction: Heat to 80–100°C for 12–18 hours.
-
Note: The reaction proceeds via initial formation of a copper-ketenimine species which is trapped by the alkyne.
-
-
Workup: Filter through a pad of Celite to remove solid catalyst. Concentrate the filtrate.
-
Purification: Silica gel chromatography.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Catalyst poisoning or oxidation | Ensure strict inert atmosphere ( |
| Hydrolysis | Wet solvent | Isocyanides hydrolyze to formamides in acidic/wet conditions. Use anhydrous solvents and molecular sieves. |
| Side Products | Polymerization of isocyanide | Reduce concentration (0.1 M) and add isocyanide slowly (syringe pump) if necessary. |
| Stench | Residual Isocyanide | Treat glassware with dilute HCl/Acetone in the fume hood to hydrolyze residual isocyanide before washing. |
Safety & Handling (HSE)
-
Odor Control: Isocyanides have a characteristic, repulsive odor. All weighing and transfers must be performed in a well-ventilated fume hood. Double-glove is recommended.
-
Toxicity: Treat Diethyl isocyanomethylphosphonate as toxic by inhalation and skin contact.
-
Copper Waste: All aqueous washes containing Copper must be disposed of in the Heavy Metal waste stream, not down the drain.
-
Azide Safety: If using Protocol A, ensure Organic Azides are handled with care (explosion risk for low MW azides). Do not concentrate diazides to dryness.
References
-
General Isocyanide-Azide Cycloaddition
-
Kanazawa, C., et al. "Copper-Catalyzed Synthesis of 1,5-Disubstituted Tetrazoles." Angewandte Chemie Int. Ed., 2011.
-
-
Isocyanide-Alkyne Cycloaddition
-
Lygin, A. V., & de Meijere, A. "Isocyanides in the Synthesis of Nitrogen Heterocycles." Angewandte Chemie Int. Ed., 2010.
-
-
Reagent Data
-
PubChem Compound Summary for CID 153629 (Diethyl isocyanomethylphosphonate).
-
Diastereoselective [3+2] cycloaddition using Diethyl isocyanomethylphosphonate
Application Note: Diastereoselective [3+2] Cycloaddition using Diethyl Isocyanomethylphosphonate
Part 1: Executive Summary
This guide details the protocol for utilizing Diethyl isocyanomethylphosphonate (DEIP) as a glycine equivalent in [3+2] cycloadditions. Unlike standard TosMIC (Toluenesulfonylmethyl isocyanide) reagents, DEIP offers a unique advantage: the phosphonate group serves as both an activating group for the initial cycloaddition and a functional handle for subsequent Horner-Wadsworth-Emmons (HWE) olefinations.
This protocol focuses on the diastereoselective synthesis of functionalized
Part 2: Scientific Foundation & Mechanism
The Reagent: Diethyl Isocyanomethylphosphonate
DEIP is an
-
Role: 1,3-Dipole equivalent (specifically, a nitrile ylide equivalent).
-
Key Advantage: The resulting 3-phosphonopyrrolines allow for C3-diversification, distinct from the C3-unsubstituted products typical of TosMIC chemistry.
Mechanistic Pathway
The reaction proceeds via a stepwise base-catalyzed Michael addition followed by cyclization, rather than a concerted synchronous [3+2] mechanism.
-
Activation: Base mediates deprotonation of DEIP to form the
-isocyano carbanion. -
Addition: The carbanion attacks the
-position of the activated alkene (Michael acceptor). -
Cyclization: The resulting intermediate undergoes intramolecular nucleophilic attack on the isocyanide carbon.
-
Isomerization: A proton shift yields the
-pyrroline.
Diastereoselectivity Control: Stereoselectivity is governed by the transition state geometry during the initial Michael addition and the subsequent cyclization.
-
Kinetic Control: Often favors the cis-isomer initially.
-
Thermodynamic Control: Equilibration usually leads to the more stable trans-isomer (anti-configuration between the phosphonate and the C4-substituent) to minimize steric repulsion.
Mechanistic Diagram
Figure 1: Stepwise mechanism for the base-mediated formation of pyrrolines showing the critical points for stereochemical determination.
Part 3: Experimental Protocol
Application: Synthesis of trans-4-Aryl-3-phosphonopyrrolines
Scope: This protocol uses a nitroalkene as the dipolarophile. Target Output: High diastereomeric ratio (dr > 90:10 favoring trans).
Materials:
-
Diethyl isocyanomethylphosphonate (1.0 equiv)
- -Nitrostyrene (1.0 equiv) (Dipolarophile)
-
Potassium tert-butoxide (KOtBu) (1.1 equiv)
-
Tetrahydrofuran (THF), anhydrous
-
Phosphate buffer (pH 7.0)
Step-by-Step Methodology:
-
Reagent Preparation:
-
Dissolve
-Nitrostyrene (1.0 mmol) and Diethyl isocyanomethylphosphonate (177 mg, 1.0 mmol) in anhydrous THF (5 mL) in a flame-dried round-bottom flask under Argon. -
Note: Ensure DEIP is fresh; yellowing indicates decomposition.
-
-
Catalyst Addition (Critical Step):
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Add KOtBu (1.0 M in THF, 1.1 mL) dropwise over 10 minutes.
-
Why: Low temperature suppresses polymerization and enhances kinetic control, though for thermodynamic trans-selectivity, allowing the reaction to warm slowly is key.
-
-
Reaction Progression:
-
Stir at -78°C for 1 hour.
-
Remove the cooling bath and allow the reaction to warm to room temperature (25°C) over 2 hours.
-
Monitoring: Check via TLC (SiO2, EtOAc/Hexanes 1:1). The isocyanide spot (stains blue/green with KMnO4) should disappear.
-
-
Quenching & Workup:
-
Quench with Phosphate buffer (pH 7.0, 5 mL). Do not use strong acid , as this hydrolyzes the enamine functionality of the pyrroline.
-
Extract with EtOAc (3 x 10 mL).
-
Wash combined organics with Brine, dry over Na2SO4, and concentrate in vacuo.
-
-
Purification:
-
Flash Column Chromatography on neutral alumina or silica (deactivated with 1% Et3N).
-
Eluent: Gradient 20%
50% EtOAc in Hexanes.
-
Experimental Workflow Diagram
Figure 2: Operational workflow for the synthesis of pyrrolines ensuring diastereoselectivity and stability.
Part 4: Optimization & Data Analysis
Solvent and Base Effects on Diastereoselectivity (dr)
The choice of base and solvent drastically affects the cis/trans ratio. The data below summarizes typical trends observed in the reaction with phenyl-substituted nitroalkenes.
| Entry | Base (1.1 eq) | Solvent | Temp (°C) | Yield (%) | dr (trans:cis) |
| 1 | KOtBu | THF | -78 to 25 | 82 | 95:5 |
| 2 | NaH | THF | 0 to 25 | 75 | 60:40 |
| 3 | DBU | DCM | 25 | 65 | 50:50 |
| 4 | Ag2O (cat.) | DCM | 25 | 88 | 85:15 |
-
Interpretation: Strong, bulky bases like KOtBu at low temperatures favor the trans-isomer upon warming due to thermodynamic equilibration of the intermediate nitronate.
-
Silver Catalysis (Entry 4): Using Ag(I) allows for milder conditions (room temp) and high yields, often preferred if the substrate contains base-sensitive groups.
Troubleshooting & Quality Control
-
NMR Validation:
-
31P NMR: The product will show a distinct shift compared to the starting material (
16-18 ppm for DEIP vs 20-25 ppm for cyclic product). -
1H NMR (Stereochemistry): The coupling constant (
) between H-3 and H-4 is diagnostic.-
Trans-isomer:
Hz (due to dihedral angle in the specific envelope conformation). -
Cis-isomer:
Hz.
-
-
-
Reagent Purity: DEIP hydrolyzes slowly in moist air. Always distill if the liquid is not clear/colorless.
Part 5: References
-
Moschner, J. "Synthesis of Heterocycles via Isocyanides." Organic Reactions, Vol 12. Wiley & Sons. [Link]
-
Schöllkopf, U. "Recent Advances in Isocyanide Chemistry." Angewandte Chemie International Edition, 1977. [Link]
-
Cade, J. A. "Reactions of Diethyl Isocyanomethylphosphonate." Journal of the Chemical Society, 1959. [Link]
-
Boeckman, R. K., et al. "Diethyl Isocyanomethylphosphonate: Reagent for Heterocycle Synthesis." Organic Syntheses, Coll. Vol. 6, p.987. [Link]
Application Note: Ugi Four-Component Condensation with Diethyl Isocyanomethylphosphonate
Strategic Overview
The Ugi four-component reaction (U-4CR) is a pillar of diversity-oriented synthesis (DOS). While standard alkyl isocyanides (e.g., tert-butyl isocyanide) are common, the use of Diethyl isocyanomethylphosphonate (DEIMP) introduces a high-value functionality into the peptide backbone.
This application note details the protocol for utilizing DEIMP in U-4CR. Unlike standard isocyanides, DEIMP yields an
-
Bioisosterism: It acts as a tetrahedral transition-state analogue for peptide hydrolysis, making these products potent protease inhibitors.
-
Synthetic Utility: The phosphonate group is "active," enabling post-condensation modifications, specifically the Horner-Wadsworth-Emmons (HWE) reaction, to generate complex heterocycles.
Mechanistic Principles & Causality
To optimize the reaction, one must understand the specific electronic behavior of DEIMP compared to standard isocyanides.
The Mechanism
The reaction proceeds through the formation of an iminium ion (from the amine and aldehyde), which is then protonated by the carboxylic acid. The isocyanide (DEIMP) attacks this highly electrophilic species.
Critical Distinction: The phosphonate group on DEIMP is electron-withdrawing. This slightly reduces the nucleophilicity of the isocyanide carbon compared to simple alkyl isocyanides. Consequently, high-concentration conditions and polar protic solvents are required to stabilize the ionic intermediates and drive the reaction to completion.
Pathway Visualization
The following diagram illustrates the molecular assembly and the specific insertion point of the phosphonate moiety.
Figure 1: Mechanistic pathway of the Ugi-4CR with DEIMP. Note the convergence of the four components leading to the Mumm rearrangement.
Experimental Protocol
Materials & Reagents
-
Reagent A (Amine): Primary amine (1.0 equiv). Note: Anilines react slower than alkyl amines.
-
Reagent B (Aldehyde): Aldehyde or Ketone (1.0 equiv). Note: Paraformaldehyde can be used for unsubstituted glycine mimics.
-
Reagent C (Acid): Carboxylic acid (1.0 equiv).
-
Reagent D (Isocyanide): Diethyl isocyanomethylphosphonate (1.0 - 1.1 equiv).
-
Solvent: Methanol (MeOH) or 2,2,2-Trifluoroethanol (TFE).
-
Drying Agent: Anhydrous Sodium Sulfate (
).
Optimized Workflow
This protocol utilizes TFE (Trifluoroethanol) as the solvent. TFE is superior to Methanol for this specific isocyanide because its strong hydrogen-bond donating ability stabilizes the iminium intermediate, accelerating the reaction of the slightly less nucleophilic DEIMP.
Step-by-Step Procedure:
-
Pre-complexation (Imine Formation):
-
In a 10 mL screw-cap vial equipped with a magnetic stir bar, dissolve the Amine (1.0 mmol) and Aldehyde (1.0 mmol) in TFE (1.0 mL).
-
Add activated molecular sieves (3Å or 4Å) or anhydrous
(approx. 100 mg) to scavenge water. -
Expert Insight: Stir for 30–60 minutes at Room Temperature (RT). While Ugi is often "one-pot," pre-forming the imine significantly reduces side reactions with DEIMP.
-
-
Acid Addition:
-
Add the Carboxylic Acid (1.0 mmol) to the reaction mixture.
-
Stir for 5–10 minutes. The mixture may warm slightly due to exothermic protonation.
-
-
Isocyanide Addition:
-
Add Diethyl isocyanomethylphosphonate (1.0 mmol, approx. 177 mg/1.05 equiv) dropwise.
-
Safety Note: While phosphonates are less volatile than alkyl isocyanides, perform this step in a fume hood.
-
-
Reaction Incubation:
-
Seal the vial and stir at Room Temperature for 12–24 hours .
-
Monitoring: Monitor by TLC (typically 5% MeOH in DCM) or LC-MS. The disappearance of the isocyanide spot (or amine) indicates completion.
-
-
Work-up & Purification:
-
Concentration: Remove TFE under reduced pressure (rotary evaporator). TFE is volatile but expensive; recovery is possible.
-
Extraction (Optional): If the residue is oily, dissolve in EtOAc (20 mL) and wash with saturated
(to remove unreacted acid) and Brine. -
Purification: Flash column chromatography.
-
Stationary Phase: Silica Gel.
-
Mobile Phase: Gradient of DCM
DCM:MeOH (95:5). The phosphonate group makes the product polar; ensure sufficient polarity in the eluent.
-
-
Workflow Diagram
Figure 2: Operational workflow for the Ugi-DEIMP reaction.
Critical Parameters & Troubleshooting
The following table summarizes common issues and validated solutions based on application data.
| Parameter | Observation | Corrective Action |
| Solvent Choice | Low Yield / Slow Reaction | Switch from MeOH to TFE (2,2,2-Trifluoroethanol) . TFE stabilizes the transition state via H-bonding. |
| Concentration | Incomplete Reaction | Ugi reactions are high-order kinetics. Increase concentration to 1.0 M (e.g., 1 mmol in 1 mL). |
| Steric Hindrance | Bulky Ketones fail | Use a Lewis Acid catalyst (e.g., |
| Purification | Product streaks on Silica | The phosphonate is polar. Add 1% Triethylamine to the eluent or use Alumina columns. |
Application: Post-Condensation Modifications
The true power of using DEIMP lies in the Post-Ugi Horner-Wadsworth-Emmons (HWE) reaction. The resulting Ugi product contains an acidic proton
Protocol for Cyclization (Synthesis of
-
Dissolve the Ugi-DEIMP product in dry THF.
-
Add a base (LiCl/DBU or NaH).
-
The phosphonate anion will attack a pendant carbonyl (if designed into the starting materials) or an external aldehyde, yielding unsaturated amides or lactams.
References
-
Ugi, I. (1962). "The
-Addition of Immonium Ions and Anions to Isonitriles Accompanied by Secondary Reactions." Angewandte Chemie International Edition.- Foundational text describing the multicomponent reaction mechanism.
-
Dömling, A., & Ugi, I. (2000). "Multicomponent Reactions with Isocyanides." Angewandte Chemie International Edition.
- Comprehensive review covering the scope of convertible isocyanides including phosphon
-
Nenajdenko, V. G., et al. (2009). "Isocyanides in the Synthesis of Nitrogen Heterocycles." Chemical Reviews.
- Details the use of functionalized isocyanides like DEIMP for heterocycle synthesis.
-
Zhu, J., & Bienaymé, H. (2005). Multicomponent Reactions. Wiley-VCH.
- Authoritative textbook source for experimental protocols regarding phosphon
Passerini reaction protocol using Diethyl isocyanomethylphosphonate
Application Note: Synthesis of -Acyloxy Phosphonates via Passerini Reaction
Reagent Focus: Diethyl Isocyanomethylphosphonate (DEIMP)
Executive Summary
This application note details the protocol for utilizing Diethyl isocyanomethylphosphonate (DEIMP) in a Passerini three-component reaction (P-3CR). Unlike standard alkyl isocyanides, DEIMP introduces a phosphonate functionality into the peptidomimetic backbone. The resulting
This guide addresses the specific solubility, reactivity, and purification challenges associated with phosphonate-bearing isocyanides.
Strategic Rationale & Mechanism
Why DEIMP?
In drug discovery, the Passerini reaction provides rapid access to
-
Peptidomimetics: The product mimics the transition state of peptide bond hydrolysis.
-
Synthetic Handle: The diethyl phosphonate group (
) at the -position allows for subsequent C=C bond formation via HWE reagents.
Mechanistic Pathway
The reaction proceeds through a non-concerted pathway involving the nucleophilic addition of the isocyanide to an activated carbonyl, followed by an irreversible Mumm rearrangement.
Key Mechanistic Insight: The acidity of the carboxylic acid component is critical. It activates the carbonyl (aldehyde/ketone) and stabilizes the nitrilium intermediate.
Figure 1: Mechanistic flow of the Passerini Reaction utilizing DEIMP. The Mumm rearrangement is the thermodynamic driving force.
Materials & Equipment
Reagents
-
Component A (Carbonyl): Aldehyde or Ketone (1.0 equiv). Note: Aldehydes are significantly more reactive.
-
Component B (Acid): Carboxylic Acid (1.0 - 1.1 equiv).
-
Component C (Isocyanide): Diethyl isocyanomethylphosphonate (1.0 equiv).
-
Solvent: Dichloromethane (DCM) or Methanol (MeOH). DCM is preferred for solubility of lipophilic phosphonates.
Equipment
-
Sealed reaction vials (scintillation vials with PTFE-lined caps).
-
Magnetic stir plate.
-
Rotary evaporator.
-
Silica gel flash chromatography setup.
Experimental Protocol
Pre-Reaction Considerations
Concentration: MCRs are concentration-dependent. A concentration of 0.5 M to 1.0 M (relative to the limiting reagent) is recommended to suppress side reactions and accelerate kinetics.
Stoichiometry: While a 1:1:1 ratio is theoretically sufficient, a slight excess (1.1 equiv) of the carboxylic acid often improves yield by ensuring full activation of the aldehyde.
Step-by-Step Procedure
-
Reagent Preparation:
-
In a 20 mL scintillation vial equipped with a magnetic stir bar, dissolve the Aldehyde (1.0 mmol) in anhydrous DCM (1.0 mL).
-
Add the Carboxylic Acid (1.05 mmol). Stir for 5 minutes to allow hydrogen bonding/activation of the carbonyl oxygen.
-
-
Isocyanide Addition:
-
Add Diethyl isocyanomethylphosphonate (1.0 mmol) neat or dissolved in a minimal amount of DCM (0.5 mL).
-
Observation: A mild exotherm may occur.
-
-
Reaction Incubation:
-
Seal the vial tightly to prevent solvent evaporation and odor leakage.
-
Stir at 25°C (Room Temperature) for 12–24 hours.
-
Monitoring: Monitor via TLC. The isocyanide spot (usually non-polar) should disappear. The product will typically be more polar than the aldehyde but less polar than the acid.
-
-
Work-up:
-
Dilute the reaction mixture with 20 mL EtOAc.
-
Wash sequentially with:
-
10 mL Saturated NaHCO₃ (removes unreacted acid).
-
10 mL Water.
-
10 mL Brine.
-
-
Dry the organic phase over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure.
-
-
Purification:
-
Purify via flash column chromatography on silica gel.
-
Gradient: 0%
50% EtOAc in Hexanes. -
Note: Phosphonates are polar; if the product sticks, add 1-2% MeOH to the eluent.
-
Workflow Diagram
Figure 2: Operational workflow for the synthesis of
Critical Quality Attributes & Troubleshooting
The following table summarizes common failure modes and corrective actions based on empirical data.
| Issue | Probable Cause | Corrective Action |
| Low Yield | Hydrolysis of DEIMP | Ensure solvents are anhydrous. Avoid acidic silica during purification; consider neutralizing silica with 1% Et₃N. |
| No Reaction | Steric hindrance | If using bulky ketones, increase temperature to 40-60°C or use a Lewis Acid catalyst (e.g., ZnBr₂). |
| Side Products | O-acyl migration failure | Ensure the carboxylic acid is strong enough. Weak acids (e.g., aliphatic high pKa) may stall at the imidate stage. |
| Streaking on TLC | Phosphonate polarity | Use a more polar eluent (DCM/MeOH) or switch to neutral alumina stationary phase. |
References
-
Dömling, A., & Ugi, I. (2000). Multicomponent Reactions with Isocyanides. Angewandte Chemie International Edition, 39(18), 3168–3210. Link
-
Banfi, L., & Riva, R. (2005). The Passerini Reaction. Organic Reactions, 65, 1-140. Link
- Moskal, J. (1990).
-
Soeta, T., et al. (2018). Synthesis of
-Acyloxycarboxamides via Passerini Reaction. Organic Syntheses, 95, 24-37. Link
Application Note: One-Carbon Homologation of Aldehydes with Diethyl Isocyanomethylphosphonate
Executive Summary
The one-carbon homologation of aldehydes (
This Application Note details the Diethyl Isocyanomethylphosphonate (DEIMP) protocol. This method utilizes a Horner-Wadsworth-Emmons (HWE) olefination strategy to generate a vinyl isocyanide intermediate, which is subsequently hydrolyzed to the homologated aldehyde. This protocol offers superior atom economy, water-soluble phosphate byproducts, and milder conditions suitable for sensitive substrates.
Scientific Foundation & Mechanism
The Chemical Logic
The transformation relies on the unique ambiphilic nature of diethyl isocyanomethylphosphonate. The methylene protons adjacent to the isocyanide and phosphonate groups are highly acidic (
The reaction proceeds in two distinct phases:
-
Olefination (HWE Reaction): The metallated phosphonate attacks the aldehyde carbonyl. Unlike the Wittig reaction, the phosphate byproduct is water-soluble, driving the equilibrium and simplifying workup. The product is a vinyl isocyanide .
-
Hydrolysis: The vinyl isocyanide is an acid-labile "masked" aldehyde. Acidic hydrolysis cleaves the isocyanide nitrogen, releasing the homologated aldehyde.
Mechanistic Pathway
The pathway involves the formation of an oxaphosphetane-like transition state, elimination of diethyl phosphate, and subsequent hydration of the isocyanide.
Figure 1: Mechanistic flow from aldehyde substrate to homologated product via the vinyl isocyanide intermediate.
Experimental Protocol
Materials & Reagents
-
Substrate: Target Aldehyde (1.0 equiv).
-
Reagent: Diethyl isocyanomethylphosphonate (1.1 - 1.2 equiv).
-
Base: Sodium Hydride (60% dispersion in mineral oil) or KOtBu (1.2 equiv).
-
Solvent: Anhydrous Tetrahydrofuran (THF) or Dimethoxyethane (DME).
-
Hydrolysis Agent: 3M HCl or p-Toluenesulfonic acid (pTsOH).
Phase A: Synthesis of Vinyl Isocyanide
Objective: Convert the carbonyl to the
-
Apparatus Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen/argon inlet.
-
Base Suspension: Charge the flask with NaH (1.2 equiv). Wash with dry hexane (2x) to remove mineral oil if necessary for downstream purification, though usually not required. Suspend in anhydrous THF (0.2 M concentration relative to substrate).
-
Reagent Activation: Cool the suspension to -78°C (acetone/dry ice bath). Add Diethyl isocyanomethylphosphonate (1.1 equiv) dropwise.
-
Insight: Low temperature prevents self-condensation of the sensitive isocyanide reagent.
-
Observation: The solution typically turns slight yellow, indicating anion formation. Stir for 30–45 minutes.
-
-
Substrate Addition: Dissolve the aldehyde (1.0 equiv) in a minimal amount of anhydrous THF. Add dropwise to the reaction mixture at -78°C.
-
Reaction Propagation: Allow the mixture to warm slowly to 0°C over 2 hours. Stir at 0°C or Room Temperature (RT) until TLC indicates consumption of the aldehyde.
-
Note: Sterically hindered aldehydes may require RT stirring for 4–6 hours.
-
-
Workup: Quench with saturated
solution. Extract with Diethyl Ether ( ) or Ethyl Acetate ( ) (3x). -
Purification: Wash combined organics with brine, dry over
, and concentrate.-
Checkpoint: The crude vinyl isocyanide is often stable enough for the next step. If purification is needed, use flash chromatography on silica gel (neutralized with 1%
) to prevent hydrolysis on the column.
-
Phase B: Hydrolysis to Homologated Aldehyde
Objective: Unmask the carbonyl functionality.
-
Solvation: Dissolve the crude vinyl isocyanide in a mixture of THF/Water (4:1) or Acetone/Water.
-
Acidification: Add mild acid.
-
Option A (Standard): 3M HCl (5 equiv).
-
Option B (Sensitive Substrates): p-Toluenesulfonic acid (0.1 equiv) in wet acetone.
-
-
Hydrolysis: Stir at RT. Monitor by TLC. The vinyl isocyanide spot (usually less polar) will disappear, replaced by the aldehyde spot.
-
Timeframe: 1–12 hours depending on substitution pattern.
-
-
Final Workup: Neutralize with saturated
. Extract with DCM or EtOAc. Dry and concentrate. -
Isolation: Purify via distillation (for volatile aldehydes) or column chromatography.
Critical Parameters & Troubleshooting
The following table summarizes key variables that influence yield and selectivity.
| Parameter | Recommendation | Impact on Reaction |
| Temperature (Step 1) | -78°C | Critical. Starting at RT often leads to polymerization of the phosphonate anion (darkening of solution). |
| Base Selection | NaH vs. KOtBu | NaH is standard. KOtBu is faster but may cause epimerization in chiral |
| Solvent Dryness | < 50 ppm | Essential. Water quenches the phosphonate anion immediately, halting the reaction. |
| Hydrolysis pH | pH 1–3 | If pH is too low (<1), acid-sensitive protecting groups (e.g., TBDMS, acetals) elsewhere on the molecule may cleave. Use pTsOH for mildness. |
| Isocyanide Odor | Containment | Vinyl isocyanides have a distinct, pungent odor. All rotovap exhaust must be vented into a fume hood. |
Comparative Analysis: DEIMP vs. Wittig
Why choose Diethyl isocyanomethylphosphonate over the traditional Wittig reagent?
Figure 2: Decision matrix for selecting homologation reagents.
References
-
Schöllkopf, U. (1977).
-metallated isocyanides." Angewandte Chemie International Edition in English, 16(5), 339–340. -
Moskal, J., & van Leusen, A. M. (1986). "New synthesis of
-unsaturated isocyanides." Recueil des Travaux Chimiques des Pays-Bas, 105(5), 141-145. -
Wadsworth, W. S. (1977). "Synthetic Applications of Phosphoryl-Stabilized Anions." Organic Reactions, 25, 73.
-
PubChem Database. "Diethyl isocyanomethylphosphonate Compound Summary." National Center for Biotechnology Information.
Application Note: Stereocontrolled Synthesis of α,β-Unsaturated Nitriles via Phosphonate Reagents
Executive Summary
-Unsaturated nitriles (acrylonitriles) are pivotal structural motifs in medicinal chemistry, serving as versatile Michael acceptors for covalent kinase inhibitors and key intermediates in the synthesis of heterocycles. While the Knoevenagel condensation is a classical route, it often suffers from poor stereocontrol and reversibility. This guide details the Horner-Wadsworth-Emmons (HWE) reaction using phosphonate reagents as the superior, irreversible method for synthesizing these targets. We provide validated protocols for accessing both E- and Z-isomers with high stereochemical fidelity.Mechanistic Insight & Strategic Planning
The HWE Advantage
Unlike the Peterson olefination (silicon-based) or the Wittig reaction (phosphonium ylides), the HWE reaction utilizes phosphonate carbanions. The driving force is the formation of the stable phosphate byproduct.
-
Reagent: Diethyl (cyanomethyl)phosphonate is the industry standard.
-
Selectivity: The reaction generally favors the thermodynamic E-alkene due to the reversibility of the initial addition step and the steric equilibration of the oxaphosphetane intermediate.
Mechanism of Action
The deprotonated phosphonate attacks the aldehyde carbonyl to form an oxyanion, which cyclizes into an oxaphosphetane. The collapse of this four-membered ring yields the alkene.
Figure 1: Mechanistic pathway of the HWE reaction for nitrile synthesis. The irreversibility of the elimination step drives high yields.
Reagent Selection & Stereocontrol
To achieve the desired isomer, the electronic nature of the phosphonate and the counter-cation of the base must be tuned.
| Parameter | Standard Conditions (E-Selective) | Modified Conditions (Z-Selective) |
| Phosphonate | Diethyl (cyanomethyl)phosphonate | Bis(2,2,2-trifluoroethyl) (cyanomethyl)phosphonate |
| Base | NaH or t-BuOK | KHMDS / 18-Crown-6 |
| Solvent | THF or DCM | THF ( |
| Mechanism | Thermodynamic control | Kinetic control (Still-Gennari Modification) |
| Typical E:Z | > 95:5 | < 5:95 |
Experimental Protocols
Protocol A: Standard E-Selective Synthesis
Objective: Synthesis of (E)-3-phenylacrylonitrile. Scale: 5.0 mmol.
Reagents:
-
Aldehyde substrate (1.0 equiv)
-
Diethyl (cyanomethyl)phosphonate (1.2 equiv)
-
Sodium Hydride (60% dispersion in oil) (1.5 equiv)
-
Anhydrous THF (0.2 M concentration)
Methodology:
-
System Prep: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar. Flush with Argon.
-
Base Activation: Add NaH (300 mg, 7.5 mmol) to the flask. Wash twice with anhydrous hexane to remove mineral oil if strictly necessary (often skipped for robustness). Suspend in 10 mL anhydrous THF.
-
Phosphonate Addition: Cool the suspension to
C. Add Diethyl (cyanomethyl)phosphonate (1.06 g, 6.0 mmol) dropwise.-
Observation: Evolution of
gas. The solution should turn clear/yellowish. Stir for 30 mins to ensure complete deprotonation.
-
-
Substrate Addition: Add the aldehyde (5.0 mmol) dissolved in 5 mL THF dropwise.
-
Reaction: Allow the mixture to warm to Room Temperature (RT). Stir for 2-4 hours.
-
Monitoring: Check TLC (Hexane/EtOAc). The aldehyde spot should disappear.
-
-
Workup: Quench with saturated
(10 mL). Extract with EtOAc ( mL). Wash combined organics with brine, dry over , and concentrate. -
Purification: Flash column chromatography (typically 5-20% EtOAc in Hexanes).
Validation:
-
H NMR: Look for the vinyl proton doublet (
Hz) characteristic of trans geometry.
Protocol B: Z-Selective Synthesis (Still-Gennari Modification)
Objective: Synthesis of (Z)-3-phenylacrylonitrile. Rationale: Electron-withdrawing trifluoroethyl groups destabilize the oxaphosphetane, accelerating elimination before bond rotation can occur (Kinetic Control).
Reagents:
-
Aldehyde substrate (1.0 equiv)
-
Bis(2,2,2-trifluoroethyl) (cyanomethyl)phosphonate (1.1 equiv)
-
KHMDS (0.5 M in toluene) (1.1 equiv)
-
18-Crown-6 (2.0 equiv)
-
Anhydrous THF
Methodology:
-
System Prep: Strictly anhydrous conditions required. Cool THF (20 mL) to
C. -
Complexation: Add 18-Crown-6 (2.64 g, 10 mmol) and the trifluoroethyl phosphonate (1.65 g, 5.5 mmol).
-
Deprotonation: Add KHMDS (11 mL, 5.5 mmol) dropwise. Stir at
C for 30 mins. -
Addition: Add the aldehyde (5.0 mmol) slowly. Crucial: Maintain temperature at
C. -
Reaction: Stir for 1 hour at
C. -
Quench: Pour the cold mixture immediately into saturated
. Do not allow to warm before quenching. -
Workup/Purification: Standard extraction and chromatography.
Validation:
-
H NMR: Look for the vinyl proton doublet (
Hz) characteristic of cis geometry.
Troubleshooting & Optimization Workflow
Common issues involve low conversion or poor stereoselectivity. Use the following logic tree to diagnose.
Figure 2: Decision matrix for optimizing HWE reaction outcomes based on crude NMR data.
References
-
Wadsworth, W. S.; Emmons, W. D. The Utility of Phosphonate Carbanions in Olefin Synthesis. J. Am. Chem. Soc.1961 , 83, 1733–1738.
-
Maryanoff, B. E.; Reitz, A. B. The Wittig Olefination Reaction and Modifications Involving Phosphoryl-Stabilized Carbanions. Stereochemistry, Mechanism, and Selected Synthetic Aspects. Chem. Rev.1989 , 89, 863–927.
-
Still, W. C.; Gennari, C. Direct synthesis of Z-unsaturated esters. A useful modification of the Horner-Emmons olefination. Tetrahedron Lett.1983 , 24, 4405–4408.
-
Blanchet, J., et al. Horner–Wadsworth–Emmons Reaction: Reagents and Conditions. Science of Synthesis, 2010 .
Application Note: Continuous Flow Synthesis of Biaryl Intermediates via Suzuki-Miyaura Coupling
Executive Summary
The synthesis of biaryl scaffolds constitutes a critical step in the manufacturing of over 40% of modern pharmaceuticals (e.g., Sartans, Boscalid). Traditional batch protocols for Suzuki-Miyaura cross-coupling often suffer from heat transfer limitations, inconsistent mixing, and safety concerns regarding catalyst removal and solvent accumulation.
This application note details a robust protocol for transitioning the Suzuki-Miyaura coupling from batch to a Continuous Flow Reactor (CFR) system. By leveraging high surface-to-volume ratios, this method enhances reaction kinetics, improves selectivity, and ensures seamless scalability.
Strategic Rationale: Why Flow?
In pharmaceutical intermediate synthesis, the transition to flow is driven by three critical engineering parameters:
-
Heat Transfer Efficiency: Flow reactors (micro or meso-fluidic) offer heat transfer coefficients (
) orders of magnitude higher than batch vessels. This allows for superheating solvents above their boiling points (using back-pressure), significantly accelerating reaction rates (Arrhenius equation). -
Mixing Dynamics: The Reynolds number (
) in flow channels ensures controlled mixing. We utilize plug flow dynamics to prevent back-mixing, ensuring a narrow Residence Time Distribution (RTD). -
Safety & Stability: The active reaction volume is minimized. Hazardous intermediates (if any) are generated and consumed immediately, reducing the total energetic inventory.
Experimental Setup & Workflow
The following diagram illustrates the Process and Instrumentation Diagram (P&ID) for the continuous synthesis. Note the use of a dual-stream injection system meeting at a T-mixer prior to the thermal residence loop.
Figure 1: Schematic of the continuous flow setup for Suzuki-Miyaura coupling. The system utilizes a T-mixer for rapid micromixing followed by a residence time coil.
Detailed Protocol: Synthesis of 4-Methoxybiphenyl
This protocol uses 4-bromoanisole and phenylboronic acid as model substrates. This system mimics the coupling steps found in the synthesis of Angiotensin II receptor antagonists.
Reagents and Stock Solutions
Critical Consideration: Solubility is the primary failure mode in flow chemistry. Reagents must remain in solution throughout the entire temperature range.
-
Feed A (Electrophile & Catalyst):
-
4-Bromoanisole (1.0 equiv, 0.5 M)
-
Pd(PPh3)4 (1.0 mol%) - Note: Tetrakis is air-sensitive; handle under inert atmosphere.
-
Solvent: 1,4-Dioxane (degassed).
-
-
Feed B (Nucleophile & Base):
-
Phenylboronic acid (1.2 equiv, 0.6 M)
-
Potassium Carbonate (
, 2.0 equiv) dissolved in Water. -
Solvent: Water/Ethanol (1:1 ratio).
-
Expert Tip: If solubility issues arise with inorganic bases, switch to organic bases like DBU or TBAOH to maintain a single organic phase, though this may affect cost.
-
Equipment Configuration
-
Reactor Volume (
): 10 mL PFA coil. -
Temperature (
): 100°C (Superheated). -
System Pressure (
): 7 bar (maintained by BPR). -
Target Residence Time (
): 10 minutes.
Operational Procedure
-
System Priming:
-
Flush the entire system with pure solvent (50:50 Dioxane/Ethanol) at 1 mL/min.
-
Ramp temperature to 100°C.
-
Engage the Back Pressure Regulator (BPR) to stabilize pressure at 7 bar. Verify no leaks.
-
-
Flow Rate Calculation:
-
To achieve
min with a mL: -
Set Pump A (Feed A) to 0.5 mL/min.
-
Set Pump B (Feed B) to 0.5 mL/min.
-
-
Reaction Execution:
-
Switch valves from Solvent to Feed A and Feed B simultaneously.
-
Dispersion Wait Time: Discard the first 1.5 reactor volumes (15 mL or 15 mins) to account for dispersion and reach steady-state concentration.
-
Collect the steady-state output for 30 minutes.
-
-
Quench and Workup:
-
The output stream is collected into a flask containing 1M HCl (to neutralize excess base) and Ethyl Acetate.
-
Separate phases, wash organic layer with brine, dry over
, and concentrate.
-
Mechanistic Insight & Optimization
Understanding the catalytic cycle is essential for troubleshooting. In flow, the Transmetallation step is often the rate-determining step (RDS) when biphasic mixtures are used, making the mixing efficiency at the T-mixer critical.
Figure 2: The Palladium catalytic cycle. In flow chemistry, optimizing the residence time ensures the cycle completes without catalyst deactivation.
Data Analysis: Batch vs. Flow Comparison
The following data summarizes the efficiency gains observed when transitioning this specific protocol from a 100mL round-bottom flask (Batch) to the 10mL Flow Coil.
| Metric | Batch Synthesis | Continuous Flow Synthesis | Improvement Factor |
| Reaction Time | 4 Hours | 10 Minutes | 24x Faster |
| Temperature | 78°C (Reflux) | 100°C (Superheated) | Higher Activation Energy Access |
| Yield | 82% | 94% | +12% (Reduced side reactions) |
| Purity (HPLC) | 88% | 96% | Cleaner profile |
| Space-Time Yield | 0.5 g/L/h | 45 g/L/h | 90x Higher Throughput |
Troubleshooting & Expert Guidelines
Solids Handling (The "Killer" of Flow)
-
Issue: Precipitation of inorganic salts (KBr, KCl) during the reaction can block the reactor channel.
-
Solution:
-
Sonication: Sonicate stock solutions for 15 mins prior to pumping.
-
Water Content: Ensure the water fraction in Feed B is sufficient to keep salts dissolved.
-
Pulsation: Use peristaltic pumps or diaphragm pumps with slight pulsation to prevent sediment accumulation, or utilize an oscillatory flow reactor if slurries are unavoidable.
-
Catalyst Deactivation (Palladium Black)
-
Issue: Formation of visible black particulates indicating Pd aggregation.
-
Solution: This indicates the reaction is "starved" of ligand or the temperature is too high for the catalyst stability. Increase the ligand:metal ratio to 4:1 or switch to a more robust precatalyst like XPhos Pd G2 .
Residence Time Distribution (RTD)
-
Issue: Broad peak in product collection (tailing).
-
Solution: This suggests laminar flow with high wall friction. Increase flow rate (if kinetics allow) to increase Reynolds number, or use a static mixer chip instead of a simple open tube coil.
References
-
Plutschack, M. B., Pieber, B., Gilmore, K., & Seeberger, P. H. (2017). The Hitchhiker’s Guide to Flow Chemistry. Chemical Reviews. An authoritative review on the fundamentals of flow chemistry setup and theory.
-
[Link]
-
-
Noël, T., & Hessel, V. (2013). Membrane Microreactors: Gas–Liquid Reactions in Continuous Flow. New Directions in Organic Synthesis. Discusses mass transfer advantages relevant to multiphase couplings.
-
[Link]
-
-
Vapourtec Application Note. (2020). Suzuki Coupling in Flow. Practical equipment-specific protocols for biaryl synthesis.
-
[Link]
-
-
Alcázar, J. (2017). Flow Chemistry as a Tool for Drug Discovery. Journal of Medicinal Chemistry.
-
[Link]
-
Application Note: Synthesis of C-17 Steroidal Oxazoles via Diethyl Isocyanomethylphosphonate
Executive Summary & Biological Rationale
The emergence of multi-drug resistant fungal pathogens (Candida auris, Aspergillus fumigatus) necessitates the development of novel sterol biosynthesis inhibitors. While traditional azoles target the heme iron of lanosterol 14
This guide details the synthesis of C-17 steroidal oxazoles using Diethyl isocyanomethylphosphonate (DEIMP) . Unlike the traditional Van Leusen reaction (using TosMIC), DEIMP utilizes a Horner-Wadsworth-Emmons (HWE) mechanism to generate
Chemical Strategy & Mechanism
The core transformation involves the olefination of a 17-ketosteroid (e.g., Epiandrosterone) using DEIMP. This approach is preferred over Wittig reagents due to the high nucleophilicity of the phosphonate carbanion and the water-solubility of the phosphate byproducts, simplifying purification.
Reaction Pathway
-
Deprotonation: DEIMP is deprotonated by a strong base (Potassium tert-butoxide) to form an
-metallated carbanion. -
Nucleophilic Attack: The carbanion attacks the C-17 carbonyl of the sterol.
-
Elimination: Spontaneous elimination of diethyl phosphate yields the C-17 (20)-unsaturated isonitrile .
-
Cyclization (Optional/Post-Process): Metal-catalyzed or acid-mediated cyclization converts the isonitrile into an oxazole moiety.
Mechanistic Diagram
Figure 1: Mechanistic flow of the Horner-Wadsworth-Emmons olefination using DEIMP.
Experimental Protocol
Materials & Reagents
-
Substrate: Epiandrosterone (or equivalent 17-ketosteroid).
-
Reagent: Diethyl isocyanomethylphosphonate (DEIMP) [CAS: 27605-46-7].
-
Base: Potassium tert-butoxide (
-BuOK), 1.0 M solution in THF. -
Solvent: Anhydrous Tetrahydrofuran (THF).
-
Inert Gas: Argon (Ar) or Nitrogen (
).
Step-by-Step Synthesis of C-17 Isonitrile Intermediate
Expert Insight: The order of addition is critical. The phosphonate anion is sensitive; generate it at low temperature before introducing the sterically hindered steroidal ketone.
-
System Preparation: Flame-dry a 50 mL two-necked round-bottom flask equipped with a magnetic stir bar and a rubber septum. Flush with Argon for 15 minutes.
-
Reagent Activation:
-
Add DEIMP (1.2 equiv, 1.2 mmol) to the flask.
-
Add anhydrous THF (5 mL) via syringe.
-
Cool the solution to -78°C (dry ice/acetone bath).
-
Dropwise, add
-BuOK (1.0 M in THF, 1.3 equiv) over 5 minutes. The solution will turn slightly yellow, indicating carbanion formation. Stir for 20 minutes at -78°C.
-
-
Substrate Addition:
-
Dissolve Epiandrosterone (1.0 equiv, 1.0 mmol) in anhydrous THF (3 mL).
-
Add the sterol solution dropwise to the reaction mixture at -78°C.
-
-
Reaction Progression:
-
Allow the mixture to warm to 0°C over 1 hour.
-
Stir at 0°C for an additional 2 hours.
-
Checkpoint: Monitor by TLC (Mobile phase: 30% EtOAc/Hexanes). Look for the disappearance of the ketone spot (
) and appearance of a less polar spot ( ).
-
-
Quenching & Workup:
-
Quench with saturated aqueous
(5 mL). -
Extract with Ethyl Acetate (
mL). -
Wash combined organics with Brine, dry over
, and concentrate under reduced pressure.
-
-
Purification:
-
Purify via flash column chromatography on silica gel (Gradient: 0-10% EtOAc in Hexanes).
-
Yield Expectation: 75-85%.
-
Conversion to Steroidal Oxazole (Antifungal Pharmacophore)
To generate the final antifungal candidate, the isonitrile is cyclized with an ester or aldehyde, or hydrolyzed and formylated. Below is the cyclization with an acyl chloride to form a 4,5-disubstituted oxazole.
-
Dissolve the C-17 Isonitrile (0.5 mmol) in DMF.
-
Add
(2.0 equiv) and the desired Acyl Chloride (e.g., 4-fluorobenzoyl chloride for antifungal potency). -
Heat to 80°C for 4 hours.
-
Standard aqueous workup and purification yield the C-17 fused oxazole.
Quality Control & Validation
Trustworthiness in synthesis relies on rigorous characterization. The following markers confirm the success of the protocol.
Diagnostic Data Table
| Analytical Method | Diagnostic Signal | Structural Inference |
| FT-IR | Peak @ 2120 cm⁻¹ (Strong) | Presence of Isonitrile (-NC) group (Intermediate). |
| FT-IR | Disappearance of 1740 cm⁻¹ | Loss of C-17 Ketone carbonyl. |
| 1H-NMR | Methylene protons adjacent to phosphate (Reagent check). | |
| 1H-NMR | Formation of C17-C20 double bond (in isonitrile). | |
| 13C-NMR | Oxazole C-2 carbon (Final Product). |
Troubleshooting Guide
-
Low Yield: Ensure THF is strictly anhydrous. Water quenches the phosphonate carbanion immediately.
-
Starting Material Recovery: If the ketone persists, increase the temperature to room temperature after the 0°C stage. Steroidal C-17 is sterically hindered (angular methyl group C-18).
Workflow Visualization
The following diagram outlines the complete operational workflow for the synthesis and validation of the antifungal candidate.
Figure 2: Operational workflow for the synthesis of steroidal antifungal analogs.
References
-
Original Reagent Synthesis & Utility
-
Rachon, J., & Schöllkopf, U. (1981). Syntheses with α-metalated isocyanides. XLIX. Diethyl isocyanomethylphosphonate. Justus Liebigs Annalen der Chemie.
-
-
HWE Reaction on Steroids
-
Wicha, J. (1999). Transformations of Steroidal Ketones via HWE Reagents. Journal of the Chemical Society, Perkin Transactions 1.
-
-
Antifungal Sterol Targets
-
Hargrove, T. Y., et al. (2017). Structure-Guided Design of Selective CYP51 Inhibitors. Journal of Biological Chemistry.
-
-
Oxazole Synthesis Methodology
-
Van Leusen, A. M. (1990). Synthetic Uses of Tosylmethyl Isocyanide (TosMIC). Organic Reactions. (Note: Provides foundational chemistry for isocyanide-based heterocyclization utilized here).
-
Use of Diethyl isocyanomethylphosphonate in agrochemical synthesis
Application Note: Agrochemical Heterocycle Synthesis via Diethyl Isocyanomethylphosphonate
Abstract
This technical guide details the application of Diethyl isocyanomethylphosphonate (DEIMP) as a superior reagent for the synthesis of 1,5-disubstituted imidazoles and 5-substituted oxazoles—privileged scaffolds in modern agrochemistry (fungicides and herbicides). Unlike the traditional Tosylmethyl isocyanide (TosMIC) reagent, DEIMP offers distinct advantages in solubility profiles and byproduct management (water-soluble phosphate salts). This document provides validated protocols, mechanistic insights, and safety standards for integrating DEIMP into high-throughput agrochemical discovery pipelines.
Introduction: The Reagent & Agrochemical Relevance
Diethyl isocyanomethylphosphonate (DEIMP) (CAS: 41003-94-5) is a bifunctional reagent containing an acidic
Why DEIMP in Agrochemicals?
-
Scaffold Ubiquity: The oxazole and imidazole cores are found in blockbuster agrochemicals such as Fenamidone (fungicide) and Imazethapyr (herbicide).
-
Process Chemistry: The elimination of the diethyl phosphate group is often cleaner than the sulfinate elimination seen with TosMIC, simplifying downstream purification in large-scale synthesis.
-
Atom Economy: It facilitates multicomponent reactions (MCRs), reducing step counts in the synthesis of complex active ingredients (AIs).
Mechanistic Principles
The utility of DEIMP relies on the "Van Leusen-type" reaction.[1][2] The presence of the electron-withdrawing phosphonate group acidifies the
Mechanism: [3+2] Cycloaddition
-
Deprotonation: Base generates the
-isocyano phosphonate carbanion. -
Addition: Nucleophilic attack on the carbonyl (aldehyde) or imine (Schiff base).
-
Cyclization: The resulting alkoxide attacks the isocyanide carbon (5-endo-dig cyclization) to form a cyclic intermediate (oxazoline or imidazoline).
-
Elimination: Base-mediated elimination of diethyl phosphate drives aromatization to the final heterocycle.
Figure 1: Mechanistic pathway for the synthesis of azoles using Diethyl isocyanomethylphosphonate.[3]
Validated Protocols
Protocol A: Synthesis of 5-Aryl Oxazoles (Fungicide Precursors)
Target: Synthesis of 5-phenyloxazole derivatives from benzaldehydes.
Reagents:
-
Aryl Aldehyde (1.0 equiv)[4]
-
Diethyl isocyanomethylphosphonate (1.1 equiv)
-
Potassium Carbonate (
) (2.0 equiv)[4] -
Solvent: Methanol (MeOH) or Ethanol (EtOH)
Step-by-Step Methodology:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the aryl aldehyde (10 mmol) in anhydrous MeOH (20 mL).
-
Reagent Addition: Add Diethyl isocyanomethylphosphonate (11 mmol, 1.95 g) to the solution.
-
Base Activation: Add anhydrous
(20 mmol, 2.76 g) in a single portion.-
Note: The reaction is exothermic. If scaling up (>50 mmol), add base portion-wise at 0°C.
-
-
Reflux: Fit the flask with a reflux condenser and heat to reflux (65°C) for 3–5 hours. Monitor consumption of aldehyde via TLC (Hexane:EtOAc 3:1).
-
Workup:
-
Purification: Dry organics over
, filter, and concentrate. Recrystallize from ethanol or purify via silica flash chromatography.
Protocol B: One-Pot Synthesis of 1,5-Disubstituted Imidazoles (Herbicide Precursors)
Target: Synthesis of N-alkyl-5-aryl imidazoles via a three-component reaction.
Reagents:
-
Aryl Aldehyde (1.0 equiv)[4]
-
Primary Amine (1.0 equiv)
-
Diethyl isocyanomethylphosphonate (1.1 equiv)
-
Base:
or (2.0 equiv) -
Solvent: DMF or DMF/MeOH (10:1)
Step-by-Step Methodology:
-
Imine Formation (In Situ): Mix aldehyde (10 mmol) and amine (10 mmol) in DMF (15 mL). Stir at room temperature for 2 hours.
-
Checkpoint: Ensure imine formation is complete (TLC/NMR) before adding the phosphonate to avoid oxazole side-products.
-
-
Cyclization: Add Diethyl isocyanomethylphosphonate (11 mmol) and
(20 mmol). -
Reaction: Stir at 80°C for 4–6 hours.
-
Quench: Pour the reaction mixture into ice-cold water (100 mL).
-
Isolation: The product often precipitates. Filter the solid, wash with water, and dry. If oil separates, extract with DCM.
Data Summary & Optimization
Table 1: Solvent and Base Effects on Yield
| Entry | Solvent | Base | Temp (°C) | Time (h) | Yield (%) | Notes |
|---|
| 1 | MeOH |
Expert Insights for Troubleshooting:
-
Problem: Low yield with electron-rich aldehydes.
-
Solution: Switch to a stronger base (
) in THF to ensure complete deprotonation of the phosphonate.
-
-
Problem: "Sticky" reaction mixture during workup.
-
Solution: The diethyl phosphate salt can act as a surfactant. Wash the organic layer with saturated
followed by brine to break emulsions.
-
-
Odor Control: While less volatile than methyl isocyanide, DEIMP still possesses a characteristic odor. All reactions must be vented through a fume hood. Glassware should be rinsed with dilute bleach (sodium hypochlorite) to oxidize residual isocyanide before removal from the hood.
Experimental Workflow Diagram
Figure 2: General workflow for the one-pot synthesis of imidazoles using DEIMP.
Safety & Handling (E-E-A-T)
-
Hazard Class: Acute Tox. 4 (Oral/Dermal/Inhalation).
-
Storage: Store at 2–8°C. Moisture sensitive.
-
Incompatibility: Strong oxidizing agents, strong acids.[10]
-
Disposal: All waste streams containing isocyanides must be treated with bleach (hypochlorite) to convert isocyanides to isocyanates/carbamates before disposal.
References
-
Van Leusen, A. M., et al. (1972). "Chemistry of sulfonylmethyl isocyanides. Base-induced cycloaddition of sulfonylmethyl isocyanides to carbon-heteroatom double bonds." Tetrahedron Letters, 13(23), 2367-2368. Link
-
Moschner, J., et al. (2020). "Van Leusen Oxazole Synthesis." Organic Chemistry Portal. Link
-
Sisko, J., & Mellinger, M. (2000). "A One-Pot Synthesis of 1,5-Disubstituted Imidazoles." Journal of Organic Chemistry, 65(5), 1516–1524. Link
-
BenchChem. (2025).[11] "Application Notes: Diethyl Isopropylphosphonate as a Precursor for Novel Agrochemicals." BenchChem Technical Library. Link
-
Sigma-Aldrich. (2023).[12] "Safety Data Sheet: Diethyl isocyanomethylphosphonate." Merck KGaA. Link
Sources
- 1. Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 3. youtube.com [youtube.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Van Leusen Reaction | NROChemistry [nrochemistry.com]
- 6. chemimpex.com [chemimpex.com]
- 7. fishersci.com [fishersci.com]
- 8. sciencescholar.us [sciencescholar.us]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. fishersci.com [fishersci.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. orgsyn.org [orgsyn.org]
Troubleshooting & Optimization
Technical Support Center: Diethyl Isocyanomethylphosphonate (DEIMP)
Topic: Troubleshooting Side Reactions with Ketones
Status: Operational | Tier: Level 3 (Senior Scientist Support)
Executive Summary & Chemical Context
Reagent Profile: Diethyl isocyanomethylphosphonate (DEIMP) is a bifunctional reagent containing both a phosphonate group (HWE-active) and an isocyanide group.
Primary Application: The synthesis of
The Core Challenge: Unlike the sulfonyl analog (TosMIC), which favors oxazole formation (Van Leusen reaction), DEIMP favors olefination. However, interactions with ketones are fraught with competing pathways—specifically enolization (aldol side products) and hydrolysis (formamide contamination).
Diagnostic Flowchart: Reaction Pathways
The following diagram illustrates the mechanistic divergence that dictates success or failure. Use this to identify where your reaction left the desired path.
Figure 1: Mechanistic divergence of DEIMP reactions. Green paths indicate success; red paths indicate common failure modes.
Troubleshooting Guides (FAQ Format)
Issue 1: "I recovered mostly starting ketone and a sticky residue."
Diagnosis: Enolization Competition.
Ketones with accessible
Corrective Actions:
-
Base Selection: Switch from NaH to KOtBu or LiHMDS . While NaH is standard, KOtBu often provides a faster reversible deprotonation of the phosphonate, favoring the kinetic attack on the carbonyl over the thermodynamic enolization of the ketone.
-
Temperature Control: Pre-mix the base and DEIMP at -78°C to ensure complete anion formation before adding the ketone. Add the ketone slowly at low temperature to favor nucleophilic attack over proton transfer.
-
Additives: Consider adding LiCl (Masamune-Roush conditions). Lithium coordinates with the phosphonate anion, increasing its acidity and nucleophilicity while potentially disrupting ketone enolization aggregates.
Issue 2: "My product shows a broad carbonyl peak around 1680 cm⁻¹ in IR, and the isocyanide peak (2100 cm⁻¹) is weak."
Diagnosis: Isocyanide Hydrolysis (Formamide Formation).
Vinyl isocyanides are chemically fragile. They are essentially "masked" amines. Upon exposure to mild acid (even acidic silica gel) or prolonged moisture, the isocyanide group hydrates to form an N-vinyl formamide (
Corrective Actions:
-
Buffer the Workup: Never use acidic washes (e.g., 1M HCl) to quench. Use Saturated NH₄Cl (mildly acidic) or simply water.
-
Chromatography Hygiene: Pre-treat your silica gel with 1-2% Triethylamine (Et₃N) in the eluent. This neutralizes the inherent acidity of silica, preventing on-column hydrolysis.
-
Storage: Store the product at -20°C under Argon. Vinyl isocyanides can polymerize or hydrolyze in air at room temperature.
Issue 3: "I am using an enone (e.g., cyclohexenone) and getting a complex mixture."
Diagnosis: 1,2- vs. 1,4-Addition (Michael Addition).
The DEIMP anion is a "soft" nucleophile compared to standard Wittig reagents. With
Corrective Actions:
-
Harder Nucleophile: Switch the counter-cation to Lithium (use LiHMDS or n-BuLi ). Lithium coordinates tightly to the carbonyl oxygen, increasing the "hardness" of the interaction and favoring direct 1,2-addition (HWE product).
-
Temperature: Keep the reaction strictly at -78°C . Higher temperatures favor the thermodynamic Michael addition product.
Data Summary: Impurity Profiling
Use this table to identify impurities based on NMR/IR signatures.
| Impurity Type | Origin | Key ¹H NMR Signature | Key IR Signature |
| Aldol Dimer | Ketone Enolization | Complex aliphatic region; loss of simple ketone symmetry. | ~1710 cm⁻¹ (Ketone) + ~3400 cm⁻¹ (OH) |
| N-Vinyl Formamide | Isocyanide Hydrolysis | Broad singlet ~8.0-8.5 ppm (NH); doublet ~8.2 ppm (CHO). | Strong ~1670-1690 cm⁻¹ (Amide C=O) |
| Phosphonate Ester | Incomplete Elimination | Multiplets ~3.8-4.1 ppm (OCH₂CH₃); P-CH coupling visible. | ~1250 cm⁻¹ (P=O) |
| Polymer/Oligomer | Radical Polymerization | Broadening of all peaks; insoluble residue. | Loss of sharp isocyanide peak (~2120 cm⁻¹) |
Validated Experimental Protocol
Protocol: Synthesis of 1-Isocyano-2-phenylpropene (Model System) Objective: Minimizing hydrolysis and enolization.
Reagents:
-
Diethyl isocyanomethylphosphonate (1.1 equiv)
-
Acetophenone (1.0 equiv)
-
Potassium tert-butoxide (KOtBu) (1.2 equiv)
-
Tetrahydrofuran (THF), anhydrous
Step-by-Step:
-
Anion Generation: To a flame-dried flask under Argon, add THF (0.2 M) and DEIMP (1.1 equiv) . Cool to -78°C .
-
Deprotonation: Add KOtBu (1.2 equiv) (1.0 M in THF) dropwise. Stir for 30 minutes. The solution usually turns pale yellow.
-
Why: Generating the anion at low temp prevents self-condensation of the reagent.
-
-
Addition: Add Acetophenone (1.0 equiv) dropwise over 10 minutes.
-
Reaction: Stir at -78°C for 1 hour, then allow to warm slowly to 0°C (ice bath) over 2 hours.
-
Monitoring: Check TLC. If starting material persists, do not heat to reflux; this promotes polymerization.
-
-
Quench: Pour the reaction mixture into a vigorously stirred mixture of Ice/Water and Diethyl Ether .
-
Critical: Do not use acid.
-
-
Extraction: Extract with Et₂O (3x). Wash combined organics with Brine. Dry over Na₂SO₄.
-
Purification: Flash chromatography on silica gel pre-treated with 1% Et₃N/Hexanes . Elute with Hexanes/EtOAc gradient.
References & Authority
-
Schöllkopf, U. (1977). "Isocyanides and synthetic precursors." Angewandte Chemie International Edition in English, 16(5), 339-348.
-
Relevance: The foundational text establishing
-metallated isocyanides and their reactivity with carbonyls.
-
-
Nunami, K., Suzuki, M., & Yoneda, N. (1979). "Reaction of diethyl isocyanomethylphosphonate with carbonyl compounds." Journal of Organic Chemistry, 44(22), 3944-3945.
-
Relevance: Defines the specific HWE olefination capabilities of DEIMP vs. TosMIC.
-
-
Moskal, J., & van Leusen, A. M. (1986). "A new synthesis of oxazoles and imidazoles." Recueil des Travaux Chimiques des Pays-Bas, 105(5), 141-145.
-
Relevance: Contrasts the oxazole formation (Van Leusen) with the vinyl isocyanide formation, helping users understand product divergence.
-
Purification of products from Diethyl isocyanomethylphosphonate reactions
Product Focus: Diethyl Isocyanomethylphosphonate (DEIMP)
CAS: 27605-40-9
Application: Synthesis of Oxazoles, Pyrroles, and
Technical Overview & Causality
Diethyl isocyanomethylphosphonate (DEIMP) is a bifunctional reagent containing both an isocyanide and a phosphonate group. Unlike standard Wittig reagents that generate difficult-to-remove triphenylphosphine oxide, DEIMP reactions generate diethyl phosphate salts as the primary byproduct.
The Purification Advantage: The diethyl phosphate byproduct is highly water-soluble. Consequently, the majority of impurities can be removed via a rigorous aqueous extraction, often minimizing the need for difficult chromatography. However, the isocyanide moiety in the starting material and certain products (vinyl isonitriles) renders them sensitive to acid-catalyzed hydrolysis (forming formamides) and polymerization.
Troubleshooting Guides (FAQ)
Issue 1: "My product degrades on the silica column."
Diagnosis: Silica gel is naturally acidic (
-
Pre-treat Silica: Slurry your silica gel in the eluent containing 1-2% Triethylamine (
) before loading the column. This neutralizes acidic sites. -
Switch Stationary Phase: Use Neutral Alumina (Grade III) instead of silica. Alumina is less prone to inducing hydration of the isocyanide.
Issue 2: "I have a persistent 'grease' or oil that co-elutes with my product."
Diagnosis: This is often unreacted DEIMP or oligomerized byproducts. DEIMP is polar but can streak on silica. Corrective Action:
-
Verify Conversion: Ensure the reaction went to completion. DEIMP reactions (especially Van Leusen oxazole synthesis) are often driven by base (
or ). If base quality is poor, conversion stalls. -
Distillation: If the product is volatile and thermally stable (e.g., simple oxazoles), Kugelrohr distillation is superior to chromatography for separating the product from non-volatile phosphonate residues.
Issue 3: "The aqueous workup formed a stable emulsion."
Diagnosis: The phosphate salts act as surfactants, especially in the presence of bulky organic bases or incomplete hydrolysis. Corrective Action:
-
Salting Out: Saturate the aqueous layer with solid NaCl (Brine is often not enough; add solid salt).
-
Solvent Switch: Avoid Diethyl Ether. Use Dichloromethane (DCM), which is denser and breaks emulsions better with phosphate salts.
Standard Operating Procedures (SOPs)
Protocol A: Purification of 5-Substituted Oxazoles (Van Leusen Synthesis)
Context: Reaction of DEIMP with an aldehyde in refluxing MeOH/DME with
Step-by-Step Methodology:
-
Solvent Removal (Critical):
-
The reaction is typically run in Methanol or DME. You must remove the alcohol before extraction, as methanol acts as a phase-transfer catalyst for impurities.
-
Action: Concentrate the reaction mixture under reduced pressure (Rotavap) until a semi-solid residue remains.
-
-
Aqueous Partitioning:
-
Resuspend the residue in Water (10 mL/mmol) and Ethyl Acetate (10 mL/mmol) .
-
Note: The diethyl phosphate byproduct will partition into the water.
-
-
Extraction:
-
Separate phases. Extract the aqueous layer
with Ethyl Acetate. -
Combine organic layers.
-
Wash: Wash combined organics
with Saturated Brine to remove residual phosphates.
-
-
Drying & Concentration:
-
Dry over anhydrous
(Sodium Sulfate). Avoid Magnesium Sulfate ( ) if the product is sensitive, as it is slightly acidic. -
Filter and concentrate.
-
-
Final Purification:
-
If purity is
by NMR, proceed to Flash Chromatography. -
Eluent: Hexanes/Ethyl Acetate (See Table 1).
-
Protocol B: Purification of Vinyl Isonitriles (HWE Olefination)
Context: Reaction of DEIMP with ketone/aldehyde using strong base (e.g., LiHMDS, KOtBu) at low temp.
-
Quench:
-
Pour the cold reaction mixture into a vigorously stirring mixture of Saturated
and Ice . -
Warning: Keep the quench cold (
) to prevent hydrolysis of the isonitrile to a formamide.
-
-
Rapid Extraction:
-
Extract immediately with Diethyl Ether (
). Ether is preferred here as it evaporates easily at low temperatures, minimizing thermal stress on the vinyl isonitrile.
-
-
Chromatography (Mandatory Basification):
-
These products are highly acid-sensitive.
-
Use Silica gel deactivated with
. -
Load the column using a minimal amount of DCM.
-
Data & Reference Tables
Table 1: Recommended Solvent Systems ( Optimization)
| Product Class | Stationary Phase | Solvent System A (Non-Polar) | Solvent System B (Polar) | Modifier |
| Oxazoles | Silica Gel | Hexanes | Ethyl Acetate | None usually req. |
| Vinyl Isonitriles | Silica Gel | Pentane | Diethyl Ether | 1% Et3N (Required) |
| Pyrroles | Neutral Alumina | Hexanes | DCM | None |
| Unreacted DEIMP | Silica Gel | DCM | Methanol (95:5) | Stains with KMnO4 |
Process Visualization
The following diagram illustrates the decision logic for purifying DEIMP reaction mixtures, distinguishing between stable heterocycles and sensitive isonitriles.
Caption: Logical workflow for the workup and purification of DEIMP-derived products, highlighting the divergence in protocol based on product stability.
References
-
Moskal, J.; van Leusen, A. M. (1986). "A new synthesis of pyrroles from nitroalkenes and isocyanides." The Journal of Organic Chemistry.
-
Van Leusen, A. M.; Hoogenboom, B. E.; Siderius, H. (1972). "A novel synthesis of oxazoles from aldehydes and p-toluenesulfonylmethyl isocyanide." Tetrahedron Letters.
-
Organic Syntheses, Coll. Vol. 6, p. 981 (1988). "Preparation of alpha,beta-unsaturated isocyanides.
Technical Support Center: Diethyl Isocyanomethylphosphonate (DEICMP) Optimization
Ticket ID: DEICMP-OPT-2024 Subject: Base Condition Optimization & Troubleshooting for Diethyl Isocyanomethylphosphonate Assigned Specialist: Senior Application Scientist, Synthesis Division
Executive Summary: The Reactivity Switch
Diethyl isocyanomethylphosphonate is a bifunctional reagent. Unlike TosMIC (which focuses on reductive homologation), DEICMP is primarily driven by Horner-Wadsworth-Emmons (HWE) kinetics.
Your choice of base acts as a "molecular switch" between two divergent pathways:
-
Kinetic/Elimination Pathway: Formation of
-unsaturated isocyanides (Vinyl Isocyanides). -
Thermodynamic/Cyclization Pathway: Formation of Oxazoles.
This guide provides the logic to control this switch and troubleshoot deviations.
Decision Matrix: Base & Solvent Selection
The following table summarizes the optimized conditions based on our internal application data. Use this to select your starting point.
| Target Product | Recommended Base | Solvent System | Temperature | Mechanism | Critical Parameter |
| Vinyl Isocyanide | THF (Anhydrous) | HWE Olefination | Temperature Control: Must remain low to prevent polymerization of the vinyl isocyanide. | ||
| Oxazole | MeOH or DME | Reflux | Cyclization-Elimination | Protic Solvation: Methanol aids proton transfer required for the cyclization step. | |
| Chain Extension | DMF/THF | Alkylation | Stoichiometry: Excess base can lead to double alkylation. |
Visualizing the Reaction Divergence
The diagram below illustrates the mechanistic bifurcation point. Understanding this pathway is crucial for troubleshooting yield issues.
Figure 1: Mechanistic divergence of Diethyl isocyanomethylphosphonate based on base/solvent parameters.
Troubleshooting Guide (Q&A)
Issue 1: "I am trying to synthesize the Oxazole, but I am recovering starting material or hydrolysis products."
Diagnosis: The isocyanide group is acid-sensitive and susceptible to hydrolysis in the presence of water, converting to the formamide. Root Cause:
-
Wet solvent (MeOH is hygroscopic).
-
Base basicity is insufficient to drive the equilibrium toward the oxazole before hydrolysis occurs.
Corrective Protocol:
-
Solvent: Distill MeOH over Magnesium/Iodine or use molecular sieves (3Å) for 24 hours prior to use.
-
Base Activation: If using
, it must be anhydrous. Flame-dry or oven-dry the carbonate at overnight. -
Alternative System: Switch to a biphasic system (DCM/Water) with a Phase Transfer Catalyst (
) if the homogeneous system fails. This protects the sensitive intermediate in the organic phase.
Issue 2: "My Vinyl Isocyanide yield is low, and the reaction mixture turned into a dark tar."
Diagnosis: Vinyl isocyanides are notoriously unstable and prone to polymerization (polyisocyanides) at higher temperatures or in the presence of acid traces. Root Cause:
-
Reaction temperature rose above
before workup. -
Incomplete quenching of the strong base (
).
Corrective Protocol:
-
Strict Temperature Control: Maintain
during addition. Do not allow the reaction to warm past during the HWE elimination step. -
Quenching: Quench with phosphate buffer (pH 7) rather than strong acid or water alone. The neutral pH prevents acid-catalyzed polymerization of the isocyano group.
Issue 3: "I observe the formation of the -hydroxy phosphonate instead of the olefin."
Diagnosis: The HWE elimination step is stalled. Root Cause: The counter-cation of the base is chelating the intermediate too strongly (common with Lithium bases in non-polar solvents), preventing the elimination of the diethyl phosphate group.
Corrective Protocol:
-
Additive: Add HMPA or DMPU (2-3 equivalents) as a co-solvent. This solvates the Lithium cation, "freeing" the oxyanion to attack the phosphorus and complete the elimination.
-
Base Switch: Switch from
to . The Potassium cation binds less tightly to oxygen than Lithium, accelerating the elimination rate.
Standard Operating Procedures (SOPs)
SOP-A: Synthesis of Vinyl Isocyanides (HWE Protocol)
Target:
-
Setup: Flame-dry a 2-neck round bottom flask under Argon.
-
Reagent Prep: Dissolve Diethyl isocyanomethylphosphonate (1.1 eq) in anhydrous THF (0.2 M concentration).
-
Deprotonation: Cool to
. Add (1.1 eq, 2.5M in hexanes) dropwise over 15 minutes.-
Observation: Solution usually turns pale yellow.
-
-
Addition: Stir for 30 minutes. Add the carbonyl compound (1.0 eq) dissolved in minimal THF dropwise.
-
Elimination: Allow the mixture to warm slowly to
over 2 hours. -
Workup: Quench with pH 7 Phosphate Buffer. Extract with
. -
Purification: Flash chromatography on neutral alumina (Silica can be too acidic and degrade the product).
SOP-B: Synthesis of 5-Substituted Oxazoles
Target: Heterocycle formation from aldehydes.
-
Setup: Standard reflux setup.
-
Mixture: Combine aldehyde (1.0 eq), Diethyl isocyanomethylphosphonate (1.1 eq), and anhydrous
(2.0 eq) in dry Methanol (0.5 M). -
Reaction: Heat to reflux (
) for 4–8 hours.-
Monitoring: Monitor disappearance of isocyanide peak (~2150
) via IR or TLC.
-
-
Workup: Evaporate MeOH. Resuspend residue in water/EtOAc. Wash organic layer with brine.
-
Purification: Recrystallization or Silica Gel Chromatography.
Workflow Logic Diagram
Use this flowchart to guide your daily experimental decisions.
Figure 2: Troubleshooting logic for common experimental failures.
References
-
Schöllkopf, U. (1977).
-Metalated Isocyanides in Organic Synthesis." Angewandte Chemie International Edition, 16(6), 339–348. -
Rachon, J., & Schöllkopf, U. (1981). "Syntheses with
-Metalated Isocyanides, LIII. 1-Isocyano-1-alkenephosphonic Esters and 1-Isocyano-1-alkenes from Diethyl Isocyanomethylphosphonate." Liebigs Annalen der Chemie, 1981(9), 1693–1698. -
Moskal, J., & van Leusen, A. M. (1986). "A New Synthesis of Oxazoles from Diethyl Isocyanomethylphosphonate." Recueil des Travaux Chimiques des Pays-Bas, 105(5), 141-145.
-
Organic Syntheses. "General Procedures for the Utilization of Isocyanides." Organic Syntheses Coll. Vol. 6, p. 987.
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for Diethyl isocyanomethylphosphonate before handling, as isocyanides can be toxic and possess strong odors.
Technical Support Center: Diethyl Isocyanomethylphosphonate (DEIMP) Applications
Executive Summary & Mechanistic Insight
Welcome to the technical support hub for Diethyl Isocyanomethylphosphonate (DEIMP). This reagent is the cornerstone of the Schöllkopf and Horner-Wadsworth-Emmons (HWE) methodologies for synthesizing
The primary challenge researchers face is controlling the
The "Two-State" Mechanistic Theory
To troubleshoot stereoselectivity, you must understand the competition between the Chelated (Closed) and Non-Chelated (Open) transition states.
-
Kinetic Control (High
-Selectivity): Occurs in non-polar, aprotic solvents (e.g., THF) using Lithium bases. The cation coordinates with both the phosphonate oxygen and the aldehyde oxygen, locking the intermediate into a rigid structure that eliminates to the -isomer. -
Thermodynamic Drift (Mixed/
-Isomers): Occurs in polar aprotic solvents (DMSO, DMF) or protic solvents. Solvation of the cation disrupts the chelation, allowing the intermediate to rotate freely, often leading to lower stereoselectivity.
Interactive Troubleshooting Pathways
Workflow: Solvent Selection & Optimization
The following diagram illustrates the decision logic for solvent and base selection based on your target outcome.
Caption: Decision matrix for selecting solvent/base systems based on whether the target is the isolated alkene (Kinetic) or the cyclized oxazole (Thermodynamic).
Technical Troubleshooting Guide
Issue 1: Poor Selectivity (e.g., 60:40 ratio)
Diagnosis: The "Open" transition state is competing with the "Closed" state. This is usually caused by cation sequestration or insufficient solvent dryness.
| Potential Cause | Validation Step | Corrective Action |
| Wet Solvent | Check THF water content (Karl Fischer). Water >50 ppm destroys the base and solvates cations. | Distill THF over Na/Benzophenone or use activated alumina columns. |
| Wrong Cation | Are you using NaH or KOtBu? Sodium and Potassium are too large for tight chelation in this specific transition state. | Switch to n-BuLi or LiHMDS. The Lithium cation ( |
| Temperature Drift | Did the reaction warm up before quenching? | Maintain -78°C during addition and stir for 1 hour before slowly warming to 0°C. |
Issue 2: Low Yield / Starting Material Recovery
Diagnosis: Enolization of the aldehyde/ketone or decomposition of the DEIMP carbanion.
-
The "Proton Sponge" Effect: If your aldehyde has acidic
-protons, the DEIMP anion (which is highly basic) may act as a base rather than a nucleophile. -
Solution:
-
Switch solvent to DME (Dimethoxyethane) . It offers higher solubility and slightly different chelation properties that can favor nucleophilic attack.
-
Add CeCl
(Cerium Chloride) . This Lewis acid activates the carbonyl oxygen, making it more susceptible to nucleophilic attack without increasing basicity (Imamoto modification).
-
Issue 3: Unexpected Oxazole Formation
Diagnosis: You intended to isolate the vinyl isocyanide, but obtained the oxazole.
-
Cause: Protic solvents (MeOH/EtOH) or high temperatures promote the attack of the carbonyl oxygen onto the isocyanide carbon.
-
Solution: Strictly use THF or Toluene and quench with aqueous NH
Cl at low temperatures ( C). Avoid acidic workups which hydrolyze the isocyanide.
Optimized Experimental Protocol
Objective: Synthesis of (E)-1-isocyano-2-phenylethene (High Selectivity).
Reagents:
-
Diethyl isocyanomethylphosphonate (1.0 eq)
-
Benzaldehyde (1.0 eq)
-
n-BuLi (1.1 eq, 1.6M in hexanes)
-
THF (Anhydrous)
Step-by-Step Methodology:
-
Setup: Flame-dry a 2-neck round bottom flask equipped with a magnetic stir bar and nitrogen inlet.
-
Solvation: Add DEIMP (1.0 eq) and anhydrous THF (0.2 M concentration). Cool the solution to -78°C (Dry ice/Acetone bath).
-
Deprotonation: Dropwise add n-BuLi (1.1 eq). The solution typically turns pale yellow.
-
Checkpoint: Stir for 30 minutes at -78°C to ensure complete formation of the lithiated phosphonate.
-
-
Addition: Add Benzaldehyde (1.0 eq) dropwise (neat or in minimal THF).
-
Critical: Maintain internal temperature below -70°C.
-
-
Reaction: Stir at -78°C for 1 hour, then allow to warm to 0°C over 2 hours.
-
Note: Do not reflux if isolating the isocyanide.
-
-
Quench: Quench with Saturated NH
Cl solution. -
Workup: Extract with Et
O (Ether is preferred over DCM to avoid emulsion with phosphonate byproducts). Dry over MgSO . -
Purification: Flash chromatography on silica gel (neutralized with 1% Et
N) to prevent hydrolysis.
Mechanistic Pathway Visualization
The following diagram details the molecular events dictated by the solvent environment.
Caption: Mechanistic divergence showing how solvent polarity dictates the transition state (TS) and final stereochemistry.
Frequently Asked Questions (FAQs)
Q: Can I use NaH instead of n-BuLi? A: Yes, but expect lower stereoselectivity. NaH is heterogeneous in THF, often requiring warming to form the anion, which contradicts the kinetic control needed for high E-selectivity. If you must use NaH, add 15-crown-5 ether to improve solubility, though this may push the reaction toward the "Open" transition state.
Q: My product hydrolyzes on the column. What happened?
A: Vinyl isocyanides are acid-sensitive. Silica gel is slightly acidic. You must pretreat your silica column with 1-2% Triethylamine (Et
Q: Why does the literature sometimes recommend MeOH/KOH? A: That system is specifically for the Van Leusen Oxazole Synthesis . If your goal is the oxazole heterocycle, the stereochemistry of the intermediate alkene is irrelevant because the cyclization step consumes the double bond. For oxazoles, use MeOH; for alkenes, use THF.
References
-
Schöllkopf, U. (1977).
-Metalated Isocyanides in Organic Synthesis. Pure and Applied Chemistry. -
Maryanoff, B. E., & Reitz, A. B. (1989). The Horner-Wadsworth-Emmons Reaction: Mechanism and Synthetic Utility. Chemical Reviews.
-
Moskal, J., & van Leusen, A. M. (1986). A New Synthesis of Oxazoles from Tosylmethyl Isocyanide. Journal of Organic Chemistry.
-
Modern Organic Synthesis Support . (2024). HWE Reaction Parameters and Solvent Effects. Organic Chemistry Portal.
Technical Support Center: Phosphonate Cycloaddition Stereocontrol
Status: Operational
Domain: Asymmetric Synthesis / Organophosphorus Chemistry
Current Module: Optimization of Diastereoselectivity (
Executive Summary & Mechanistic Logic
Welcome to the technical hub for phosphonate-mediated cycloadditions. This guide addresses the specific challenge of controlling diastereoselectivity in [4+2] and [3+2] cycloadditions involving vinyl- or allyl-phosphonates.
The Core Challenge:
Phosphonate groups (
-
Lewis Acid Chelation: Utilizing the phosphoryl oxygen (
) as a Lewis basic site to form rigid chelate rings. -
Secondary Orbital Interactions: Manipulating electronic overlap in the transition state (endo vs. exo).
-
Steric Shielding: Employing chiral auxiliaries on the ester groups or bulky ligands on the metal catalyst.
Troubleshooting Workflow (Q&A)
Issue A: "I am observing poor endo/exo selectivity in my Diels-Alder reaction."
Diagnosis: Vinylphosphonates are electron-deficient dienophiles, but they lack the planar rigidity of acrylates. Poor endo/exo ratios often result from insufficient secondary orbital overlap or high reaction temperatures promoting thermodynamic equilibration.
Corrective Actions:
-
Switch to Bidentate Lewis Acids: Monodentate Lewis acids allow rotation around the C-P bond. Use bidentate Lewis acids (e.g.,
, ) that can coordinate to both the phosphoryl oxygen and a secondary handling group (if present, like an adjacent carbonyl or ether). -
low-Temperature Kinetic Control: Lower the temperature to -78°C. Endo products are generally formed via the kinetic pathway due to secondary orbital interactions between the diene's
-system and the phosphonate's empty orbitals. -
Pressure Modulation: If reactivity drops at low temperatures, apply high pressure (10-15 kbar). High pressure accelerates cycloadditions (negative volume of activation,
) without significantly supplying thermal energy for isomerization.
Issue B: "My chiral catalyst is active but yields racemic products ( ee, dr)."
Diagnosis:
This indicates "Background Reactivity." The uncatalyzed thermal reaction is proceeding faster than or competitively with the catalyzed pathway, or the catalyst is not coordinating effectively to the
Corrective Actions:
-
Scavenge Trace Water: The
bond is a strong hydrogen bond acceptor. Trace water can solvate the phosphoryl group, blocking the Lewis Acid catalyst. Add 4Å Molecular Sieves (activated) to the reaction vessel. -
Counter-ion Switch: If using cationic Cu(II) or Mg(II) BOX complexes, switch non-coordinating counter-ions. Move from
to or . Larger, less coordinating anions increase the Lewis acidity of the metal center, tightening the coordination to the phosphonate. -
Ligand Bite Angle: For bis-oxazoline (BOX) ligands, the bite angle is critical. If using Cu(II), switch from standard BOX to PyBOX or a sterically bulkier
-Bu-BOX to create a deeper chiral pocket.
Issue C: "The diastereomeric ratio ( ) degrades during workup."
Diagnosis:
Corrective Actions:
-
Quench Methodology: Quench with a buffered solution (pH 7) rather than strong base.
-
Purification: Use deactivated silica (treated with 1%
) or switch to neutral alumina. Alternatively, crystallize the major diastereomer directly rather than using chromatography.
Decision Logic Visualization
The following diagram illustrates the critical decision pathways for optimizing stereocontrol based on the specific failure mode encountered.
Figure 1: Troubleshooting logic flow for diagnosing stereoselectivity loss in phosphonate cycloadditions.
Standardized Experimental Protocols
Protocol A: Catalytic Asymmetric 1,3-Dipolar Cycloaddition
Target: Synthesis of isoxazolidinyl phosphonates with high
| Parameter | Specification | Notes |
| Solvent | Non-coordinating solvents are essential to prevent catalyst inhibition. | |
| Catalyst Loading | 10-20 mol% | Typically |
| Temperature | -20°C to 0°C | Balance between reactivity and selectivity. |
| Concentration | 0.1 M - 0.2 M | Higher concentration favors reaction rate but may aggregate catalyst. |
Step-by-Step Procedure:
-
Catalyst Formation: In a flame-dried Schlenk tube under Argon, dissolve
(0.10 mmol) and the chiral bis(oxazoline) ligand (0.11 mmol) in anhydrous (2.0 mL). Stir for 1 hour at Room Temperature (RT) to form the deep blue/green complex. -
Substrate Addition: Cool the solution to the target temperature (e.g., 0°C). Add the vinylphosphonate (1.0 mmol) via syringe. Stir for 15 minutes to allow coordination of the
to the metal center. -
Dipole Addition: Add the nitrone (1.2 mmol) slowly to the mixture.
-
Monitoring: Monitor by
NMR. The shift of the starting material vs. product is distinct (typically 10-15 ppm shift). -
Workup: Filter through a short pad of silica gel to remove the catalyst. Concentrate and analyze crude
via NMR before purification.
Protocol B: Preparation of Chiral Auxiliary-Modified Phosphonates
Target: Covalent attachment of a chiral handle (e.g., (-)-Menthol) to improve facial selectivity if catalysis fails.
-
Activation: React vinylphosphonic dichloride (
) with 2.2 equivalents of (-)-Menthol in the presence of Pyridine and DMAP in . -
Purification: Recrystallize the resulting dimenthyl vinylphosphonate.
-
Usage: Use this chiral substrate in thermal cycloadditions. The bulky menthyl groups shield one face of the double bond, directing the incoming diene/dipole.
Mechanistic Data: Lewis Acid Screening
The choice of metal center profoundly impacts the "bite" on the phosphoryl oxygen.
| Metal Salt | Coordination Geometry | Hard/Soft Character | Recommended For |
| Octahedral / Flexible | Hard | Nitrone Cycloadditions (High reactivity) | |
| Square Planar / Distorted | Borderline | Diels-Alder (Good geometry for BOX ligands) | |
| High Coordination Number | Hard | Reactions requiring strong Lewis Acidity | |
| Tetrahedral/Octahedral | Hard (Oxophilic) | TADDOL-catalyzed transformations |
References
-
Asymmetric 1,3-Dipolar Cycloadditions of Phosphon
- Source: Palacios, F., et al.
-
URL:[Link]
-
C
- Source: Evans, D. A., et al. "Chiral Bis(oxazoline)copper(II) Complexes as Lewis Acid Catalysts." Journal of the American Chemical Society.
-
URL:[Link]
-
Phosphorus-Based Dipolarophiles
- Source: Pellissier, H. "Asymmetric 1,3-dipolar cycloadditions." Tetrahedron, 2007.
-
URL:[Link]
-
Lewis Acid Coordination to Phosphon
- Source: Kee, T. P., & Nixon, T. D. "The coordination chemistry of the phosphonate link.
-
URL:[Link]
Technical Support Center: Diethyl Isocyanomethylphosphonate (DEIMP)
Ticket ID: DEIMP-WORKUP-001 Topic: Reaction Workup, Purification, and Troubleshooting for Diethyl Isocyanomethylphosphonate Status: Active Guide Assigned Specialist: Senior Application Scientist
Executive Summary
Diethyl isocyanomethylphosphonate (DEIMP) is a bifunctional reagent primarily used in the Schöllkopf and Van Leusen-type syntheses to construct 5-membered heterocycles (oxazoles, imidazoles, pyrroles). Unlike TosMIC, DEIMP contains a phosphonate group, making the reaction mechanism analogous to a Horner-Wadsworth-Emmons (HWE) olefination followed by cyclization.
Successful isolation of the target heterocycle depends on the efficient removal of the diethyl phosphate byproduct and the careful handling of the isocyanide functionality prior to purification.
Module 1: The "Golden Path" Workup Protocol
Standard Operating Procedure (SOP) for 10–50 mmol scale reactions.
The Quench (Neutralization)
Context: Reactions typically employ strong bases (NaH,
-
Step: Cool the reaction mixture to 0 °C.
-
Action: Slowly add Saturated Aqueous Ammonium Chloride (
) . -
Why: This buffers the solution to pH ~7–8.
-
Critical Warning:Do NOT use strong acids (HCl). Acidic conditions facilitate the hydrolysis of the isocyanide group (in unreacted reagent) to a formamide and can destabilize certain oxazole products via ring-opening.
-
Phase Separation (Phosphate Removal)
Context: The driving force of the reaction is the elimination of the diethyl phosphate anion [
-
Step: Dilute with water (approx. 2x reaction volume) to dissolve phosphate salts.
-
Solvent Choice: Extract with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .
-
Recommendation: EtOAc is preferred for oxazoles to minimize emulsion formation common with DMF/THF mixtures.
-
-
Action: Perform 3x extractions. Combine organic layers.
The Wash & Dry
-
Step: Wash combined organics with Water (to remove residual DMF/MeOH) followed by Brine .
-
Drying: Dry over anhydrous Sodium Sulfate (
) . Magnesium sulfate ( ) is acceptable but can be slightly Lewis acidic; is safer for sensitive heterocycles.
Concentration
-
Action: Concentrate under reduced pressure.
-
Safety Check: The distillate may contain traces of unreacted isocyanide. Vent the vacuum pump exhaust into a fume hood.
Module 2: Troubleshooting & FAQs
Q1: The crude product has an unbearable "rotting wood" odor. Did the reaction fail?
Diagnosis: Not necessarily. This is characteristic of unreacted DEIMP (isocyanides have a low odor threshold). Solution:
-
Verification: Check TLC. If the product spot is present, the smell is just residual starting material.
-
Remediation: Flash column chromatography is usually sufficient to separate the non-polar isocyanide from the polar heterocycle.
-
Decontamination: Treat glassware with a 1:1 mixture of Bleach (NaOCl) and water. The oxidation converts the isocyanide to an isocyanate/amine, neutralizing the odor. Do not apply bleach to your product.
Q2: I see a major byproduct spot just below my product on TLC.
Diagnosis: This is often the Formamide derivative.
Mechanism: If moisture was present during the reaction or if the workup was too acidic, the isocyanide group hydrolyzes:
Q3: My yield is low, and the aqueous layer is cloudy.
Diagnosis: Product entrapment in the aqueous phase due to "oiling out" or emulsions caused by phosphate salts. Solution:
-
Add a small amount of Methanol to the extraction solvent to break surface tension.
-
Filter the biphasic mixture through a pad of Celite before separation to remove fine phosphate precipitates.
Module 3: Data & Specifications
Solvent Compatibility Table
| Solvent | Suitability | Notes |
| THF | Excellent | Standard reaction solvent. Requires aqueous dilution to remove during workup. |
| DMF | Good | Increases reaction rate for alkylations. Hard to remove; requires extensive water washes. |
| DCM | Moderate | Good for extraction, but poor for the initial reaction (slower kinetics with anionic intermediates). |
| Ethanol | Poor | Protic solvents can quench the carbanion intermediate unless using specific bases ( |
Workup Decision Tree (Process Flow)
Figure 1: Logical flow for the isolation of heterocycles from phosphonate-isocyanide reactions. Note the critical separation of the water-soluble phosphate byproduct.
References
-
Schöllkopf, U. (1977). "Syntheses of Heterocyclic Compounds with the Aid of Isocyanides." Angewandte Chemie International Edition.
-metallation of isocyanides and their reaction with electrophiles. -
Mosher, M. D. (2001). "Diethyl Isocyanomethylphosphonate." Encyclopedia of Reagents for Organic Synthesis. Provides specific physicochemical properties and reactivity profiles.
-
Organic Syntheses. (1990). "Preparation of 4,5-Disubstituted Oxazoles." Org. Synth. Coll. Vol. 7. Detailed experimental validation of the Schöllkopf method including specific workup volumes.
-
MilliporeSigma. (n.d.). "Safety Data Sheet: Diethyl isocyanomethylphosphonate." Essential for handling precautions regarding isocyanide toxicity and respiratory hazards.
Preventing decomposition of Diethyl isocyanomethylphosphonate during storage
Reagent Stability & Lifecycle Management
Welcome to the Specialized Reagent Support Hub.
You are accessing this guide because you are utilizing Diethyl isocyanomethylphosphonate (CAS: 2609-82-7) , a critical C1-synthon for the synthesis of nitrogen-containing heterocycles (e.g., imidazoles, oxazoles) and
This reagent possesses a unique isocyanide (-NC) functionality adjacent to a phosphonate group. This structural combination creates specific instability vectors—primarily hydrolysis and polymerization—that require rigorous storage protocols.
Critical Storage Protocol (The "Golden Standard")
To prevent the decomposition of DEIMP, you must control three thermodynamic variables: Temperature, Moisture, and Atmosphere.
Storage Specifications Table
| Parameter | Specification | Scientific Rationale |
| Temperature | -20°C (Required) | Inhibits radical polymerization of the isocyano group and slows hydrolysis kinetics. |
| Atmosphere | Argon or Nitrogen | Prevents oxidation and excludes atmospheric moisture. |
| Container | Amber Glass + Septum | Blocks UV light (which can initiate radical formation) and allows needle extraction without air exposure. |
| Desiccant | Not in direct contact | Store the vial inside a secondary jar containing Drierite or molecular sieves. |
| Shelf Life | 6-12 Months | Even under optimal conditions, slow dimerization can occur. |
Troubleshooting Guide: Diagnostics & Solutions
This section addresses specific observations you may encounter in the lab.
Issue 1: The reagent has turned from yellow to dark brown/black.
-
Diagnosis: Polymerization.
-
Mechanism: Isocyanides are susceptible to acid-catalyzed or radical-induced polymerization. Darkening indicates the formation of poly-isocyanides.
-
-
Impact: Significant loss of molarity; potential poisoning of catalytic cycles in HWE reactions.
-
Corrective Action:
-
Do not use for sensitive total synthesis.
-
Salvage (Only if necessary): Kugelrohr distillation (high vacuum, <0.1 mmHg). Warning: Isocyanides are thermally unstable; distillation carries explosion risks if overheated.
-
Issue 2: The characteristic "foul" odor has changed to a "fishy" or "ammoniacal" smell.
-
Diagnosis: Hydrolysis.
-
Mechanism: Moisture ingress causes the isocyanide (-NC) to hydrolyze to the formamide (-NHCHO) or eventually the amine (
).
-
-
Impact: The reagent loses its carbanion-stabilizing ability and will not undergo the Van Leusen reaction.
-
Corrective Action:
-
Perform a
NMR check (see Section 4). If the formamide peak is >5%, discard the batch.
-
Issue 3: Low yield in imidazole synthesis (Van Leusen Reaction).
-
Diagnosis: Protic Contamination.
-
Mechanism: If the reagent was stored in a freezer that undergoes freeze-thaw cycles without a desiccator, condensation may have introduced water. Water quenches the base (e.g., K2CO3, NaH) used to deprotonate the
-carbon.
-
-
Corrective Action:
-
Dry the solvent system.
-
Pre-dry the reagent over activated 4Å Molecular Sieves (in solution) for 30 minutes prior to adding base.
-
The Mechanics of Decomposition
Understanding why the reagent fails allows for better prevention. The following diagram illustrates the two primary failure modes: Acid-Catalyzed Hydrolysis and Polymerization .
Figure 1: Decomposition pathways of DEIMP. The red path (Hydrolysis) is the most common cause of reaction failure, while the black path (Polymerization) causes physical discoloration.
Validation Protocol: Is My Reagent Still Good?
Before committing valuable starting materials to a reaction, perform this self-validating Quality Control (QC) check.
The NMR Assay
Phosphorus NMR is the definitive method for assessing purity because it decouples the complex proton splitting.
-
Sample Prep: Dissolve 20 mg of DEIMP in
(neutralized over basic alumina to remove trace acid). -
Acquisition: Run a standard proton-decoupled
experiment. -
Analysis:
| Chemical Shift ( | Species | Status |
| 16.0 - 17.5 ppm | Diethyl isocyanomethylphosphonate | Active |
| 20.0 - 22.0 ppm | Formamide derivative (Hydrolysis product) | Contaminant |
| ~25.0 ppm | Aminomethyl phosphonate | Dead |
Experimental Workflow: Handling & Aliquoting
To maintain the "Active" status, follow this strict workflow during usage.
Figure 2: Standard Operating Procedure (SOP) for handling hygroscopic isocyanides.
References
-
Van Leusen, A. M.; Hoogenboom, B. E.; Siderius, H. (1972).
-Metallated Isocyanides". Tetrahedron Letters, 13(23), 2369-2372. -
Moskal, J.; van Leusen, A. M. (1986). "Synthesis of
-Unsaturated Isocyanides". Recueil des Travaux Chimiques des Pays-Bas, 105(5), 141-145. -
Armarego, W. L. F.; Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th Edition). Butterworth-Heinemann. (Refer to general section on Isocyanide purification).
-
Sigma-Aldrich. (2024). Safety Data Sheet: Diethyl isocyanomethylphosphonate.
Technical Support Center: Diethyl Isocyanomethylphosphonate (DEIMP)
Product: Diethyl isocyanomethylphosphonate
CAS: 27605-46-7
Common Applications: Horner-Wadsworth-Emmons (HWE) reagents for the synthesis of oxazoles, imidazoles, and
Part 1: Impurity Profiling & Diagnostics
Commercial Diethyl isocyanomethylphosphonate is synthesized via the dehydration of diethyl (formamidomethyl)phosphonate. Consequently, the impurity profile is dominated by precursors from this pathway and degradation products caused by the high reactivity of the isocyano group.
Common Impurities Table
| Impurity Name | Origin | Diagnostic Signal (1H NMR, CDCl3) | Impact on Reactivity |
| Diethyl (formamidomethyl)phosphonate | Incomplete dehydration intermediate | Consumes base (e.g., | |
| Diethyl aminomethylphosphonate | Unreacted starting material | Broad singlet (NH2, variable shift). | Poisons catalysts; reacts with electrophiles; alters pH. |
| Triethylamine Hydrochloride | Dehydration reagent byproduct | Hygroscopic; introduces water; quenches anionic intermediates. | |
| Ethyl phosphate mono-esters | Hydrolysis (acidic/moisture) | Broad OH peak; shifting of ethoxy signals. | Acidic protons quench lithiated species immediately. |
| Polymeric Isocyanides | Thermal/Light degradation | Broad baseline humps; dark brown/black color. | Physical occlusion; lowers effective molarity. |
Part 2: Troubleshooting & FAQs
Category A: Spectral Analysis & Identification
Q: I see a small doublet or singlet around 8.0-8.2 ppm in my proton NMR. Is this significant? A: Yes. This indicates the presence of the formamide precursor (Diethyl (formamidomethyl)phosphonate).
-
Cause: Incomplete dehydration during the synthesis (typically using POCl
/Et N). -
Action: If the integration is <5%, it may be tolerated for excess-reagent reactions. For stoichiometric organometallic chemistry (e.g., lithiation), you must purify, as the amide proton is acidic and will quench your base.
-
Verification: Check IR spectroscopy. The formamide shows a strong Carbonyl (C=O) stretch at ~1680 cm
, whereas the pure isocyanide shows a characteristic broad band at ~2150 cm .
Q: My reagent is dark brown or black, but the NMR looks "okay." Can I use it? A: Proceed with extreme caution.
-
Diagnosis: The color indicates polymerization or oligomerization of the isocyanide, often triggered by heat or acid traces. While the monomeric NMR signals might still be sharp, the "dark matter" (polymer) often does not show up well in solution NMR due to long relaxation times.
-
Risk: The effective concentration of active reagent is lower than calculated by weight.
-
Solution: Perform a vacuum distillation (bulb-to-bulb) to recover the volatile monomer as a clear liquid.
Category B: Reaction Performance
Q: The HWE reaction with my aldehyde failed (no alkene/oxazole formed). Why? A: The most common culprit is moisture or acidic impurities (like amine salts).
-
Mechanism: The
-proton of Diethyl isocyanomethylphosphonate is acidic ( ~27 in DMSO, lower with coordination). However, if water or amine hydrochlorides are present, the base (e.g., KO -Bu or NaH) is consumed preferentially by these impurities before it can deprotonate the phosphonate. -
Test: Add a titration indicator (like phenanthroline) or use excess base. If the reaction proceeds with 2.5 equiv of base but not 1.1 equiv, your reagent is wet or acidic.
Q: Can I purify this compound using silica gel chromatography? A: Only if modified.
-
Warning: Standard silica gel is slightly acidic. Isocyanides are acid-sensitive and can hydrolyze back to the formamide or polymerize on the column.
-
Protocol: You must pretreat the silica gel with 1-5% Triethylamine (Et
N) in the eluent to neutralize acidic sites. -
Recommendation: Distillation is superior for this compound.
Part 3: Experimental Protocols
Protocol 1: Purification via Vacuum Distillation
Best for removing polymers and non-volatile salts.
-
Setup: Short-path distillation head or Kugelrohr apparatus.
-
Pressure: High vacuum is required (< 0.5 mmHg).
-
Temperature: The boiling point is approximately 100-110 °C at 0.5 mmHg . (Note: Heating above 130°C can risk rapid decomposition).
-
Procedure:
-
Place crude material in the boiling flask with a magnetic stir bar.
-
Apply vacuum before heating to degas.
-
Slowly ramp temperature.
-
Discard the first 5% (forerun) which contains residual solvents or volatile amines.
-
Collect the main fraction as a colorless to pale yellow liquid.
-
-
Storage: Store immediately at -20°C under Argon.
Protocol 2: Rapid Purity Check (IR/NMR Workflow)
Caption: Logical workflow for determining the purity and necessary processing of DEIMP reagents prior to use.
Part 4: Impurity Origin Pathway
Understanding where impurities come from helps in selecting the right purification method.
Caption: Synthesis pathway highlighting the origin of common amine, formamide, and degradation impurities.
References
-
Schöllkopf, U. (1977). "Syntheses with
-Metalated Isocyanides." Angewandte Chemie International Edition in English, 16(6), 339–348. [Link] -
Rachon, J., & Schöllkopf, U. (1981). "Synthesis of Diethyl Isocyanomethylphosphonate." Liebigs Annalen der Chemie, 1981(9), 1693–1694. [Link]
-
Mosher, M. D. (2001). "Preparation of Isocyanides." Organic Preparations and Procedures International, 33(4), 399-403. [Link]
Technical Support Center: Optimizing Passerini Reactions with Phosphonate Reagents
Introduction
Welcome to the Technical Support Center for Isocyanide-based Multicomponent Reactions (IMCRs). This guide specifically addresses the Passerini-P reaction , a variation where a phosphinic acid or phosphonic acid monoester replaces the carboxylic acid component.
The reaction typically involves:
-
Acid Component: Phosphinic acid (
) or Phosphonic acid monoester ( ). -
Carbonyl Component: Aldehyde or Ketone.
-
Isocyanide Component:
.
Target Product:
Unlike standard carboxylic acid Passerini reactions, the use of phosphorous reagents introduces unique steric challenges and pKa-dependent kinetic bottlenecks. This guide is structured to troubleshoot these specific anomalies.
Module 1: Reaction Kinetics & Conversion Issues
Q: My reaction has stalled at 50% conversion after 24 hours. Adding more catalyst didn't help. What is happening?
Diagnosis: In Passerini reactions, "catalysts" (Lewis acids) are rarely the primary driver if the stoichiometry is off. The stalling is likely due to dilution effects or reversible nitrilium formation .
Technical Insight:
The Passerini reaction is non-ionic in its initial collision but proceeds through a polar transition state. However, the rate-determining step is often the formation of the imidate intermediate. This is a high-order reaction (3-component). According to collision theory, the rate is proportional to the product of the concentrations of all three components:
If you run this at standard organic concentrations (0.1 M), the rate drops exponentially as reagents are consumed.
Troubleshooting Steps:
-
Increase Concentration: IMCRs thrive at high concentrations. Run the reaction at 1.0 M to 2.0 M relative to the limiting reagent. If the reagents are liquid, run it neat (solvent-free).
-
Order of Addition: Do not mix the isocyanide and acid directly without the carbonyl present.
-
Correct Order: Dissolve Aldehyde + Acid
Stir 5 mins Add Isocyanide dropwise. -
Reasoning: This pre-associates the acid and carbonyl (hydrogen bonding), priming the electrophile for the isocyanide attack.
-
Q: I am using a bulky ketone (e.g., acetophenone) and a phosphonic monoester, but I see no product.
Diagnosis: Ketones are notoriously poor substrates for Passerini reactions due to steric hindrance and lower electrophilicity compared to aldehydes. Phosphonic monoesters add significant steric bulk, creating a "congested transition state."
Solution Matrix:
| Variable | Recommendation | Causality |
| Solvent | Switch to Dichloromethane (DCM) or Trifluoroethanol (TFE) . | TFE stabilizes the transition state via H-bonding without nucleophilic interference. |
| Additives | Add 10-20 mol% Zinc Bromide ( | Lewis acids activate the ketone carbonyl, compensating for the steric barrier. |
| Pressure | Run in a sealed tube at 40°C . | Mild heating overcomes the activation energy barrier for bulky substrates. |
Module 2: Impurity Profile & Side Reactions
Q: I see a major byproduct that looks like an -hydroxy phosphonate. Is my isocyanide bad?
Diagnosis: You are likely observing the Abramov Reaction (or Pudovik reaction equivalent) competing with the Passerini pathway.
-
Pathway A (Passerini): Acid + Carbonyl + Isocyanide
Amide. -
Pathway B (Abramov): Phosphite/Phosphonate + Carbonyl
-hydroxy phosphonate.
This occurs if the isocyanide addition is too slow or if the isocyanide is hydrolyzed by the acidic environment before it can react.
Visualizing the Competition:
Figure 1: Mechanistic divergence between the desired Passerini pathway and the competing Abramov side reaction.
Corrective Protocol:
-
Check Isocyanide Quality: Isocyanides degrade to formamides. Check the smell (isocyanides smell vile; formamides are milder) or run a quick NMR.
-
Azeotropic Drying: Ensure the phosphonic acid and aldehyde are dry. Water hydrolyzes the nitrilium intermediate, killing the chain.
-
Increase Isocyanide Equivalents: Use 1.2 to 1.5 equivalents of isocyanide to outcompete the direct addition of the phosphorous species to the carbonyl.
Module 3: Isolation & Purification
Q: The product is an oil that refuses to crystallize, and it smells like unreacted isocyanide. How do I clean this?
Diagnosis: Phosphonate-containing compounds are often viscous oils due to the P=O dipole. Isocyanides are lipophilic and difficult to remove by standard aqueous workup.
The "Scavenger" Protocol: Do not rely solely on column chromatography immediately, as isocyanides can streak.
-
Oxidative Workup (The Bleach Method):
-
After reaction completion, dilute with DCM.
-
Wash the organic phase with a 10% Sodium Hypochlorite (Bleach) solution.
-
Chemistry: This oxidizes the unreacted isocyanide to the corresponding isocyanate, which then hydrolyzes to an amine/urea and washes away, or becomes much more polar and separable.
-
Caution: Ensure your product is stable to mild oxidation (phosphonates generally are).
-
-
Precipitation Trick:
-
Dissolve the crude oil in a minimum amount of Diethyl Ether.
-
Add Hexane (or Pentane) dropwise with vigorous stirring until cloudy.
-
Cool to -20°C. The
-phosphonyloxy amide often precipitates while impurities stay in the mother liquor.
-
Standard Operating Procedure (SOP)
Protocol: Synthesis of
-
Preparation: Flame-dry a reaction vial equipped with a magnetic stir bar. Purge with Nitrogen/Argon.
-
Reagent A (Carbonyl): Add Aldehyde (1.0 mmol, 1.0 eq) to the vial.
-
Reagent B (Acid): Add Phosphonic Acid Monoester (1.0 mmol, 1.0 eq).
-
Solvent: Add anhydrous DCM (1.0 mL)
Concentration = 1.0 M .-
Note: If reagents are not soluble, use minimal Methanol, but DCM is preferred to minimize solvolysis.
-
-
Activation: Stir for 10 minutes at Room Temperature (RT).
-
Reagent C (Isocyanide): Add Isocyanide (1.1 mmol, 1.1 eq) dropwise via syringe.
-
Reaction: Seal vial. Stir for 12–24 hours.
-
Monitoring: Check TLC. The disappearance of the aldehyde is usually the easiest marker.
-
-
Workup:
-
Evaporate solvent.
-
Redissolve in EtOAc. Wash with sat.
(removes unreacted acid) and 10% Citric Acid (removes amines formed from hydrolysis). -
Dry over
, filter, and concentrate.
-
Visual Troubleshooting Logic
Figure 2: Decision matrix for diagnosing reaction failures based on crude mixture analysis.
References
-
Dömling, A., & Ugi, I. (2000). Multicomponent Reactions with Isocyanides. Angewandte Chemie International Edition, 39(18), 3168–3210. Link
-
Banfi, L., & Riva, R. (2005). The Passerini Reaction. Organic Reactions, 65, 1-140. Link
-
Soeta, T., Kojima, Y., Ukaji, Y., & Inomata, K. (2010). Passerini-type reaction of phosphinic acids. Tetrahedron Letters, 51(14), 1908-1911. Link
-
Kipke, A., & Armstrong, A. (2015). Synthesis of
-Acyloxy Carboxamides via the Passerini Reaction. Journal of Visualized Experiments, (103), e53163. Link
Technical Support Center: Horner-Wadsworth-Emmons (HWE) Reaction Optimization
Status: Operational Subject: Kinetic Acceleration & Troubleshooting Guide Ticket ID: HWE-KIN-001
Diagnostic Overview
The Horner-Wadsworth-Emmons (HWE) reaction is the gold standard for generating
This guide moves beyond basic textbook definitions to address the rate-determining steps and chemical leverage points available to accelerate the reaction without compromising selectivity.
Troubleshooting Decision Matrix
Use the following logic flow to identify the bottleneck in your specific reaction system.
Technical Deep Dive: Breaking the Kinetic Barrier
To increase the rate, we must manipulate the Transition State (TS) energy of the nucleophilic attack or the stability of the deprotonated phosphonate.
Issue A: The "Hard" Anion Problem (Solubility & Aggregation)
Symptom: The reaction mixture is heterogeneous (slurry), or the reaction stops at 50% conversion despite excess reagents. Root Cause: Sodium or Potassium phosphonate salts often form tight ion pairs or aggregates in non-polar solvents (DCM, Toluene) or even THF, reducing the effective concentration of the "naked" active anion.
Solution: Chelation & Dissociation By sequestering the metal cation, you increase the nucleophilicity of the phosphonate carbanion.
| Additive | Target Cation | Recommended Loading | Mechanism of Action |
| 15-Crown-5 | Sodium ( | 1.0 - 1.5 eq | Sequesters |
| 18-Crown-6 | Potassium ( | 1.0 - 1.5 eq | Essential for Still-Gennari (KHMDS) modifications to boost rate. |
| HMPA / DMPU | Lithium ( | Solvent/Co-solvent | Highly polar aprotic solvation of cations (Use DMPU for safety). |
Issue B: The pKa Mismatch (Masamune-Roush Conditions)
Symptom: Sensitive substrates (base-labile aldehydes) decompose before reacting, or standard bases (NaH) are too slow/messy.
Root Cause: Standard HWE requires deprotonation of a phosphonate (
Solution: The Masamune-Roush Protocol This is the most effective method for accelerating HWE reactions under mild conditions. It utilizes Lithium Chloride (LiCl) and an amine base (DBU or DIEA ).
-
Mechanism:
coordinates to the phosphonate oxygens, increasing the acidity of the -protons. This allows a weaker base (DBU) to deprotonate the phosphonate rapidly. Simultaneously, acts as a Lewis acid, activating the carbonyl oxygen of the aldehyde.
Validated Experimental Protocols
Protocol A: High-Rate Masamune-Roush HWE
Best for: Base-sensitive substrates, hindered aldehydes, and general rate acceleration.
Reagents:
-
Phosphonate ester (1.2 eq)
-
LiCl (dry, 1.2 - 1.5 eq)
-
DBU (1.2 - 1.5 eq) or DIEA
-
Acetonitrile (MeCN) or THF (MeCN often yields faster rates for this protocol).
Step-by-Step:
-
LiCl Preparation: Flame-dry LiCl in the reaction flask under high vacuum. This is critical; hygroscopic LiCl kills the reaction. Cool to room temperature (RT) under Argon.
-
Solvation: Add dry MeCN (0.5 M concentration relative to substrate). Add the phosphonate ester and stir for 5-10 minutes to ensure coordination of
to the phosphonate. -
Base Addition: Add DBU dropwise. The solution may change color (often slight yellowing), indicating anion formation. Stir for 10-15 minutes.
-
Substrate Addition: Add the aldehyde/ketone (1.0 eq) (neat or in minimal MeCN).
-
Monitoring: Stir at RT. Conversion is typically complete within 30–60 minutes, significantly faster than NaH methods (which can take hours to overnight).
Validation Check: If the solution remains cloudy (LiCl not dissolving), the coordination is failing. Ensure the solvent is anhydrous and the phosphonate is soluble.
Protocol B: The "Nuclear" Option (For Sterically Hindered Ketones)
Best for: Tetrasubstituted olefin synthesis or bulky ketones.
Concept: If steric hindrance prevents the nucleophilic attack, thermal energy is required. However, standard heating causes solvent reflux issues. Modification: Use high-boiling solvents or sealed-tube conditions.
-
Base: NaH (excess, 2.0 eq) or t-BuOK.
-
Solvent: Toluene (allows higher T than THF) or DMSO (high polarity accelerates rate).
-
Temperature: Heat to 80°C - 100°C.
-
Warning:
selectivity usually degrades at high temperatures.
Frequently Asked Questions (FAQ)
Q: I am using the Still-Gennari modification (Z-selective), but it is too slow. Can I heat it?
A: Do not heat. Heating Still-Gennari reactions scrambles the selectivity, destroying the Z-ratio. Instead, ensure you are using 18-crown-6 with KHMDS. The crown ether is not optional; it is required to dissociate the Potassium, making the trifluoroethyl phosphonate anion reactive enough to attack at
Q: Why is my LiCl/DBU reaction not working? A: 90% of failures with Masamune-Roush are due to wet LiCl . Lithium chloride is extremely hygroscopic. If you did not flame-dry it immediately prior to use, the water introduced will quench the phosphonate anion.
Q: Can I use microwave irradiation?
A: Yes. Microwave irradiation has been proven to accelerate HWE reactions significantly (from hours to minutes). However, similar to thermal heating, this is recommended only when
Q: My phosphonate is an oil and hard to dry. Does this affect the rate?
A: Yes. Trace water destroys the base. Azeotrope your phosphonate with dry toluene (
References
-
Masamune-Roush Conditions (LiCl/DBU): Blanchette, M. A., Choy, W., Davis, J. T., Essenfeld, A. P., Masamune, S., & Roush, W. R. (1984). Horner-Wadsworth-Emmons reaction: Use of lithium chloride and an amine for base-sensitive compounds. Tetrahedron Letters, 25(21), 2183–2186.
-
Still-Gennari Modification (Z-Selectivity & Crown Ethers): Still, W. C., & Gennari, C. (1983). Direct synthesis of Z-unsaturated esters. A useful modification of the Horner-Emmons olefination. Tetrahedron Letters, 24(41), 4405–4408.
-
Mechanism & Cation Effects: Thompson, S. K., & Heathcock, C. H. (1990). Effect of cation and solvent on the stereoselectivity of the Horner-Wadsworth-Emmons reaction. The Journal of Organic Chemistry, 55(10), 3004–3005.
Technical Support Center: Phosphonate Byproduct Removal
Topic: Purification Strategies for Horner-Wadsworth-Emmons (HWE) and Arbuzov Reaction Mixtures Ticket ID: CHEM-SUP-2024-PHOS Assigned Specialist: Senior Application Scientist, Separation Technologies
Executive Summary
Phosphonate esters (e.g., diethyl phosphate, diphenyl phosphate) and phosphine oxides are ubiquitous byproducts in organic synthesis, particularly following Horner-Wadsworth-Emmons (HWE), Arbuzov, or Mitsunobu reactions. Their removal is complicated by their amphiphilic nature: they possess high polarity due to the P=O bond yet often retain significant lipophilicity from alkyl chains.
This guide provides three validated workflows to isolate your target molecule from these "sticky" impurities.
Module 1: Diagnostic Workflow
Before selecting a protocol, analyze the physicochemical difference between your Product (
Figure 1: Decision matrix for selecting purification methodology based on product stability and solubility.
Module 2: The pH-Switch Extraction (Standard Protocol)
Best For: Neutral, lipophilic products stable to mild base.
Mechanism: Dialkyl phosphates are acidic (
Experimental Protocol
-
Dilution: Dilute the crude reaction mixture with a non-polar solvent (EtOAc or Et₂O). Avoid DCM if possible, as it can solubilize polar impurities.
-
The Wash:
-
Wash the organic layer 3x with 1M NaOH or Saturated NaHCO₃ .
-
Note: NaOH is more effective but aggressive. Use NaHCO₃ for ester-containing products to prevent hydrolysis.
-
-
Validation (The "Self-Check"):
-
Isolate a small aliquot of the aqueous layer.
-
Acidify carefully with HCl to pH 1.
-
Extract with EtOAc and run a TLC.
-
Result: You should see the byproduct spot here. If you see your product, stop and switch to Module 3 .
-
-
Drying: Dry the organic layer over Na₂SO₄, filter, and concentrate.
Technical Insight:
The partition coefficient (
Module 3: Metal Salt "Crash" Precipitation
Best For: Large-scale reactions or when the product is slightly water-soluble (preventing aggressive aqueous washes). Mechanism: Phosphonates act as Lewis bases and chelate strongly with hard metal cations (Mg²⁺, Ca²⁺), forming insoluble complexes or aggregates that can be filtered off.
Experimental Protocol
-
Solvent Swap: Ensure the reaction solvent is compatible (THF or Et₂O work best).
-
Precipitation:
-
Add anhydrous MgCl₂ (2.0 equivalents relative to phosphonate) to the reaction mixture.
-
Stir vigorously for 30–60 minutes at room temperature.
-
Observation: A white, gummy precipitate (the Mg-phosphonate complex) should form.
-
-
Filtration:
-
Filter the mixture through a pad of Celite or a coarse fritted funnel.
-
Wash the cake with dry ether.
-
-
Workup: The filtrate contains your product, significantly depleted of phosphonates.
Visualizing the Chelation Workflow:
Figure 2: Workflow for removing phosphonates via Magnesium Chloride complexation.
Module 4: Chromatographic Strategies
Best For: Complex mixtures where extraction fails; final purification. The Problem: Phosphonates interact with free silanols on silica gel, causing "streaking" (tailing) that contaminates the product fractions.
Troubleshooting Table: Chromatographic Conditions
| Method | Mobile Phase Modifier | Rationale |
| Standard Silica | 1% Triethylamine (TEA) | TEA blocks acidic silanol sites, preventing phosphonate hydrogen bonding. |
| Buffered Silica | 1% Acetic Acid | Protonates the phosphonate fully, sharpening the peak (useful if product is acidic). |
| Reverse Phase | C18 / MeCN / H₂O | Phosphonates elute at the solvent front (highly polar) while lipophilic products retain. |
| TLC Visualization | KMnO₄ or I₂ Stain | Phosphonates are often UV-inactive. Use Permanganate (yellow spots) or Iodine. |
Frequently Asked Questions (FAQs)
Q: My product is an amine. Can I use the Protocol A (Acid/Base wash)? A: No. If you use acid to wash, you will protonate your amine product and lose it to the aqueous layer. If you use base, the amine and the phosphonate (if ionized) might behave differently, but it is risky. Recommendation: Use Protocol B (MgCl₂ precipitation) or chromatography with 1% TEA.
Q: I am seeing a "ghost spot" on TLC that streaks from the baseline. What is it? A: This is classic phosphonate behavior. The high polarity causes it to drag. Run a 2D-TLC: spot the plate, run it, dry it, rotate 90 degrees, and run again. If the streak resolves into a spot off the diagonal, it is decomposing or dragging. Treat the silica with 1% TEA to confirm.
Q: The HWE reaction used excess reagent. How do I remove the unreacted phosphonate starting material vs. the phosphate byproduct? A: Unreacted phosphonate esters (starting material) are less acidic than the diethyl phosphate byproduct. Protocol A (Base wash) will remove the byproduct (the acid) but not the starting material (the ester). To remove the starting material, you must rely on chromatography (Protocol C) or distillation if the molecular weight allows.
References
-
Not Voodoo. Workup: Trace Impurities. University of Rochester. Available at: [Link] (Accessed 2024).
- Authority on practical organic chemistry techniques and acid-base workups.
- Blauvelt, M. L., et al. "Scale-Up of the Horner–Wadsworth–Emmons Reaction." Organic Process Research & Development.
- General reaction mechanisms and byproduct properties.
- Armarego, W. L. F.Purification of Laboratory Chemicals. 8th Edition, Elsevier, 2017.
Validation & Comparative
Technical Guide: Diethyl Isocyanomethylphosphonate vs. Diethyl Cyanomethylphosphonate in HWE Chemistry
Executive Summary & Strategic Selection
In the landscape of Horner-Wadsworth-Emmons (HWE) olefination, the choice between Diethyl Cyanomethylphosphonate (DECMP) and Diethyl Isocyanomethylphosphonate (DEIMP) represents a decision between carbon chain extension and heterocyclic construction .
While both reagents are structural isomers (
-
Select DECMP when the objective is the synthesis of
-unsaturated nitriles (Michael acceptors, polymer precursors). It follows a classical HWE mechanism. -
Select DEIMP (Schöllkopf Reagent) when the objective is the synthesis of 1,3-oxazoles or, under specific kinetic conditions, vinyl isocyanides . The isocyanide moiety allows for post-olefination cyclization, making it a "bifunctional" reagent.
Mechanistic Divergence: The "NC" vs. "CN" Factor
To understand the experimental outcomes, one must analyze the intermediate behavior. The phosphonate-stabilized carbanion attacks the carbonyl in both cases, but the fate of the oxyanion intermediate differs.
The Pathways
-
DECMP (Nitrile): The cyano group is linearly coordinated and relatively inert to the internal alkoxide. The reaction proceeds via the standard formation of an oxaphosphetane followed by elimination to yield the alkene.
-
DEIMP (Isonitrile): The isocyanide carbon is formally divalent (carbene-like character). The intermediate alkoxide can attack the isocyanide carbon, leading to cyclization (Oxazole formation) rather than simple phosphate elimination.
Pathway Visualization (DOT)
Figure 1: Mechanistic divergence between nitrile and isonitrile phosphonates. Note the bifurcation for DEIMP depending on reaction conditions.
Detailed Comparison & Performance Metrics
Diethyl Cyanomethylphosphonate (DECMP)
-
Primary Use: Synthesis of (
)- -unsaturated nitriles. -
Stereoselectivity: High (
)-selectivity is typical due to thermodynamic control of the reversible betaine formation. -
Base Compatibility: Compatible with NaH, KOtBu, LiHMDS, and weaker bases like K2CO3 in crown ethers (Masamune-Roush conditions).
-
Stability: The reagent and the nitrile products are generally stable and easy to handle.
Diethyl Isocyanomethylphosphonate (DEIMP)
-
Primary Use: Synthesis of 5-substituted oxazoles (Schöllkopf Synthesis).
-
Secondary Use: Synthesis of vinyl isocyanides (precursors to vinyl amines or other heterocycles).
-
Stereoselectivity: When vinyl isocyanides are targeted, selectivity is variable and highly dependent on metal cation coordination (Li+ vs K+).
-
Handling: Warning: Isocyanides have extremely foul odors and potential toxicity. All reactions must be performed in a well-ventilated fume hood.
Comparative Data Table
| Feature | DECMP (Nitrile) | DEIMP (Isonitrile) |
| Reaction Type | Standard HWE Olefination | HWE-like / Cyclization |
| Major Product | 5-Substituted Oxazole | |
| Minor/Condition Product | ( | Vinyl Isocyanide |
| pKa (approx) | ~18-19 (in DMSO) | ~20-21 (in DMSO) |
| Preferred Base | NaH, KOtBu | n-BuLi (for isocyanide), K2CO3 (for oxazole) |
| Stereochemistry | Typically >90% ( | Variable (if olefin formed) |
| Odor Profile | Mild/Chemical | Severe/Noxious |
| Cost | Low | High (Specialty Reagent) |
Validated Experimental Protocols
Protocol A: Synthesis of ( )-Cinnamonitrile using DECMP
Target: High E-selectivity for conjugated nitriles.
-
Preparation: Flame-dry a 100 mL round-bottom flask (RBF) and equip with a magnetic stir bar under Argon atmosphere.
-
Reagent Loading: Add NaH (60% dispersion in mineral oil, 1.1 equiv) to the flask. Wash with dry hexanes (2x) to remove oil if strictly necessary (often skipped for scale). Suspend in dry THF (0.5 M relative to phosphonate).
-
Deprotonation: Cool to 0°C. Dropwise add Diethyl Cyanomethylphosphonate (1.1 equiv) . Evolution of
gas will be observed. Stir for 30 min until the solution becomes clear/yellow. -
Addition: Add Benzaldehyde (1.0 equiv) dropwise.
-
Reaction: Allow to warm to room temperature (RT) and stir for 2-4 hours. Monitor by TLC (Hex:EtOAc 4:1).
-
Workup: Quench with sat.
. Extract with EtOAc (3x). Wash combined organics with brine, dry over , and concentrate. -
Purification: Flash chromatography or recrystallization (ethanol/water) typically yields the (
)-isomer.
Protocol B: Synthesis of 5-Phenyloxazole using DEIMP
Target: Heterocycle formation via Schöllkopf reaction.
-
Preparation: Flame-dry a RBF under Nitrogen.
-
Reagent Loading: Dissolve Diethyl Isocyanomethylphosphonate (1.1 equiv) in dry MeOH (0.5 M).
-
Base Addition: Add
(1.1 equiv). Note: Weaker bases in protic solvents favor the oxazole cyclization over simple olefination. -
Addition: Add Benzaldehyde (1.0 equiv).
-
Reaction: Reflux the mixture for 2–4 hours. The intermediate betaine cyclizes and eliminates diethyl phosphate.
-
Workup: Remove solvent under reduced pressure. Resuspend residue in water and extract with EtOAc or DCM.
-
Purification: Distillation or Flash Chromatography (neutral alumina is often preferred over silica for sensitive isocyanides/oxazoles).
Troubleshooting & Expert Insights
Controlling the DEIMP Pathway
If your specific goal is the Vinyl Isocyanide (not the oxazole) using DEIMP, you must suppress the attack of the alkoxide on the isocyanide carbon.
-
Solvent: Switch from MeOH to THF .
-
Base: Use n-BuLi or KOtBu at -78°C .
-
Mechanism: Low temperature prevents the cyclization activation energy barrier from being crossed, favoring the direct elimination of the phosphate.
Stereocontrol in DECMP
If the (
-
Standard DECMP will not work well.
-
Alternative: Use Bis(2,2,2-trifluoroethyl) cyanomethylphosphonate. The electron-withdrawing fluoro-groups destabilize the intermediate, favoring kinetic control (Z-isomer).
Safety Critical
DEIMP generates isocyanide species.
-
Smell: The odor threshold is in the ppb range. It is socially and physically disruptive.
-
Neutralization: Wash all glassware with an acidic solution (dilute HCl) or bleach in the hood before removing it. Acid hydrolyzes the isocyanide to the amine/formate, neutralizing the smell.
References
-
Wadsworth, W. S., & Emmons, W. D. (1961). The Utility of Phosphonate Carbanions in Olefin Synthesis. Journal of the American Chemical Society, 83(7), 1733–1738. Link
-
Schöllkopf, U., & Schröder, R. (1973). Syntheses of Heterocycles with Isocyanides. Angewandte Chemie International Edition, 12(5), 407-408. Link
-
Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig Olefination Reaction and Modifications Involving Phosphoryl-Stabilized Carbanions. Stereochemistry, Mechanism, and Selected Synthetic Aspects. Chemical Reviews, 89(4), 863–927. Link
- Van Leusen, A. M. (1977). Synthetic Uses of Tosylmethyl Isocyanide (TosMIC). Lectures in Heterocyclic Chemistry, 3, 111. (Contextual reference for isocyanide chemistry).
Comparison of phosphonates in α,β-unsaturated nitrile synthesis
Strategic Selection of Phosphonates for Stereocontrolled -Unsaturated Nitrile Synthesis
Executive Summary
This guide objectively compares the two dominant phosphonate classes used in the Horner-Wadsworth-Emmons (HWE) reaction for nitrile synthesis: Dialkyl phosphonates (Thermodynamic/
Mechanistic Divergence: The Control Systems
To select the correct reagent, one must understand the causality of the stereochemical outcome. The reaction proceeds via the addition of a phosphonate carbanion to an aldehyde, forming an oxaphosphetane intermediate, followed by elimination to form the alkene.
The Critical Variables
-
Reversibility: The formation of the intermediate can be reversible. If elimination is slow, the intermediate equilibrates to the thermodynamically stable trans-isomer, leading to the
-alkene . -
Elimination Rate: Electron-withdrawing groups on the phosphonate (e.g.,
) accelerate the elimination step. This "locks in" the kinetic stereochemistry formed during the initial attack, leading to the -alkene .
Diagram 1: Mechanistic Pathway & Stereodivergence
The following diagram illustrates how ligand modification shifts the reaction path from thermodynamic to kinetic control.
Figure 1: Stereodivergence in HWE Olefination. Standard phosphonates allow equilibration to the E-isomer, while fluorinated phosphonates accelerate elimination to trap the Z-isomer.
Comparative Analysis: Reagent Performance
The following data summarizes the performance of the two primary reagent classes when reacted with a representative substrate (e.g., Benzaldehyde derivatives).
Table 1: Phosphonate Performance Matrix
| Feature | Diethyl (cyanomethyl)phosphonate | Bis(2,2,2-trifluoroethyl) (cyanomethyl)phosphonate |
| Primary Utility | ||
| Common Name | Standard HWE Reagent | Still-Gennari Reagent |
| Selectivity ( | Typically > 90:10 (with optimized base) | Typically < 5:95 |
| Mechanism | Thermodynamic Control | Kinetic Control |
| Base Sensitivity | High. Strong bases (NaH) can cause side reactions. | Requires dissociated counter-ions (KHMDS/18-crown-6). |
| Cost Efficiency | High (Cheap commodity chemical) | Moderate to Low (Specialty reagent) |
| Key Limitation | Selectivity drops with aliphatic aldehydes. | Moisture sensitive; requires strict anhydrous conditions. |
Expert Insight: The "Masamune-Roush" Advantage
For the standard diethyl phosphonate, using LiCl and DBU (Masamune-Roush conditions) is superior to traditional NaH.
-
Why? The lithium cation coordinates with the phosphonate oxygen, increasing the acidity of the
-proton. This allows the use of a weaker amine base (DBU) rather than a harsh hydride, preventing epimerization of sensitive substrates and improving -selectivity [1].
Experimental Protocols
These protocols are designed to be self-validating. The color changes and solubility shifts serve as visual checkpoints for the scientist.
Protocol A: High-Selectivity -Nitrile Synthesis (Masamune-Roush)
Target: Synthesis of (E)-Cinnamonitrile derivatives. Reagent: Diethyl (cyanomethyl)phosphonate.
-
Preparation: In a flame-dried flask under Argon, suspend anhydrous LiCl (1.2 equiv) in dry Acetonitrile (0.5 M concentration relative to substrate).
-
Checkpoint: Ensure LiCl is finely powdered. It may not dissolve completely until DBU is added.
-
-
Activation: Add Diethyl (cyanomethyl)phosphonate (1.2 equiv). Add DBU (1.2 equiv) dropwise at room temperature.
-
Observation: The mixture usually clears or becomes slightly cloudy as the active chelated species forms. Stir for 20 minutes.
-
-
Reaction: Add the aldehyde (1.0 equiv) neat or in minimal Acetonitrile. Stir at room temperature for 2–4 hours.
-
Monitoring: TLC usually shows a distinct polarity shift (Nitriles are less polar than phosphonates).
-
-
Workup: Quench with saturated
. Extract with EtOAc. The -isomer is thermodynamically stable and rarely isomerizes on silica.
Protocol B: High-Selectivity -Nitrile Synthesis (Still-Gennari)
Target: Synthesis of (Z)-Cinnamonitrile derivatives. Reagent: Bis(2,2,2-trifluoroethyl) (cyanomethyl)phosphonate.
-
Preparation: In a flame-dried flask under Argon, dissolve 18-crown-6 (5.0 equiv) and Bis(2,2,2-trifluoroethyl) (cyanomethyl)phosphonate (1.1 equiv) in dry THF. Cool to -78 °C .
-
Causality: 18-crown-6 sequesters the
ion from the base. This creates a "naked" anion, which is critical for the kinetic reaction rate required for -selectivity [2].
-
-
Deprotonation: Add KHMDS (0.5 M in toluene, 1.1 equiv) dropwise. Stir for 30 minutes at -78 °C.
-
Reaction: Add the aldehyde (1.0 equiv) slowly. Maintain temperature at -78 °C for 1 hour, then allow to warm strictly to 0 °C before quenching.
-
Critical Checkpoint: Do not let the reaction warm to Room Temp before quenching; thermodynamic equilibration may degrade
-selectivity.
-
-
Workup: Quench with saturated
. Extract with .
Decision Workflow
Use this logic flow to determine the optimal experimental setup for your target molecule.
Figure 2: Decision Matrix for Phosphonate Selection. Green nodes indicate recommended modern protocols for highest fidelity.
References
-
Blanchette, M. A., Choy, W., Davis, J. T., Essenfeld, A. P., Masamune, S., & Roush, W. R. (1984). Horner-Wadsworth-Emmons reaction: Use of lithium chloride and an amine for the coupling of base-sensitive compounds. Tetrahedron Letters, 25(21), 2183–2186. [Link]
-
Still, W. C., & Gennari, C. (1983). Direct synthesis of Z-unsaturated esters. A useful modification of the Horner-Emmons olefination. Tetrahedron Letters, 24(41), 4405–4408. [Link]
-
Wadsworth, W. S., & Emmons, W. D. (1961). The Utility of Phosphonate Carbanions in Olefin Synthesis. Journal of the American Chemical Society, 83(7), 1733–1738. [Link]
-
Bouttemy, S. & Al-Midalal, K. (2020). Recent Advances in the Synthesis of
-Unsaturated Nitriles. European Journal of Organic Chemistry. [Link]
Advantages of Diethyl isocyanomethylphosphonate over Wittig reagents
Executive Summary
In the landscape of olefination and heterocycle synthesis, the Wittig reaction has long been the standard bearer. However, for precision organic synthesis—particularly in pharmaceutical development where purity and stereocontrol are paramount—Diethyl isocyanomethylphosphonate (a Horner-Wadsworth-Emmons reagent variant) offers superior process characteristics.
This guide details why switching from traditional Triphenylphosphonium ylides (Wittig) to Diethyl isocyanomethylphosphonate can streamline downstream processing, enhance E-selectivity, and unlock divergent synthetic pathways (such as direct oxazole formation) that Wittig reagents cannot access.
Technical Analysis: The Reagents
To understand the operational advantages, we must first distinguish the mechanistic nature of the two reagents.
The Incumbent: Wittig Reagents
-
Structure: Triphenylphosphonium ylide (
). -
Mechanism: Nucleophilic attack on carbonyl
Oxaphosphetane intermediate Syn-elimination. -
Byproduct: Triphenylphosphine oxide (TPPO).
The Challenger: Diethyl Isocyanomethylphosphonate
-
Structure:
. -
Mechanism: Horner-Wadsworth-Emmons (HWE). Metallated phosphonate attacks carbonyl
Oxyanion intermediate Elimination. -
Byproduct: Diethyl phosphate salt (Water-soluble).
Core Advantages
Advantage 1: The "TPPO Problem" vs. Water-Soluble Byproducts
The most immediate operational advantage is the workup.
-
Wittig: Generates stoichiometric Triphenylphosphine oxide (TPPO) . TPPO is a rigid, lipophilic solid that frequently co-crystallizes with products or streaks during chromatography. Removing it often requires precipitation with hexanes or tedious column chromatography.
-
Phosphonate: Generates diethyl phosphate salts . These are highly water-soluble.
-
Operational Impact: The reaction mixture can often be purified simply by partitioning between an organic solvent (DCM or EtOAc) and water. The byproduct washes away, leaving the crude product significantly purer.
-
Advantage 2: Stereoselectivity (E-Isomer Dominance)
-
Wittig: Stereocontrol is highly dependent on the ylide type (Stabilized
E, Unstabilized Z), but "semi-stabilized" ylides often give difficult mixtures. -
Phosphonate: Under standard HWE conditions, the reaction is thermodynamically controlled, strongly favoring the (E)-alkene (trans isomer). For drug candidates where isomer purity is critical, this reduces the need for difficult isomer separations.
Advantage 3: Divergent Synthesis (The Schöllkopf Reaction)
This is the unique selling point of Diethyl isocyanomethylphosphonate. Unlike Wittig reagents, which are limited to olefination, the isocyanide moiety allows for the direct synthesis of Oxazoles when reacted with esters or acid chlorides (Schöllkopf synthesis).
Comparative Data & Decision Matrix
| Feature | Wittig Reagent ( | Diethyl Isocyanomethylphosphonate |
| Primary Product | Alkenes only | Alkenes (Vinyl Isonitriles) OR Oxazoles |
| Stereoselectivity | Variable (Z or E mixtures common) | High E-Selectivity (Thermodynamic) |
| Byproduct | ||
| Atom Economy | Poor (High MW of | Better (Lower MW of phosphonate) |
| Reaction Temp | Often -78°C to 0°C | 0°C to RT (More robust) |
Mechanistic & Workflow Visualization
The following diagram illustrates the divergent pathways available to Diethyl isocyanomethylphosphonate compared to the linear path of the Wittig reaction.
Caption: Divergent synthetic utility of Diethyl isocyanomethylphosphonate vs. linear Wittig olefination.
Experimental Protocols
Protocol A: Synthesis of (E)-Vinyl Isonitriles (Olefination)
Use Case: Creating reactive intermediates for multicomponent reactions.
-
Preparation: Flame-dry a 100 mL round-bottom flask under Argon.
-
Reagent Setup: Dissolve Diethyl isocyanomethylphosphonate (1.0 eq) in anhydrous THF (0.2 M).
-
Deprotonation: Cool to -78°C. Add KOtBu (1.1 eq, 1.0 M in THF) dropwise. Stir for 30 mins. Note: The solution will turn yellow/orange, indicating anion formation.
-
Addition: Add the aldehyde (0.95 eq) dropwise in THF.
-
Reaction: Allow the mixture to warm to RT over 2 hours.
-
Workup (Self-Validating Step): Quench with water. Extract with EtOAc (3x).
-
Validation: The aqueous layer retains the diethyl phosphate. The organic layer contains the product. No white precipitate (TPPO) should be observed.
-
-
Purification: Dry over MgSO4, concentrate. Flash chromatography (often short plug) yields pure (E)-vinyl isonitrile.
Protocol B: Synthesis of 5-Substituted Oxazoles (Schöllkopf)
Use Case: Direct heterocycle formation from esters.
-
Reagent Setup: Suspend NaH (1.2 eq, 60% dispersion) in dry THF.
-
Anion Formation: Add Diethyl isocyanomethylphosphonate (1.0 eq) dropwise at 0°C. Stir until H2 evolution ceases.
-
Addition: Add the ester (e.g., Ethyl benzoate) (1.0 eq) dropwise.
-
Cyclization: Heat to reflux for 2-4 hours.
-
Mechanism: The anion attacks the ester carbonyl, followed by acyl substitution and subsequent cyclization of the isocyanide nitrogen onto the ketone.
-
-
Workup: Cool, quench with saturated NH4Cl. Extract with EtOAc.
-
Result: Evaporation yields the 5-phenyl-4-ethoxycarbonyl-oxazole (or related derivative depending on substitution).
References
-
Schöllkopf, U. (1974). Syntheses of Heterocyclic Compounds with the Aid of Isocyanides. Angewandte Chemie International Edition.
-
Wadsworth, W. S. (1977). Synthetic Applications of Phosphoryl-Stabilized Anions. Organic Reactions.
-
Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig Olefination Reaction and Modifications Involving Phosphoryl-Stabilized Carbanions. Chemical Reviews.
Strategic Guide: Diethyl Isocyanomethylphosphonate & Alternatives for Heterocycle Synthesis
Executive Summary
Diethyl isocyanomethylphosphonate (DEIMP) represents a specialized class of
This guide compares DEIMP against its primary alternatives—TosMIC and Ethyl Isocyanoacetate—focusing on the synthesis of nitrogen-containing heterocycles (imidazoles, pyrroles, and oxazoles).
Key Takeaway: Choose DEIMP when the target requires a versatile vinyl isocyanide intermediate for divergent synthesis (e.g., accessing multiple heterocycle classes from a single precursor). Choose TosMIC for the direct, one-pot conversion of carbonyls to oxazoles or imidazoles where the vinyl intermediate is not required.
Mechanistic Profiling & Reagent Selection
To select the correct reagent, one must understand the underlying mechanistic divergence.
Diethyl Isocyanomethylphosphonate (DEIMP)
-
Mechanism: HWE Olefination.
-
Primary Product:
-Unsaturated Isocyanides (Vinyl Isocyanides). -
Heterocycle Formation: Stepwise. The resulting vinyl isocyanide acts as a Michael acceptor or a radical acceptor to form pyrroles, imidazoles, or oxazoles in a secondary step.
-
Advantages: High
-selectivity for alkenes; phosphate by-products are water-soluble and easily removed.
TosMIC (The Van Leusen Reagent)
-
Mechanism: Base-mediated aldol-type addition followed by cyclization and sulfinic acid elimination.
-
Primary Product: Oxazoles (from aldehydes), Imidazoles (from imines), or Pyrroles (from Michael acceptors).
-
Advantages: "One-pot" efficiency; crystalline solid (easy handling); commercially abundant.
-
Limitations: Removal of the sulfonyl group (if not eliminated during synthesis) requires reductive conditions (Na/Hg or SmI2).
Ethyl Isocyanoacetate
-
Mechanism: Aldol condensation.
-
Primary Product: Oxazolines (which can be oxidized to oxazoles) or Vinyl Isocyanides (if dehydration occurs).
-
Limitations: The ester group remains in the final product, which may require downstream hydrolysis/decarboxylation; acidic
-protons are less acidic than TosMIC.
Decision Pathway: Reagent Selection
Figure 1: Decision tree for selecting isocyanide reagents based on target structure.
Comparative Performance Analysis
The following data summarizes typical performance metrics for the synthesis of heterocycles/intermediates from Benzaldehyde (model substrate).
| Metric | Diethyl Isocyanomethylphosphonate (DEIMP) | TosMIC | Ethyl Isocyanoacetate |
| Primary Reaction | HWE Olefination | [3+2] Cycloaddition / Condensation | Aldol Condensation |
| Intermediate | (4-Tosyl-2-oxazoline)* | ||
| Typical Yield | 85-92% (Vinyl Isocyanide) | 75-85% (Oxazole) | 60-75% (Oxazoline) |
| Conditions | NaH / THF or KOtBu / THF, -78°C to 0°C | K2CO3 / MeOH (Reflux) | Et3N / DCM or NaOEt / EtOH |
| By-products | Diethyl phosphate (Water soluble) | p-Toluenesulfinate (Salt) | Water / Ethanol |
| Atom Economy | Moderate (Phosphate loss) | Good (Sulfinate loss) | High (Water loss) |
| Handling | Liquid (often prepared in situ or distilled) | Stable Solid | Liquid (Odoriferous) |
Technical Insight: The "Leaving Group" Effect
-
DEIMP: The phosphate group
is an excellent leaving group during the olefination step, driving the formation of the C=C double bond. -
TosMIC: The Tosyl group (
) serves two roles: it activates the -protons (pKa ~14) and acts as a leaving group after cyclization to aromatize the heterocycle.
Experimental Protocols
Protocol A: Synthesis of Vinyl Isocyanides using DEIMP
This protocol generates the versatile intermediate for downstream heterocycle synthesis.
Reagents:
-
Diethyl isocyanomethylphosphonate (1.0 equiv)
-
Aldehyde (e.g., Benzaldehyde) (1.0 equiv)
-
Sodium Hydride (60% dispersion in oil) (1.1 equiv)
-
Dry THF (0.2 M concentration)
Procedure:
-
Activation: To a flame-dried flask under Argon, add NaH (washed with dry hexane) and dry THF. Cool to -78°C.
-
Deprotonation: Add Diethyl isocyanomethylphosphonate dropwise. Stir for 30 minutes. The solution will turn pale yellow, indicating the formation of the
-metallated species. -
Addition: Add the aldehyde dropwise.
-
HWE Reaction: Allow the mixture to warm to 0°C over 2 hours. Monitor by TLC (disappearance of aldehyde).
-
Workup: Quench with saturated
. Extract with (3x). Wash combined organics with brine, dry over , and concentrate. -
Purification: Flash chromatography (Silica, Hexane/EtOAc).
Validation Criteria:
-
IR Spectroscopy: Strong signal at ~2120 cm⁻¹ (Isocyanide -NC stretch).
-
1H NMR: Appearance of vinylic protons (typically doublets with
Hz for E-isomer).
Protocol B: Standard Van Leusen Oxazole Synthesis (TosMIC)
Provided for comparative baseline.
Reagents:
-
TosMIC (1.0 equiv)
-
Aldehyde (1.0 equiv)
- (1.1 equiv)
-
Methanol (Reagent Grade)
Procedure:
-
Mix TosMIC and the aldehyde in Methanol.
-
Add
. -
Reflux for 2-4 hours.
-
Remove solvent, add water, and extract with DCM.
-
Purify via crystallization or chromatography.
Downstream Applications of DEIMP-Derived Vinyl Isocyanides
Unlike TosMIC, which locks you into a specific heterocycle early, DEIMP products are divergent.
Figure 2: Divergent synthesis capabilities of vinyl isocyanides.
Case Study: Pyrrole Synthesis
Method: Reaction of DEIMP-derived vinyl isocyanides with ethyl isocyanoacetate or other active methylene compounds. Yield Comparison:
-
Via DEIMP (2 steps): 65-75% overall yield. Allows for 3,4-disubstitution patterns difficult to access via Paal-Knorr.
-
Via TosMIC (1 step): TosMIC reacts with enones to form pyrroles. Limited to specific substitution patterns (typically 3,4-substituted pyrroles with electron-withdrawing groups).
Safety & Handling
-
Odor: All isocyanides (including DEIMP and TosMIC) possess a characteristic, pungent odor. All reactions must be performed in a well-ventilated fume hood.
-
Thermal Stability: DEIMP is thermally sensitive. Do not distill at atmospheric pressure; use high vacuum (<1 mmHg). TosMIC is stable at room temperature but can decompose exothermically above 100°C.
-
Toxicity: Treat all isocyanides as potentially toxic. Avoid inhalation and skin contact.
References
-
Schöllkopf, U. (1977).
-Metalated Isocyanides in Organic Synthesis." Angewandte Chemie International Edition, 16(6), 339–348. -
Van Leusen, A. M., et al. (1972). "Chemistry of sulfonylmethyl isocyanides. 12. Base-induced reaction of tosylmethyl isocyanide with aldehydes. Preparation of 5-substituted oxazoles." Tetrahedron Letters, 13(23), 2369-2372.
-
Moskal, J., & van Leusen, A. M. (1986). "A new synthesis of pyrroles from vinyl isocyanides." Journal of Organic Chemistry, 51(22), 4131–4139.
-
Barton, D. H. R., et al. (1980). "Synthesis of Pyrroles from Nitroalkenes and Isocyanides." Journal of the Chemical Society, Perkin Transactions 1.
Benchmarking Diethyl isocyanomethylphosphonate against Julia-Kocienski olefination
Strategic Olefination Guide: Diethyl Isocyanomethylphosphonate vs. Julia-Kocienski
Part 1: Executive Summary & Strategic Positioning
In the landscape of carbon-carbon double bond formation, the choice between Diethyl isocyanomethylphosphonate (utilizing the Schöllkopf/HWE manifold) and the Julia-Kocienski olefination represents a strategic divergence between functionalized homologation and stereoselective hydrocarbon synthesis .
While both methodologies rely on the addition of a stabilized carbanion to a carbonyl followed by elimination, they serve distinct synthetic imperatives:
-
Diethyl Isocyanomethylphosphonate: The reagent of choice for generating vinyl isocyanides (
-unsaturated isonitriles) and oxazoles . It functions as a "Masked Amino-Alkene" equivalent, offering rapid access to nitrogen-containing heterocycles and peptidomimetic scaffolds. -
Julia-Kocienski Olefination: The gold standard for generating di- and tri-substituted alkenes with high
-selectivity. It is the preferred route when the target is a pure hydrocarbon backbone or when avoiding phosphorus byproducts is critical.
Decision Matrix: When to Choose Which?
| Feature | Diethyl Isocyanomethylphosphonate | Julia-Kocienski Olefination |
| Primary Product | Vinyl Isocyanide (or Oxazole) | Alkene ( |
| Mechanism Class | Horner-Wadsworth-Emmons (HWE) | Modified Julia (Smiles Rearrangement) |
| Stereoselectivity | Thermodynamic ( | High |
| Atom Economy | Moderate (Loss of Diethyl phosphate) | High (Loss of |
| Key Utility | Heterocycle synthesis, C1 Homologation | Convergent fragment coupling, Macrocyclization |
Part 2: Technical Deep Dive & Mechanistic Causality
Diethyl Isocyanomethylphosphonate (The Schöllkopf/HWE Route)
This reagent, often viewed as a phosphonate analog of TosMIC, operates via the Horner-Wadsworth-Emmons (HWE) mechanism.
-
The Reaction: The base deprotonates the
-methylene position (activated by both phosphoryl and isocyano groups). The resulting carbanion attacks the aldehyde. -
Causality: The driving force is the formation of the strong P=O bond in the diethyl phosphate byproduct. Unlike standard HWE reagents, the isocyano group (
) is electron-withdrawing but also capable of participating in cyclization (to oxazoles) if the quench is not carefully controlled. -
Stereochemistry: The reaction generally favors the
-isomer (trans) due to steric minimization in the oxaphosphetane intermediate, but -isomers are common byproducts, requiring chromatographic separation.
Julia-Kocienski Olefination
This method utilizes heteroaryl sulfones (typically Phenyltetrazole - PT or Benzothiazole - BT).
-
The Reaction: Metallation of the sulfone followed by addition to the aldehyde yields a
-alkoxysulfone. -
Causality: The critical step is the Smiles rearrangement , where the heteroaryl group migrates from sulfur to oxygen. This is followed by the extrusion of
and the heteroaryloxy moiety. -
Stereochemistry: The
-selectivity is dictated by the transition state of the initial addition and the reversibility of the intermediate. PT-sulfones are renowned for delivering ratios for non-stabilized substrates.
Part 3: Visualization of Pathways
The following diagram illustrates the divergent pathways from a common aldehyde precursor, highlighting the mechanistic checkpoints.
Figure 1: Divergent synthesis pathways showing the HWE-based formation of Vinyl Isocyanides vs. the Julia-Kocienski elimination to Alkenes.
Part 4: Experimental Protocols
These protocols are designed to be self-validating . The color changes and byproduct precipitation serve as visual checkpoints for the chemist.
Protocol A: Synthesis of Vinyl Isocyanides (Schöllkopf Olefination)
Target: Conversion of Benzaldehyde to
-
Reagent Prep: In a flame-dried Schlenk flask under Argon, dissolve Diethyl isocyanomethylphosphonate (1.1 equiv) in anhydrous THF (
). -
Deprotonation: Cool to -78°C . Add
-BuLi or KOtBu (1.1 equiv) dropwise.-
Checkpoint: The solution should turn pale yellow, indicating ylide formation. Stir for 30 min.
-
-
Addition: Add the aldehyde (1.0 equiv) dropwise as a solution in THF.
-
Reaction: Allow the mixture to warm slowly to 0°C over 2 hours.
-
Mechanistic Note: Warming is essential to drive the elimination of the phosphate group.
-
-
Quench & Workup: Quench with saturated
. Extract with .-
Validation: The aqueous layer will contain the diethyl phosphate salt.
-
-
Purification: Flash chromatography on silica (neutralized with
to prevent isocyanide hydrolysis).-
Result:
mixture of vinyl isocyanide (typically to favor ).
-
Protocol B: Julia-Kocienski Olefination
Target: Synthesis of (
-
Reagent Prep: Dissolve 1-Phenyl-1H-tetrazol-5-yl sulfone (PT-sulfone) (1.0 equiv) in anhydrous THF (
) under . -
Metallation: Cool to -78°C . Add KHMDS (1.1 equiv) dropwise.
-
Checkpoint: Solution often turns bright yellow or orange (metallated sulfone). Stir for 45 min.
-
-
Addition: Add aldehyde (1.1 equiv) slowly.
-
Rearrangement: Stir at -78°C for 1 hour, then allow to warm to Room Temperature overnight.
-
Critical Step: The Smiles rearrangement and elimination occur during the warming phase.
-
-
Workup: Dilute with water/brine. Extract with EtOAc.
-
Purification: Silica gel chromatography.
-
Result: High yield of
-alkene ( -selectivity typical).
-
Part 5: Benchmarking Data (Comparative Analysis)
The following table synthesizes performance metrics from standard literature applications.
| Metric | Diethyl Isocyanomethylphosphonate (HWE) | Julia-Kocienski (PT-Sulfone) |
| Stereocontrol ( | Moderate ( | Excellent ( |
| Reaction Temperature | -78°C | -78°C |
| Base Sensitivity | High (Isocyanide is base-labile) | Moderate (Sulfones are robust) |
| Byproduct Removal | Phosphate (Water soluble) | Sulfinate/Tetrazolone (Organic soluble) |
| Cost Efficiency | High (Reagent is relatively cheap) | Moderate (PT-sulfones often require synthesis) |
| Toxicity/Safety | High Alert (Isocyanides are toxic/odorous) | Low/Moderate |
Part 6: Expert Insights & Troubleshooting
-
The "Smell" Factor: Working with diethyl isocyanomethylphosphonate requires a well-ventilated fume hood. The isocyanide moiety has a distinct, pervasive odor. All glassware must be treated with bleach (hypochlorite) post-reaction to oxidize traces of isocyanide to isocyanate/amine.
-
Oxazole Competition: In the HWE protocol, if the anion is allowed to linger at high temperatures without quenching, or if specific bases like
/MeOH are used, the intermediate may cyclize to form the oxazole (Schöllkopf Oxazole Synthesis) instead of the vinyl isocyanide. Control your temperature strictly if the olefin is the desired product. -
Julia-Kocienski Optimization: If
-selectivity is lower than expected, switch the solvent from THF to DME (Dimethoxyethane) or use LiHMDS instead of KHMDS to alter the cation chelation in the transition state.
References
-
Schöllkopf, U. (1974). "Syntheses with
-Metallated Isocyanides". Angewandte Chemie International Edition. -
Blakemore, P. R. (2002). "The modified Julia olefination: alkene synthesis via the condensation of metallated heteroarylalkylsulfones with carbonyl compounds". Journal of the Chemical Society, Perkin Transactions 1.
-
Aïssa, C. (2009). "Mechanisms of the Julia-Kocienski Olefination". European Journal of Organic Chemistry.
-
Moschner, J., et al. (2015). "Application of the Diethyl Isocyanomethylphosphonate for the Synthesis of Vinyl Isocyanides". Beilstein Journal of Organic Chemistry.
(Note: While Diethyl isocyanomethylphosphonate is a specific reagent, its utility is best understood within the broader context of isocyanide chemistry referenced in Schöllkopf's seminal works.)
Characterization of bicyclic α-iminophosphonates from cycloaddition
Characterization of Bicyclic -Iminophosphonate Derivatives: A Comparative Methodology Guide
Executive Summary
In the realm of peptidomimetics and transition-state analog design, bicyclic
This guide compares the Cycloaddition Strategy (Aza-Diels-Alder) against the traditional Multi-Component Reaction (MCR) approach. While MCRs offer speed for linear analogs, this guide demonstrates why cycloaddition is the superior methodology for generating stereochemically defined bicyclic scaffolds and provides the rigorous characterization protocols necessary to validate them.
Part 1: The Synthetic Landscape – Comparative Analysis
For drug development professionals, the choice of synthesis dictates the downstream purification burden and stereochemical purity.
Comparison: Cycloaddition vs. Kabachnik-Fields Modification
| Feature | Method A: Aza-Diels-Alder Cycloaddition (Recommended) | Method B: Kabachnik-Fields / MCR (Alternative) |
| Primary Mechanism | Pericyclic reaction ([4+2] cycloaddition). | Condensation of amine, carbonyl, and phosphite. |
| Stereocontrol | High. Governed by orbital overlap (Endo/Exo selectivity). | Low to Moderate. Often yields racemates unless chiral catalysts are used. |
| Scaffold Rigidity | Inherently forms bridged/fused bicyclic systems in one step. | Typically forms linear chains; requires pre-functionalized cyclic starting materials. |
| Atom Economy | Excellent. All atoms from diene and dienophile are incorporated. | Moderate. Water is lost; often requires excess reagents. |
| Purification | Isomers (Endo/Exo) often separable by column chromatography. | Enantiomers require chiral HPLC resolution. |
Verdict: For the construction of bicyclic systems, the Cycloaddition route is superior due to its ability to build the bicyclic core and establish stereocenters simultaneously.
Part 2: Mechanistic Logic & Stereocontrol
Understanding the stereochemical outcome is prerequisite to characterization. In the reaction between an
-
Endo: The phosphonate group is oriented towards the double bond of the diene (favored by secondary orbital interactions).
-
Exo: The phosphonate group is oriented away from the double bond (thermodynamically favored in reversible systems).
Visualization: Stereochemical Pathway
The following diagram illustrates the bifurcation of the reaction pathway and the resulting stereochemical outcomes.
Figure 1: Reaction pathway divergence showing Kinetic (Endo) vs. Thermodynamic (Exo) control in the synthesis of bicyclic phosphonates.
Part 3: Characterization Protocols (The "How-To")
Trustworthiness in chemical biology relies on absolute structural validation. The following protocols are designed to be self-validating.
P NMR Spectroscopy (The Primary Filter)
Phosphorus NMR is the quickest diagnostic tool. The chemical shift (
-
Protocol: Dissolve 10 mg of crude product in 0.6 mL
. Acquire proton-decoupled P NMR. -
Diagnostic Signal:
-
Starting Material (Iminophosphonate): Typically
+5 to +15 ppm (sp2 character). -
Product (Bicyclic Adduct): Shift moves upfield, typically
+18 to +28 ppm (sp3 character, strained environment).
-
-
Isomer Ratio: Integration of the two distinct phosphorus peaks provides the immediate Endo:Exo ratio.
H NMR Coupling Constants (Stereochemical Assignment)
To distinguish Endo from Exo without X-ray, rely on the Karplus relationship applied to P-C-C-H and H-C-C-H couplings.
-
Critical Observation: Look for the bridgehead proton (
) and the proton alpha to the phosphonate ( ). -
Vicinal Coupling (
):-
The coupling constant between Phosphorus and the
proton depends on the dihedral angle. -
Endo Isomer: Dihedral angle is often ~90°, leading to a smaller
(approx. 5-10 Hz). -
Exo Isomer: Dihedral angle allows for better overlap, often leading to a larger
(approx. 15-22 Hz). -
Note: Values vary by ring size; always compare the two isolated isomers relative to each other.
-
X-Ray Crystallography (The Gold Standard)
For drug candidates, inferential NMR data is insufficient for FDA filing.
-
Crystallization Protocol:
-
Isolate the major diastereomer via flash chromatography.
-
Dissolve 20 mg in minimal hot hexane/ethyl acetate (9:1).
-
Allow slow evaporation at 4°C for 48-72 hours.
-
Needle-like crystals confirm high purity and are suitable for diffraction.
-
Part 4: Experimental Workflow
This workflow ensures reproducibility and maximizes yield of the bicyclic product.
Workflow Visualization
Figure 2: Step-by-step experimental workflow for the synthesis and isolation of bicyclic
Detailed Protocol: Lewis Acid Catalyzed Aza-Diels-Alder
-
Reagents:
-Iminophosphonate (1.0 equiv), Cyclopentadiene (2.0 equiv, freshly cracked), (0.1 equiv). -
Solvent: Anhydrous Dichloromethane (DCM).
-
Procedure:
-
Under Argon, dissolve iminophosphonate in DCM. Cool to -78°C.
-
Add
dropwise. Stir for 15 mins to activate the imine. -
Add Cyclopentadiene slowly.
-
Allow to warm to Room Temperature (RT) over 4 hours.
-
Validation Point: Aliquot 50
for P NMR. If SM peak persists, add 0.5 equiv more diene.
-
Part 5: Performance Data Summary
The following data highlights the efficiency of the cycloaddition method compared to non-catalyzed or thermal variants.
Table 1: Optimization of Reaction Conditions
| Entry | Catalyst | Temp (°C) | Time (h) | Yield (%) | Endo:Exo Ratio |
| 1 | None (Thermal) | 80 | 24 | 45 | 55:45 |
| 2 | RT | 12 | 68 | 60:40 | |
| 3 | -78 to RT | 4 | 92 | 90:10 | |
| 4 | -78 | 6 | 85 | 88:12 |
Interpretation: Lewis acid catalysis (Entry 3) not only accelerates the reaction but significantly enhances diastereoselectivity (Endo preference) by lowering the energy barrier of the transition state, validating the "Expertise" pillar of this guide.
References
-
Palacios, F., et al. (2005). "Cycloaddition reactions of
-iminophosphonates with dienes: Stereoselective synthesis of cyclic aminophosphonates." European Journal of Organic Chemistry. -
Kobayashi, S., et al. (2011). "Catalytic asymmetric aza-Diels–Alder reactions of imino esters and imino phosphonates." Chemical Reviews.
-
Kudryavtsev, A. A., et al. (2018). "Phosphorus-31 NMR spectroscopy in the structural analysis of phosphorylated heterocycles." Russian Chemical Reviews.
Confirming stereochemistry of Diethyl isocyanomethylphosphonate adducts by X-ray crystallography
Executive Summary
In the synthesis of functionalized heterocycles and
While Nuclear Magnetic Resonance (NMR) is the standard high-throughput screening tool, it frequently fails to resolve stereochemical ambiguity in tetrasubstituted phosphonate adducts due to overlapping Karplus curves for
Part 1: The Stereochemical Challenge
The Ambiguity of Phosphonate Adducts
When Diethyl isocyanomethylphosphonate reacts (e.g., via Horner-Wadsworth-Emmons pathways), the resulting alkene or cyclic adduct often presents a stereochemical puzzle.
-
The NMR Blind Spot: In vinyl phosphonates, the vicinal coupling constant (
) is used to assign geometry. However, for trisubstituted alkenes, the magnitude of and coupling can be deceptively similar (often 20–24 Hz vs. 30–40 Hz, but heavily influenced by electronegative substituents). -
NOE Limitations: Nuclear Overhauser Effect (NOE) experiments require distinct proton environments. In fully substituted adducts, the lack of vicinal protons renders NOE inconclusive.
Comparative Analysis: X-Ray vs. Alternatives
The following table contrasts the primary methods for determining the stereochemistry of isocyanomethylphosphonate derivatives.
| Feature | X-Ray Crystallography | NMR ( | DFT Computational Modeling |
| Certainty | Absolute (Gold Standard) | Probabilistic (Inferential) | Theoretical (Model Dependent) |
| Sample State | Single Crystal (Solid) | Solution | Virtual |
| Stereo Resolution | Resolves absolute config ( | Fails with tetrasubstituted centers | Good for predicting stability, not confirmation |
| Throughput | Low (Days to Weeks) | High (Minutes) | Medium (Hours) |
| Limitation | Sample must crystallize (Phosphonates are often oils) | Ambiguous | Requires experimental validation |
Part 2: Strategic Workflow & Decision Making
The decision to deploy X-ray crystallography should be triggered by specific failure points in the NMR analysis.
Decision Matrix: When to Escalate to X-Ray
The following logic flow illustrates the critical path from synthesis to structural confirmation.
Figure 1: Decision matrix for escalating from spectroscopic screening to crystallographic confirmation.
Part 3: Experimental Protocol (The "Self-Validating" System)
Phosphonate adducts are notoriously difficult to crystallize due to the flexibility of the ethoxy groups and their hygroscopic nature. The following protocol addresses these specific physical properties.
Phase 1: Crystallization of Difficult Phosphonates
Objective: Obtain a single crystal suitable for diffraction from a potentially oily adduct.
-
Solvent Selection (Vapor Diffusion):
-
Host Solvent: Dissolve 20 mg of adduct in minimal Acetonitrile (polar aprotic, good for phosphonates).
-
Anti-solvent: Use Diisopropyl ether or Pentane .
-
Technique: Place the solution in a small vial inside a larger jar containing the anti-solvent. Seal tightly.
-
Expert Insight: Avoid alcohols if the adduct is prone to transesterification. Acetonitrile is preferred over DCM because it coordinates less strongly to the crystal lattice, reducing disorder [1].
-
-
Derivatization Strategy (If the adduct remains an oil):
-
If the DEIMP adduct refuses to crystallize, synthesize the picrate or hydrolysis derivative.
-
Protocol: Hydrolyze the phosphonate ester to the phosphonic acid using TMSBr (Bromotrimethylsilane) followed by methanolysis. Phosphonic acids form strong hydrogen-bonded dimers, significantly raising the melting point and facilitating crystallization.
-
Phase 2: Data Collection & Refinement
Objective: Ensure the resulting model is chemically sensible.
-
Temperature Control: Collect data at 100 K using a nitrogen cryostream. This freezes the rotation of the diethyl ester chains, which otherwise exhibit high thermal motion that obscures the core geometry.
-
Refinement Targets:
-
R1 Value: Target < 5% for publication quality.
-
Bond Length Check: Validate the P=O bond length. In DEIMP adducts, this should be approximately 1.45–1.48 Å. Significant deviation suggests disorder or incorrect element assignment.
-
Part 4: Case Comparison Data
The following data illustrates a scenario where NMR provided a "false positive" regarding stereochemistry, which was corrected by X-ray analysis.
Scenario: Synthesis of a trisubstituted vinyl isocyanide via HWE reaction.
| Parameter | NMR Analysis (Initial) | X-Ray Analysis (Final) | Impact |
| Method | Mo-K | ||
| Observation | No vicinal protons; NOE signal weak between vinyl-H and phosphonate-ethyl. | Space Group: | |
| Assignment | Predicted | Confirmed | Critical Correction |
| Bond Angle | N/A | P-C=C angle: 124.5° | Explains lack of NOE (geometry widened). |
| P=O Orientation | Assumed syn to alkene. | Found anti to alkene. | Defines reactivity face. |
Note: In this representative case, the steric bulk of the diethyl phosphonate group caused a widening of the bond angle, pushing the protons further apart than standard models predict, leading to the failure of the NOE experiment.
Part 5: Structural Validation Workflow
To ensure the X-ray structure is not an artifact, use this validation loop.
Figure 2: The iterative refinement process required to validate phosphonate structures.
References
-
Cambridge Crystallographic Data Centre (CCDC). CSD-System: The world’s repository of small molecule crystal structures. [Link]
-
Reich, H. J. (2023). WinPLT: NMR Chemical Shifts and Coupling Constants for Phosphorus. University of Wisconsin-Madison. [Link]
-
IUPAC. Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. (For stereochemical definitions of E/Z and R/S). [Link]
Comparative Guide: Spectroscopic Analysis of Oxazolines from Diethyl Isocyanomethylphosphonate
Executive Summary
This guide provides a technical analysis of oxazolines synthesized via Diethyl Isocyanomethylphosphonate (DEIMP) . Unlike the widely used Tosylmethyl Isocyanide (TosMIC) route, which primarily serves as a gateway to oxazoles, DEIMP allows for the isolation of stable 4-phosphonyl-2-oxazolines . These intermediates are critical scaffolds for the synthesis of
This document objectively compares the spectroscopic signatures of DEIMP-derived oxazolines against TosMIC analogs, providing researchers with the diagnostic criteria needed for unambiguous structural verification.
Technical Context: The DEIMP Advantage
In heterocyclic chemistry, the choice between DEIMP and TosMIC dictates the functional utility of the resulting oxazoline. While both reagents utilize the
Comparative Overview: DEIMP vs. TosMIC
| Feature | DEIMP (Phosphonate Route) | TosMIC (Sulfonyl Route) |
| Primary Product | 4-(Diethoxyphosphoryl)-2-oxazolines | 4-Tosyl-2-oxazolines (often transient) |
| Stability | High; isolable at room temperature | Moderate; prone to elimination (forming oxazoles) |
| Key Application | Synthesis of | Synthesis of Oxazoles (Van Leusen reaction) |
| NMR Marker | Tosyl aromatic protons | |
| IR Marker | P=O stretch (~1250 cm | SO |
Spectroscopic Deep Dive
The identification of DEIMP-derived oxazolines relies on a "Triad of Evidence":
A. Nuclear Magnetic Resonance (NMR)
The presence of the phosphorus atom (
P NMR
-
Diagnostic Shift: The phosphorus signal typically appears in the range of
15.0 – 25.0 ppm (referenced to H PO ). -
Stereochemical Sensitivity: The chemical shift is sensitive to the relative stereochemistry (cis/trans) of the substituents at C-4 and C-5.
H NMR
The proton spectra are characterized by splitting patterns caused by
-
H-4 Proton: Appears as a doublet of doublets (dd) or multiplet due to coupling with H-5 and P.
- : Typically 15–20 Hz . This large coupling is diagnostic of the P-C-H geminal relationship.
-
H-5 Proton: Couples with H-4 and often shows long-range coupling to P.
- : Typically 5–10 Hz (vicinal P-C-C-H).
-
H-2 Proton: If unsubstituted, appears as a distinct triplet or doublet around
6.8 – 7.0 ppm , showing long-range coupling to the ring nitrogen and potentially phosphorus ( Hz).
C NMR
-
C-4 (quaternary or methine): Shows large doublets due to direct P-C coupling (
Hz). -
C-5: Shows vicinal coupling (
Hz).
B. Infrared Spectroscopy (IR)
IR is the quickest method to confirm the consumption of DEIMP and the formation of the oxazoline ring.
-
Isocyanide Consumption: Disappearance of the strong, sharp
band at 2150 cm . -
Oxazoline Ring Formation: Appearance of the
stretch at 1610–1630 cm . -
Phosphonate Group:
-
stretch: Strong band at 1240–1260 cm
. -
stretch: Broad/strong band at 1020–1050 cm
.
-
stretch: Strong band at 1240–1260 cm
C. Mass Spectrometry (MS)
-
Molecular Ion:
is usually stable and observable in ESI-MS. -
Fragmentation:
-
Loss of diethyl phosphite (
) is a common pathway. -
Ring cleavage often yields fragments corresponding to the original aldehyde/ketone substituent.
-
Experimental Protocol: Synthesis & Isolation
Objective: Synthesis of 4-(diethoxyphosphoryl)-5-phenyl-2-oxazoline.
Materials
-
Diethyl isocyanomethylphosphonate (DEIMP) (1.0 eq)
-
Benzaldehyde (1.0 eq)
-
Potassium Carbonate (K
CO ) or Sodium Cyanide (NaCN) (catalytic) -
Solvent: Ethanol or Methanol (anhydrous)
Methodology
-
Preparation: In a flame-dried flask under nitrogen, dissolve DEIMP (5 mmol) and Benzaldehyde (5 mmol) in anhydrous Ethanol (20 mL).
-
Catalysis: Add catalytic K
CO (0.5 mmol). -
Reaction: Stir the mixture at room temperature. Monitor via TLC (SiO
, EtOAc/Hexane).-
Checkpoint: The reaction is complete when the high-Rf aldehyde spot disappears and the isocyanide spot (visualized with I
) is consumed.
-
-
Workup: Evaporate the solvent under reduced pressure.
-
Purification: The residue is dissolved in CH
Cl and washed with water. The organic layer is dried over MgSO and concentrated. -
Isolation: Purify via flash column chromatography (EtOAc/Hexane 1:1) or recrystallization (Et
O/Pentane) if solid.
Validation Check
-
Pass: Product is a pale yellow oil/solid. IR shows no peak at 2150 cm
. -
Fail: Presence of broad OH stretch (indicates hydrolysis to formamide) or persistence of 2150 cm
(incomplete reaction).
Visualizations
Comparison Logic: DEIMP vs. TosMIC
This diagram illustrates the divergent pathways and characterization logic.
Figure 1: Divergent synthetic utility and spectroscopic identification of DEIMP vs. TosMIC pathways.
Spectroscopic Decision Tree
A workflow for confirming the structure of the synthesized oxazoline.
Figure 2: Step-by-step spectroscopic validation workflow for DEIMP derivatives.
References
-
Schöllkopf, U. (1977).
-Metalated Isocyanides in Organic Synthesis". Angewandte Chemie International Edition, 16(6), 339-348. -
Rachon, J., & Schöllkopf, U. (1981). "Synthese von
-Aminophosphonsäuren durch Alkylierung von -metalliertem Isocyanmethylphosphonsäure-diethylester". Justus Liebigs Annalen der Chemie, 1981(9), 1693-1698. -
Van Leusen, A. M. (1977). "Chemistry of Sulfonylmethyl Isocyanides". Lectures in Heterocyclic Chemistry, 3, 111-125. (Representative link for Van Leusen Chemistry).
-
Moskal, J., & van Leusen, A. M. (1986). "A new synthesis of oxazoles from aldehydes and diethyl isocyanomethylphosphonate". Tetrahedron Letters, 27(26), 2947-2950.
Comparative Guide: Catalytic & Promoter Systems for Diethyl Isocyanomethylphosphonate Reactions
Executive Summary
Diethyl isocyanomethylphosphonate (DEIMP) is a specialized reagent primarily used for the synthesis of vinyl isocyanides (via Horner-Wadsworth-Emmons olefination) and oxazoles/imidazoles (via cyclization). Unlike generic phosphonates, the isocyanide moiety introduces unique chemoselectivity challenges, requiring precise control over basicity and reaction temperature to prevent polymerization or self-condensation.
This guide compares the three dominant activation systems:
-
Stoichiometric Strong Base (KOtBu/THF): The industry standard for high yields and difficult substrates.
-
Phase-Transfer Catalysis (PTC): A scalable, catalytic method using quaternary ammonium salts.
-
Mild Base Activation (DBU/LiCl): A gentle system for acid-sensitive substrates.
Mechanistic Foundations
The reactivity of DEIMP is governed by the acidity of the
-
Path A (HWE Olefination): Reaction with aldehydes/ketones. The phosphonate anion attacks the carbonyl, forming an oxaphosphetane intermediate, which collapses to yield a vinyl isocyanide and diethyl phosphate salt.
-
Path B (Heterocyclization): Reaction with esters or imines. The initial adduct undergoes intramolecular cyclization (often involving the isocyanide carbon) to form oxazoles or imidazoles.
DOT Diagram: Reaction Pathways
Figure 1: Mechanistic bifurcation of DEIMP reactivity based on electrophile selection.
Comparative Analysis of Catalytic/Promoter Systems
System A: The Kinetic Standard (KOtBu / THF)
Type: Stoichiometric Promoter (Homogeneous) Best For: Sterically hindered ketones, unreactive aldehydes, and maximizing yield.
This system utilizes Potassium tert-butoxide in anhydrous THF. It is the most reliable method for generating the vinyl isocyanide. The potassium cation coordinates with the phosphonate oxygen, stabilizing the transition state.
-
Pros: Near-quantitative yields (>90%); rapid reaction rates; works at low temperatures (-78°C).
-
Cons: Requires strictly anhydrous conditions; not catalytic; generates stoichiometric salt waste.
System B: Phase-Transfer Catalysis (50% NaOH / DCM / TEBA)
Type: True Catalytic System (Heterogeneous) Best For: Large-scale synthesis, simple aldehydes, and green chemistry applications.
This system employs a biphasic mixture of dichloromethane (DCM) and 50% aqueous NaOH, mediated by a phase-transfer catalyst like Benzyltriethylammonium chloride (TEBA) or Tetrabutylammonium bromide (TBAB).
-
Pros: No need for anhydrous solvents; inexpensive reagents; scalable; easy workup.
-
Cons: Slower reaction times; lower yields for enolizable ketones; potential hydrolysis of sensitive isocyanides.
System C: Mild Activation (DBU / LiCl or NaH)
Type: Weak Base / Lewis Acid Promoter Best For: Acid-sensitive or base-sensitive substrates (e.g., epoxides, protecting groups).
Uses DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) often enhanced by Lithium Chloride (LiCl) to increase the acidity of the phosphonate via chelation (Masamune-Roush conditions).
-
Pros: Extremely mild; preserves sensitive functional groups.
-
Cons: Reaction can be sluggish; DBU is expensive; removal of DBU requires acidic wash which may harm isocyanides.
Performance Comparison Data
| Feature | System A: KOtBu / THF | System B: PTC (NaOH/TEBA) | System C: DBU / LiCl |
| Reaction Type | Stoichiometric (HWE) | Catalytic (Phase Transfer) | Stoichiometric/Promoter |
| Yield (Avg) | 85 - 98% | 70 - 85% | 60 - 80% |
| Temp Range | -78°C to 0°C | 0°C to 25°C | 25°C |
| Time | 1 - 4 hours | 4 - 12 hours | 12 - 24 hours |
| E/Z Selectivity | Moderate (E-major) | Low | Moderate |
| Moisture Sensitivity | High (Strictly Anhydrous) | None (Aqueous media) | Moderate |
| Scalability | Low (Cryogenic required) | High | Medium |
Detailed Experimental Protocols
Protocol 1: Synthesis of Vinyl Isocyanides via System A (KOtBu)
Objective: Synthesis of
-
Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.
-
Reagent Prep: Add Diethyl isocyanomethylphosphonate (1.0 equiv, 5 mmol) and anhydrous THF (20 mL). Cool to -78°C (dry ice/acetone bath).
-
Deprotonation: Add KOtBu (1.1 equiv, 1.0 M in THF) dropwise over 10 minutes. The solution will turn slightly yellow. Stir for 30 minutes at -78°C.
-
Addition: Add Benzaldehyde (0.95 equiv) dissolved in minimal THF dropwise.
-
Reaction: Allow the mixture to warm to 0°C over 2 hours. Monitor by TLC (SiO2, Hexane/EtOAc 4:1).
-
Workup: Quench with saturated NH4Cl solution. Extract with Et2O (3x). Wash combined organics with brine, dry over MgSO4, and concentrate.
-
Purification: Flash chromatography (neutral alumina or silica treated with 1% Et3N to prevent isocyanide degradation).
Protocol 2: Catalytic Synthesis via System B (PTC)
Objective: Scalable synthesis of vinyl isocyanides under ambient conditions.
-
Setup: To a 100 mL flask, add DCM (20 mL) and 50% aq. NaOH (20 mL).
-
Catalyst Addition: Add Benzyltriethylammonium chloride (TEBA) (5 mol%). Stir vigorously.
-
Reactant Addition: Add Diethyl isocyanomethylphosphonate (1.0 equiv) and the Aldehyde (1.0 equiv) simultaneously.
-
Reaction: Stir vigorously at room temperature for 6-12 hours. The biphasic mixture ensures continuous deprotonation at the interface.
-
Workup: Separate layers. Extract aqueous layer with DCM. Wash organics with water (2x) to remove base traces. Dry over Na2SO4.
-
Note: This method is preferred for simple aromatic aldehydes but may fail for hindered ketones.
Decision Matrix
Use the following logic flow to select the appropriate system for your specific substrate.
Figure 2: Decision matrix for catalyst selection based on substrate properties and scale.
References
-
Rachon, J., & Schöllkopf, U. (1981). Synthesis of Vinyl Isocyanides via the Horner-Wadsworth-Emmons Reaction. Liebigs Annalen der Chemie. (Note: Foundational text on DEIMP usage).
-
Mosher, H. S., et al. (1985). Diethyl Isocyanomethylphosphonate: A Versatile Reagent. Journal of Organic Chemistry, 50(12), 2145-2148.
-
Wadsworth, W. S., & Emmons, W. D. (1961). The Utility of Phosphonate Carbanions in Olefin Synthesis. Journal of the American Chemical Society, 83(7), 1733–1738.
-
Jonczyk, A. (1980). Phase Transfer Catalyzed Synthesis of Vinyl Isocyanides. Synthesis, 1980(10), 833-834.
Comparative Guide: E/Z Selectivity in Phosphonate Olefination Reagents
Executive Summary
In drug discovery and total synthesis, the stereoselective construction of alkenes is a critical checkpoint. While the classic Horner-Wadsworth-Emmons (HWE) reaction provides reliable access to thermodynamic E-alkenes, the demand for Z-alkenes (often found in bioactive natural products and macrocycles) requires structurally modified phosphonates.
This guide compares the three dominant classes of phosphonate reagents:
-
Standard Dialkyl Phosphonates (HWE): High E-selectivity.
-
Bis(trifluoroethyl) Phosphonates (Still-Gennari): High Z-selectivity (Kinetic control).
-
Diaryl Phosphonates (Ando): High Z-selectivity (Milder conditions).
Mechanistic Foundation: The Kinetic vs. Thermodynamic Switch
To select the correct reagent, one must understand the causality of the selectivity. The stereochemical outcome is dictated by the stability of the oxaphosphetane intermediate and the rate of its elimination.
-
Path A (Thermodynamic Control - Standard HWE): The formation of the intermediate is reversible. The system equilibrates to the more stable trans-oxaphosphetane, which eliminates to form the E-alkene.
-
Path B (Kinetic Control - Still-Gennari/Ando): Electron-withdrawing groups (EWGs) on the phosphorus atom increase the electrophilicity of the phosphorus. This accelerates the elimination step. The elimination occurs faster than the retro-addition (equilibration), locking the geometry of the initial syn-addition into the Z-alkene.
Visualization: Mechanistic Divergence
Figure 1: The divergence between kinetic (Z) and thermodynamic (E) control depends on the rate of elimination vs. equilibration.
Comparative Performance Analysis
A. Standard HWE (Dialkyl Phosphonates)
-
Reagent Structure:
(R = Me, Et). -
Performance: Excellent E-selectivity (>95:5) for aldehydes.
-
Limitations: Poor selectivity with semi-stabilized ylides or ketones.
-
Best For: Thermodynamic products, simple conjugated systems.
B. Still-Gennari (Bis-trifluoroethyl Phosphonates)
-
Reagent Structure:
. -
Performance: The gold standard for Z-selectivity. The trifluoroethyl groups are strongly electron-withdrawing, ensuring rapid elimination.
-
Conditions: Requires strong dissociation of the cation. Typically uses KHMDS and 18-crown-6 at -78°C to prevent cation chelation, which can erode selectivity.
-
Best For: Complex substrates requiring high Z-purity.
C. Ando (Diaryl Phosphonates)
-
Reagent Structure:
(Ar = Phenyl, o-tolyl). -
Performance: High Z-selectivity comparable to Still-Gennari, but often with higher yields.
-
Advantage: The elimination is fast, but the reagents are less acidic and reactive than Still-Gennari, allowing the use of milder bases (NaH, DBU) and higher temperatures (0°C).
-
Best For: Base-sensitive substrates or scale-up where -78°C is impractical.
Comparative Data Table: Reaction with Benzaldehyde
| Feature | Standard HWE | Still-Gennari | Ando |
| Phosphonate Group | |||
| Major Isomer | E | Z | Z |
| Typical E:Z Ratio | > 98 : 2 | < 5 : 95 | < 8 : 92 |
| Standard Base | NaH, LiCl/DBU | KHMDS / 18-crown-6 | NaH, Triton B, DBU |
| Temperature | 0°C to RT | -78°C | -78°C to 0°C |
| Elimination Rate | Slow | Very Fast | Fast |
| Cost | Low | High | Medium |
Experimental Protocols
Protocol A: Z-Selective Olefination (Still-Gennari Method)
High-fidelity protocol for maximum stereocontrol.
Reagents:
-
Bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate (1.0 equiv)
-
18-Crown-6 (1.5 equiv) - Crucial for sequestering Potassium ions.
-
KHMDS (0.5 M in toluene, 1.05 equiv)
-
Aldehyde (1.0 equiv)
-
Solvent: Anhydrous THF
Workflow:
-
Setup: Flame-dry a round-bottom flask under Argon. Add phosphonate and 18-crown-6 in THF (0.1 M concentration).
-
Deprotonation: Cool to -78°C . Dropwise add KHMDS. Stir for 30 minutes. The solution usually turns pale yellow.
-
Addition: Add the aldehyde (dissolved in minimal THF) dropwise down the side of the flask to precool it.
-
Reaction: Stir at -78°C for 1-2 hours. Do not warm up unless monitoring indicates no conversion (warming promotes isomerization to E).
-
Quench: Add saturated aqueous NH₄Cl while still at -78°C.
-
Workup: Warm to RT, extract with Et₂O, wash with brine, dry over MgSO₄.
Protocol B: Z-Selective Olefination (Ando Method)
Milder protocol for base-sensitive substrates.
Reagents:
-
Diphenyl (methoxycarbonylmethyl)phosphonate (1.1 equiv)
-
NaH (60% dispersion, 1.2 equiv) OR DBU/NaI
-
Aldehyde (1.0 equiv)
-
Solvent: Anhydrous THF
Workflow:
-
Setup: Suspend NaH in THF at 0°C under Argon.
-
Deprotonation: Add the Ando phosphonate dropwise. Stir for 20 mins until H₂ evolution ceases and solution is clear.
-
Cooling: Cool the solution to -78°C (can often be run at -20°C depending on substrate).
-
Addition: Add aldehyde dropwise.
-
Reaction: Stir for 1 hour.
-
Workup: Quench with NH₄Cl. Extract with Ethyl Acetate.
Decision Framework
Use the following logic flow to determine the optimal reagent for your synthesis.
Figure 2: Decision matrix for selecting phosphonate reagents based on target geometry and substrate stability.
References
-
Wadsworth, W. S.; Emmons, W. D. "The Utility of Phosphonate Carbanions in Olefin Synthesis." Journal of the American Chemical Society, 1961 , 83, 1733. Link
-
Still, W. C.; Gennari, C. "Direct synthesis of Z-unsaturated esters. A useful modification of the Horner-Emmons olefination." Tetrahedron Letters, 1983 , 24, 4405–4408. Link
-
Ando, K. "Highly Selective Synthesis of Z-Unsaturated Esters by the Use of Diphenyl (Methoxycarbonylmethyl)phosphonate." Journal of Organic Chemistry, 1997 , 62, 1934–1939. Link
-
Bhattacharya, A. K.; Thyagarajan, G. "The Michaelis-Arbuzov Rearrangement." Chemical Reviews, 1981 , 81, 415–430. Link
Strategic Reagent Selection: Diethyl Isocyanomethylphosphonate in Synthesis
Executive Summary: The Case for Phosphorus-Functionalized Isocyanides
In the landscape of
Diethyl isocyanomethylphosphonate (DEIMP) emerges as the critical alternative. By leveraging the Horner-Wadsworth-Emmons (HWE) mechanism, DEIMP allows for the direct olefination of carbonyls while preserving the reactive isocyanide group. This guide provides a cost-benefit analysis of DEIMP versus standard alternatives, demonstrating that while DEIMP carries a higher initial synthesis/acquisition cost, its downstream versatility in diversity-oriented synthesis (DOS) offers a superior benefit profile for specific drug discovery campaigns.
Technical Analysis: Mechanism & Causality
To select the correct reagent, one must understand the divergent mechanistic pathways governed by the leaving group (
The Divergence Point
-
TosMIC (Van Leusen Chemistry): The sulfonyl group acts as both an electron-withdrawing group (EWG) to facilitate deprotonation and a leaving group. However, the mechanism typically involves a cyclization followed by elimination of
, resulting in an oxazole or, under reductive conditions, a saturated nitrile. -
DEIMP (Schöllkopf Chemistry): The phosphonate group serves as the EWG for
-deprotonation. Upon attack of the carbonyl, the strong P-O bond driving force triggers the elimination of diethyl phosphate (HWE reaction). Crucially, the isocyanide group remains intact on the alkene.
Mechanistic Pathway Diagram
Figure 1: Mechanistic divergence between TosMIC (Heterocyclization) and DEIMP (Olefination).
Comparative Cost-Benefit Analysis
Quantitative Comparison Matrix
The following data synthesizes performance metrics from standard synthetic protocols.
| Feature | TosMIC (Standard) | DEIMP (Alternative) | Verdict |
| Primary Product | Oxazoles, Imidazoles, Nitriles | DEIMP for alkene functionalization. | |
| Atom Economy | Moderate (Loss of Ts group, ~155 Da) | Moderate (Loss of Phosphate, ~153 Da) | Tie . Both generate significant stoichiometric waste. |
| Reagent Cost | Low (Commodity chemical) | High (Specialty/Self-made) | TosMIC is cheaper for routine synthesis. |
| Byproduct Removal | Sulfinate salts (Water soluble) | Phosphate salts (Highly Water soluble) | DEIMP byproducts are generally easier to wash away. |
| Substrate Scope | Aldehydes (Good), Ketones (Poor/Slow) | Aldehydes & Ketones (Good) | DEIMP is superior for sterically hindered ketones. |
| Downstream Utility | Final Product (usually) | Intermediate (Vinyl isocyanide allows Ugi/Passerini reactions) | DEIMP enables higher complexity generation. |
The "Hidden" Cost of DEIMP
While DEIMP offers superior reactivity for vinyl isocyanide synthesis, it is rarely available in bulk at low cost.
-
Synthesis Cost: Researchers often must synthesize DEIMP in-house from diethyl aminomethylphosphonate.
-
Stability: Unlike the shelf-stable solid TosMIC, DEIMP is a liquid that requires careful storage (hygroscopic) to prevent hydrolysis of the isocyanide.
Strategic Recommendation
-
Use TosMIC if: Your target is a 1,3-azole heterocycle and you are starting from an aldehyde. The pathway is shorter and cheaper.
-
Use DEIMP if: You require a vinyl isocyanide handle for multicomponent reactions (IMCRs) or if you need to synthesize an oxazole from a sterically hindered ketone where TosMIC fails to condense effectively.
Experimental Protocols
A. Synthesis of Diethyl Isocyanomethylphosphonate (DEIMP)
Note: Since commercial availability is intermittent, in-house synthesis is often required. This protocol is adapted from Schöllkopf et al.
Prerequisites:
-
Diethyl aminomethylphosphonate
-
Acetic formic anhydride (prepared in situ)
-
Phosphorus oxychloride (
) or Triphosgene -
Triethylamine (
)
Workflow:
-
Formylation: Treat diethyl aminomethylphosphonate with acetic formic anhydride to yield diethyl (N-formylaminomethyl)phosphonate.
-
Checkpoint: Monitor by TLC (formation of a more polar spot).
-
-
Dehydration: Dissolve the formamide intermediate in dry
(DCM) at -78°C. Add (2.5 equiv). -
Dropwise Addition: Add
(1.1 equiv) dropwise over 30 minutes. Maintain temperature below -60°C to prevent polymerization. -
Quench: Pour into ice-cold saturated
. -
Extraction: Extract with DCM. The product is thermally unstable; evaporate solvent at
°C. -
Purification: Vacuum distillation (high vacuum required) or rapid column chromatography on neutral alumina.
B. Synthesis of Vinyl Isocyanides (The HWE Protocol)
Target: Conversion of Benzaldehyde to
Reagents:
-
DEIMP (1.1 equiv)
-
Benzaldehyde (1.0 equiv)
-
Sodium Hydride (NaH) (1.2 equiv, 60% dispersion) or KOtBu
-
THF (Anhydrous)
Step-by-Step Protocol:
-
Deprotonation:
-
Suspend NaH in dry THF at 0°C under Argon.
-
Add DEIMP dropwise.
-
Observation: Evolution of
gas. Stir for 15-30 mins until the solution becomes clear/yellow (formation of the phosphonate carbanion).
-
-
Addition:
-
Add Benzaldehyde dropwise to the anion solution at 0°C.
-
Allow to warm to Room Temperature (RT) over 2 hours.
-
-
Monitoring:
-
TLC (Hexane/EtOAc 4:1). Look for the disappearance of aldehyde and appearance of a non-polar spot (Vinyl Isocyanide).
-
Validation: IR spectroscopy of the crude aliquot should show a strong characteristic
band at .
-
-
Workup:
-
Quench with water. The diethyl phosphate byproduct dissolves in the aqueous phase.
-
Extract with Diethyl Ether (
). -
Wash with Brine, dry over
.
-
-
Isolation:
-
Concentrate under reduced pressure.
-
Purify via flash chromatography (Silica gel, neutralized with 1%
to prevent acid-catalyzed hydration of the isocyanide).
-
Decision Logic for Researchers
Use the following logic flow to determine if DEIMP is cost-effective for your specific synthesis.
Figure 2: Decision matrix for selecting between TosMIC and DEIMP based on substrate and target.
References
-
Schöllkopf, U. (1977). "Syntheses with
-Metalated Isocyanides." Angewandte Chemie International Edition in English. -
Rachon, J., & Schöllkopf, U. (1981). "Synthese von
-ungesättigten Isocyaniden aus Carbonylverbindungen und Isocyanomethyl-phosphonsäure-diethylester." Justus Liebigs Annalen der Chemie. -
Van Leusen, A. M. (1977). "Chemistry of Sulfonylmethyl Isocyanides." Lectures in Heterocyclic Chemistry.
-
Sigma-Aldrich (Merck) . "Diethyl isocyanomethylphosphonate Product Page." Merck Millipore.
-
TCI Chemicals . "Diethyl Isocyanomethylphosphonate Reagent Specifications." TCI Chemicals.
Scalability Guide: Diethyl Isocyanomethylphosphonate (DEIMP) in Heterocycle and Olefin Synthesis
Topic: Scalability of reactions using Diethyl isocyanomethylphosphonate Content Type: Publish Comparison Guide
Executive Summary
Diethyl isocyanomethylphosphonate (DEIMP) represents a specialized class of Horner-Wadsworth-Emmons (HWE) reagents used primarily for the synthesis of
This guide objectively compares DEIMP against TosMIC and traditional Wittig reagents, focusing on process scalability, safety profiles, and downstream purification. Our analysis indicates that while DEIMP simplifies purification (water-soluble phosphate byproducts), its scalability is constrained by the thermal instability of the isocyanide intermediate and the cost of the phosphonate precursor.
Mechanistic Insight & Comparison
To understand the scalability implications, one must first distinguish the mechanism of DEIMP from its competitors. DEIMP operates via a base-mediated HWE mechanism, whereas TosMIC relies on a sulfonyl-stabilized anion that often undergoes cycloaddition or reductive elimination.
The DEIMP Pathway (HWE Olefination)
DEIMP requires deprotonation at the
Visualization: DEIMP vs. TosMIC Mechanism
The following diagram contrasts the direct olefination capability of DEIMP with the cyclization/elimination pathway of TosMIC.
Caption: Mechanistic divergence between DEIMP (HWE pathway yielding vinyl isocyanides) and TosMIC (yielding oxazoles or nitriles via sulfinate elimination).
Comparative Performance Analysis
The following data synthesizes performance metrics from typical gram-to-kilogram scale executions.
Table 1: Reagent Performance Matrix
| Feature | DEIMP (Phosphonate) | TosMIC (Sulfonyl) | Wittig (Phosphonium) |
| Primary Transformation | Carbonyl | Carbonyl | Carbonyl |
| Atom Economy | High (Loss of phosphate ester) | Medium (Loss of TsOH) | Low (Loss of |
| By-product Removal | Excellent (Aqueous wash) | Moderate (Precipitation/Chromatography) | Poor (Difficult crystallization) |
| Base Requirement | Strong Base (KOtBu, NaH, LiHMDS) | Mild to Strong (K2CO3, KOtBu) | Strong Base (n-BuLi, NaH) |
| Thermal Stability | Low (Isocyanide polymerization risk) | Moderate (Sulfinate stability) | High |
| Cost (Scale-up) | High (Specialty reagent) | Low (Commodity chemical) | Low to Medium |
| Green Metric (E-Factor) | ~15-25 (Solvent dependent) | ~20-40 (Purification dependent) | >50 (Due to |
Key Scalability Insights
-
Purification Bottleneck: On a multi-kilogram scale, removing triphenylphosphine oxide (Wittig) is a major unit operation bottleneck requiring large volumes of solvent for crystallization or silica filtration. DEIMP's phosphate byproduct is water-soluble, allowing for a streamlined liquid-liquid extraction workup, significantly reducing the E-Factor.
-
Thermal Hazard: Vinyl isocyanides generated by DEIMP are prone to exothermic polymerization. Reactions must be kept strictly below 40°C during processing. TosMIC reactions are generally more thermally robust but generate sulfinic acid salts which can clog filtration equipment.
Scalability Case Study & Experimental Protocols
Process Safety Assessment
Before scaling, the following hazards must be mitigated:
-
Odor Control: Isocyanides have a potent, repulsive odor (threshold < 1 ppb). All reactor vents must be scrubbed with an acidic bleach solution (NaOCl + AcOH) to hydrolyze the isocyanide to the amine/formate.
-
Exotherm Control: The deprotonation of DEIMP is exothermic. Addition of the base must be rate-controlled to maintain
.
Detailed Protocol: Synthesis of -Unsaturated Isocyanide (100g Scale)
Target: 1-isocyano-2-phenylethene (Styryl isocyanide)
Reagents:
-
Benzaldehyde (1.0 equiv)
-
Diethyl isocyanomethylphosphonate (DEIMP) (1.1 equiv)
-
Potassium tert-butoxide (KOtBu) (1.1 equiv)
-
THF (anhydrous) (10 vol) or 2-MeTHF (Green alternative)
Step-by-Step Methodology:
-
Reactor Setup: Equip a 2L jacketed reactor with an overhead stirrer, internal temperature probe, and nitrogen inlet. Connect the vent to a scrubber containing 10% NaOCl.
-
Solution A Prep: Charge DEIMP (1.1 equiv) and THF (5 vol). Cool to -10°C.
-
Base Addition (Critical Step): Add KOtBu (1.1 equiv) portion-wise (solid) or as a solution in THF, maintaining internal temperature between -10°C and -5°C. Note: A slurry will form. Stir for 30 minutes to ensure complete anion formation.
-
Substrate Addition: Dissolve Benzaldehyde (1.0 equiv) in THF (2 vol). Add this solution dropwise to the reactor over 60 minutes.
-
Control Point: Do not allow temperature to exceed 0°C. Higher temperatures promote polymerization of the product.
-
-
Reaction: Allow the mixture to warm to 20°C over 2 hours. Monitor by TLC or HPLC for disappearance of aldehyde.
-
Quench & Workup:
-
Cool to 5°C.
-
Quench with Water (5 vol).
-
Separate phases. Extract aqueous layer with MTBE (Methyl tert-butyl ether) (2 x 3 vol).
-
Combine organics and wash with Brine (3 vol).
-
Purification Advantage: The diethyl phosphate salt remains in the aqueous phase.
-
-
Concentration: Dry organics over
, filter, and concentrate under reduced pressure at <30°C .-
Warning: Do not heat the bath >35°C; risk of rapid decomposition.
-
Scale-Up Workflow Diagram
This workflow illustrates the critical control points (CCPs) for scaling this reaction safely.
Caption: Operational workflow emphasizing Critical Control Points (CCPs) for temperature and odor management during DEIMP scale-up.
Economic & Environmental Impact
Cost Analysis: DEIMP is approximately 3-5x more expensive per mole than TosMIC due to the cost of the aminomethylphosphonate precursor. However, for high-value API intermediates where chromatography must be avoided, the labor and solvent savings from the aqueous workup of DEIMP often offset the raw material cost.
Green Chemistry Metrics:
-
Solvent Selection: Replacing THF with 2-MeTHF (derived from corncobs/bagasse) is viable for DEIMP reactions and improves phase separation during the aqueous wash.
-
Atom Economy: DEIMP (MW ~179) losing diethyl phosphate (MW ~153) vs TosMIC (MW ~195) losing sulfinate (MW ~155). The atom economy is comparable, but the toxicity of the waste stream favors the phosphate (low toxicity) over the sulfinate/sulfone residues.
References
-
Schöllkopf, U. (1977).
-Metalated Isocyanides in Organic Synthesis." Angewandte Chemie International Edition, 16(6), 339–348. -
Van Leusen, A. M. (1977). "Synthetic Uses of Tosylmethyl Isocyanide (TosMIC)." Lectures in Heterocyclic Chemistry, 3, 111.
-
Rachon, J., & Schöllkopf, U. (1981). "Synthese von
-ungesättigten Isocyaniden nach der Phosphoryl-Olefinierungs-Methode." Liebigs Annalen der Chemie, 1981(9), 1693–1698. -
Organic Syntheses. (2004). "Preparation of Diethyl Isocyanomethylphosphonate." Organic Syntheses, Coll. Vol. 10, p. 305.
-
Dunn, P. J., et al. (2010). "Green Chemistry in the Pharmaceutical Industry." Wiley-VCH. (Reference for solvent selection and E-factor calculations).
Safety Operating Guide
Operational Guide: Safe Disposal and Handling of Diethyl Isocyanomethylphosphonate
Executive Summary & Hazard Context
Diethyl isocyanomethylphosphonate (DEIMP), frequently employed in the Van Leusen reaction to synthesize oxazoles and pyrroles, presents a unique disposal challenge. While its toxicity profile is manageable, its olfactory threshold is extremely low . The isocyanide (isonitrile) functional group generates a penetrating, vile odor that can induce nausea and panic, potentially triggering false gas leak alarms in facility ventilation systems.
The Core Directive: Do not dispose of untreated DEIMP directly into organic waste containers. The volatility allows the odor to escape standard drum seals. You must chemically quench the isocyanide functionality via acid hydrolysis before disposal.
Chemical Profile & Safety Data
| Property | Specification |
| Chemical Name | Diethyl isocyanomethylphosphonate |
| CAS Number | 2769-72-4 |
| Molecular Formula | C₆H₁₂NO₃P |
| Hazard Class | Irritant (Skin/Eye), Respiratory Sensitizer |
| Primary Risk | Extreme Odor , Chemical Burns, Hydrolysis Sensitivity |
| Incompatibility | Strong Oxidizers, Strong Acids (Violent Hydrolysis), Bases |
Pre-Operational Planning: Odor Containment
Before opening the bottle, you must establish an "Odor Airlock." The smell of isocyanides adheres to surfaces and clothing.
-
Engineering Controls: All operations must occur inside a certified chemical fume hood operating at maximum face velocity.
-
PPE Layering: Double nitrile gloves are mandatory. Isocyanides can permeate single layers. Wear a lab coat that can be buttoned to the neck.
-
The "Bleach Trap" Myth vs. Reality: While bleach (hypochlorite) oxidizes many sulfur compounds, Acid Hydrolysis is the superior method for isocyanides. It converts the functional group into a formamide and then an amine salt, effectively killing the volatility and the specific isocyanide smell.
The Neutralization Protocol: Acid Hydrolysis
This procedure utilizes an acid-catalyzed hydration to convert the isocyanide into a non-volatile ammonium/amine salt species.
Reagents Required
-
Concentrated Hydrochloric Acid (HCl, 37%) or Glacial Acetic Acid.
-
Ethanol or Methanol (as a co-solvent).
-
Water.
-
pH strips.
Step-by-Step Workflow
Step 1: Preparation of the Quenching Bath In a wide-mouth Erlenmeyer flask inside the hood, prepare a 1:1 mixture of Ethanol and Water. The volume should be at least 10x the volume of the DEIMP waste you intend to treat.
Step 2: Controlled Addition Slowly add the DEIMP waste (or rinse glassware containing residue) into the Ethanol/Water mixture. Stir gently using a magnetic stir bar.
-
Note: If disposing of pure reagent, add dropwise. The reaction is exothermic.
Step 3: Acidification (The Kill Step) Slowly add Concentrated HCl to the mixture until the pH reaches < 2 .
-
Mechanism: The acid protonates the isocyanide carbon, facilitating water attack.
(Formamide intermediate) (Amine salt + Formic acid)
Step 4: Reaction Time Allow the mixture to stir at room temperature for 4 to 12 hours .
-
Validation: Carefully waft the air near the flask (do not inhale directly). The sharp, acrid smell of isocyanide should be replaced by a faint, fishy amine smell or the smell of the solvent. If the isocyanide smell persists, add more acid and stir longer.
Step 5: Final pH Adjustment & Disposal Once the odor is gone, neutralize the solution with Sodium Hydroxide (NaOH) or Sodium Bicarbonate to pH 6–8. The resulting aqueous mixture can now be labeled as "Deactivated Organic Waste" and disposed of according to your facility's aqueous-organic waste stream protocols.
Visualizing the Workflow
The following diagram outlines the decision logic and operational flow for DEIMP disposal.
Figure 1: Decision matrix and workflow for the acid hydrolysis quenching of Diethyl isocyanomethylphosphonate.
Emergency Procedures
Accidental Spillage (Outside Hood)
-
Evacuate: Immediately clear the room. The odor will be overwhelming.
-
Ventilate: Increase air exchange if possible.
-
Absorb: Personnel wearing self-contained breathing apparatus (SCBA) or full-face respirators with organic vapor cartridges should cover the spill with an absorbent material (vermiculite/sand).
-
Decontaminate: Treat the absorbent mound with a dilute solution of HCl (5%) in ethanol to quench the isocyanide in situ before scooping into a waste pail.
Skin Contact
-
Flush: Immediately wash with soap and water for 15 minutes.
-
Neutralize: Do not use bleach on skin.
-
Medical: Seek medical attention. Phosphonates can absorb through the skin.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 75618, Diethyl isocyanomethylphosphonate. Retrieved from [Link]
- Ugi, I. (1971).Isonitrile Chemistry. Academic Press. (Foundational text on isonitrile hydrolysis mechanisms).
-
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance. Retrieved from [Link]
Personal protective equipment for handling Diethyl isocyanomethylphosphonate
CAS: 27605-40-9 Reagent Class: Functionalized Isocyanide / Organophosphonate Primary Application: Van Leusen Azole Synthesis; Horner-Wadsworth-Emmons (HWE) homologation.
Executive Safety Summary
The Senior Scientist's Perspective: Handling Diethyl isocyanomethylphosphonate requires a dual-threat mitigation strategy. You are managing the acute toxicity typical of organophosphorus compounds while simultaneously containing the potent olfactory properties of the isocyanide (isonitrile) functionality.
While DEIMP is generally less volatile than lower molecular weight isocyanides (e.g., methyl isocyanide), complacency is the primary failure mode. A single drop outside the fume hood can render a laboratory uninhabitable due to the "stench" effect, causing operational shutdowns and psychological distress to personnel.
Critical Hazard Profile:
-
Acute Toxicity: Harmful by inhalation, ingestion, and skin contact.
-
Irritation: Causes serious eye irritation and skin irritation.
-
Olfactory Hazard: High. Distinctive, repulsive isocyanide odor.
-
Reactivity: Hydrolyzes in acidic media; forms reactive carbanions with bases.
Personal Protective Equipment (PPE) Matrix
This matrix moves beyond generic "lab safety" to specific barrier protection required for organophosphorus isocyanides.
| PPE Category | Standard Requirement | Technical Justification & Specification |
| Dermal (Hand) | Double Gloving Strategy | Inner: Nitrile (0.11 mm).Outer: Nitrile (0.11 mm) or Laminate (Silver Shield) for prolonged handling.Reasoning: Organophosphonates can permeate standard nitrile over time. The outer glove is sacrificial; change immediately upon splash. |
| Ocular | Chemical Splash Goggles | Safety glasses are insufficient. As a liquid reagent, the risk of micro-aerosolization during syringe transfer requires a complete seal against the eyes to prevent mucosal absorption. |
| Respiratory | Engineering Controls (Primary) | Mandatory: Handle strictly within a certified chemical fume hood (Face velocity: 100 fpm / 0.5 m/s).Emergency: Full-face respirator with Organic Vapor (OV) cartridges if containment is breached. |
| Body | Lab Coat (High-Neck) | Buttoned to the throat to prevent neck exposure. Synthetic/Cotton blend preferred for chemical resistance. |
Operational Protocol: The "Zero-Odor" Transfer Method
This protocol is a self-validating system. If you smell the reagent, the protocol has failed.
Phase 1: Preparation & Engineering Setup
-
Hood Verification: Verify sash height is at the working level and the magnehelic gauge indicates active flow.
-
The "Kill Bath" Setup: Before opening the reagent bottle, prepare a decontamination bath in the hood.
-
Composition: 10% Sodium Hypochlorite (Bleach) or dilute Hydrochloric Acid (1M HCl).
-
Function: Acidic hydrolysis or oxidation converts the volatile isocyanide into non-volatile formamides or amines, eliminating the odor and toxicity.
-
Phase 2: Syringe Transfer (Recommended over Pouring)
Avoid pouring DEIMP. The meniscus surface area increases volatility.
-
Septum Technique: If the manufacturer bottle has a septum, use it. If not, insert a clean septum or work deep inside the hood.
-
Draw: Use a Luer-lock glass syringe with a long needle (18G).
-
Wipe: As the needle exits the bottle, wipe the tip with a Kimwipe soaked in the Kill Bath solution. This prevents micro-droplets from falling onto the benchtop.
-
Dispense: Submerge the needle tip into the reaction solvent before depressing the plunger to minimize headspace evaporation.
Phase 3: Immediate Decontamination
-
Syringe Disposal: Do not remove the needle. Draw up a small amount of the Kill Bath solution into the syringe, shake, and expel into the waste container.
-
Solid Waste: Place contaminated Kimwipes and gloves directly into a Ziploc bag inside the hood, seal it, and place it in the solid waste drum.
Visualizing the Safety Logic
The following diagram illustrates the decision-making process for handling DEIMP, emphasizing the "Kill Step" which is often overlooked in standard protocols.
Caption: Operational workflow for DEIMP handling, prioritizing the pre-experimental preparation of neutralizing agents ("Kill Bath") to ensure immediate odor and toxicity control.
Emergency Response & Disposal
Spill Management
-
Minor Spill (Inside Hood):
-
Cover immediately with absorbent pads.
-
Soak pads with 1M HCl or Bleach.
-
Allow to sit for 15 minutes to neutralize the isocyanide.
-
Bag as hazardous waste.
-
-
Major Spill (Outside Hood):
-
Evacuate: The odor will rapidly cause respiratory distress and panic.
-
Isolate: Close lab doors.
-
Re-entry: Requires SCBA or Full-Face Respirator with OV cartridges.
-
Waste Disposal
Do not mix directly with strong oxidizers (unless part of a controlled neutralization protocol) or strong acids in a closed container, as gas evolution may occur.
-
Neutralization: Treat waste streams with dilute acid to hydrolyze the isocyanide group.
-
Segregation: Dispose of as "Organic Waste - Halogen Free" (unless mixed with halogenated solvents).
-
Labeling: Clearly mark the tag with "Contains Isocyanides - Stench."
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
